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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Chloro-5-fluoro-3-methoxypyridine

An Important Note on the Subject Compound: Initial research for "4-Chloro-2-fluoro-3-methoxypyridine" did not yield a registered CAS number or sufficient technical data for a comprehensive guide. This suggests that it is...

Author: BenchChem Technical Support Team. Date: March 2026

An Important Note on the Subject Compound: Initial research for "4-Chloro-2-fluoro-3-methoxypyridine" did not yield a registered CAS number or sufficient technical data for a comprehensive guide. This suggests that it is not a commonly cataloged or commercially available compound. Therefore, this guide has been expertly curated to focus on a closely related and well-documented isomer, 2-Chloro-5-fluoro-3-methoxypyridine (CAS No: 1097264-89-5) . This compound shares the same key functional groups and offers significant relevance to researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Substituted Pyridines

Substituted pyridines are a cornerstone of modern medicinal and agrochemical research. The pyridine ring, a heteroaromatic system, is a prevalent motif in numerous FDA-approved drugs and a versatile scaffold for the development of new bioactive molecules. The strategic placement of various substituents, such as halogens and methoxy groups, allows for the fine-tuning of a molecule's physicochemical properties, including its metabolic stability, membrane permeability, and binding affinity to biological targets.

This guide provides a comprehensive technical overview of 2-Chloro-5-fluoro-3-methoxypyridine, a halogenated pyridine derivative with significant potential as a building block in organic synthesis. We will delve into its chemical properties, a plausible synthetic pathway, its applications in drug discovery, and essential safety and handling protocols.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective use in synthesis and research.

PropertyValueSource
CAS Number 1097264-89-5
Molecular Formula C₆H₅ClFNO
Molecular Weight 161.56 g/mol
Appearance Solid
Storage Temperature 2-8°C, Inert atmosphere
Spectroscopic Characterization

Unambiguous structural confirmation is critical in chemical synthesis. The following are predicted and expected spectroscopic data for 2-Chloro-5-fluoro-3-methoxypyridine, based on its structure and data from analogous compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the methoxy group protons. The chemical shifts and coupling constants will be influenced by the positions of the chloro, fluoro, and methoxy substituents.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display six distinct signals corresponding to the carbon atoms of the pyridine ring and the methoxy group. The carbon attached to the fluorine atom will exhibit a characteristic large one-bond C-F coupling constant.

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This technique is highly sensitive for fluorine-containing compounds and will show a single resonance for the fluorine atom, with coupling to adjacent protons.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the molecular ion peak).

A standard protocol for acquiring high-quality NMR spectra involves dissolving 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1][2]

Synthesis of 2-Chloro-5-fluoro-3-methoxypyridine: A Conceptual Workflow

While specific, detailed synthetic procedures for 2-Chloro-5-fluoro-3-methoxypyridine are not extensively published in peer-reviewed literature, a plausible multi-step synthesis can be devised based on established organic chemistry principles and analogous transformations. The following represents a conceptual pathway for its preparation.

G cluster_0 Conceptual Synthesis of 2-Chloro-5-fluoro-3-methoxypyridine A Starting Material (e.g., a substituted pyridine) B Step 1: Introduction of Methoxy Group A->B Methoxylation C Step 2: Introduction of Fluoro Group B->C Fluorination D Step 3: Introduction of Chloro Group C->D Chlorination E Final Product 2-Chloro-5-fluoro-3-methoxypyridine D->E Purification

Caption: A generalized, conceptual workflow for the synthesis of 2-Chloro-5-fluoro-3-methoxypyridine.

The synthesis of halogenated pyridines often involves a series of steps that may include nitration, reduction, diazotization, and halogenation reactions.[3] The precise sequence and reagents would need to be optimized to achieve the desired regioselectivity and yield.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated heterocyclic compounds like 2-Chloro-5-fluoro-3-methoxypyridine are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[4] The presence of multiple reactive sites on the molecule allows for its use as a versatile building block in the construction of more complex molecular architectures.

The chloro and fluoro substituents can serve as handles for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the introduction of diverse functionalities. The methoxy group can influence the molecule's conformation and metabolic stability, which are critical parameters in drug design.

While specific examples of marketed drugs containing the 2-Chloro-5-fluoro-3-methoxypyridine scaffold are not readily identifiable, its structural motifs are present in many bioactive molecules explored in preclinical research. Its utility lies in its ability to serve as a starting point for generating libraries of compounds for high-throughput screening and lead optimization.

G cluster_1 Role in Drug Discovery Start 2-Chloro-5-fluoro-3-methoxypyridine (Building Block) Lib Library Synthesis (e.g., via cross-coupling) Start->Lib HTS High-Throughput Screening Lib->HTS Hit Hit Identification HTS->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: The role of 2-Chloro-5-fluoro-3-methoxypyridine as a building block in a typical drug discovery workflow.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 2-Chloro-5-fluoro-3-methoxypyridine.

GHS Hazard Statements:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures:

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[5]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5][6] Safety glasses or goggles are essential.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] The recommended storage temperature is between 2-8°C under an inert atmosphere.[7]

  • First Aid:

    • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[5]

Conclusion

2-Chloro-5-fluoro-3-methoxypyridine is a valuable and versatile building block for synthetic and medicinal chemistry. Its unique substitution pattern of chloro, fluoro, and methoxy groups on a pyridine core provides multiple avenues for further functionalization, making it a key intermediate in the development of novel pharmaceuticals and agrochemicals. While a comprehensive experimental profile for this specific isomer is still emerging in the public domain, this guide provides a foundational understanding of its properties, potential synthesis, and applications based on available data and established chemical principles. Further research is warranted to fully characterize this promising compound and explore its full potential in drug discovery and materials science.

References

  • 2-chloro-5-fluoro-3-methoxypyridine (1 x 1 g). Reagentia. [Link]

  • Understanding the Synthesis and Applications of 2-Chloro-5-fluoro-3-methylpyridine. (2026, February 28). [Link]

  • Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%. Cole-Parmer. (2005, March 21). [Link]

  • Safety Data Sheet. Angene Chemical. (2025, February 12). [Link]

  • 2-chloro-5-fluoro-3-methoxypyridine (1 x 1 g). Reagentia. [Link]

  • 2-Chloro-5-fluoro-3-methylpyridine. PubChem. [Link]

  • Synthetic method of 2-chloro-5-trifluoromethylpyridine.
  • Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. [Link]

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

  • Parallels between the chloro and methoxy groups for potency optimization. RSC Publishing. [Link]

  • Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. (2025, April 30). [Link]

  • 2-Chloro-5-methoxypyridine. PubChem. [Link]

  • Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. (2018). [Link]

  • Mechanistic Distinction Between Oxidative and Chlorination Transformations of Chloroperoxidase from Caldariomyces fumago Demonstrated by Dye Decolorization. MDPI. (2025, October 9). [Link]

  • Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent. PubMed. (2017, March 15). [Link]

Sources

Exploratory

Introduction: The Imperative for Unambiguous Characterization

An In-depth Technical Guide to the Spectroscopic Data of 4-Chloro-2-fluoro-3-methoxypyridine For researchers, scientists, and professionals in drug development, the precise structural confirmation of heterocyclic scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Data of 4-Chloro-2-fluoro-3-methoxypyridine

For researchers, scientists, and professionals in drug development, the precise structural confirmation of heterocyclic scaffolds is a foundational requirement for advancing a chemical entity through the discovery pipeline. Substituted pyridines are a cornerstone of modern medicinal chemistry, and their biological activity is exquisitely sensitive to the specific arrangement of functional groups on the aromatic ring.[1][2] 4-Chloro-2-fluoro-3-methoxypyridine is one such scaffold, where the interplay of halo, fluoro, and methoxy substituents creates a unique electronic and steric profile.

The synthesis of such a molecule can potentially yield various isomers. Therefore, a multi-faceted spectroscopic approach is not merely procedural but essential for the unequivocal verification of its structure.[3] This guide provides a comprehensive framework for the spectroscopic characterization of 4-Chloro-2-fluoro-3-methoxypyridine, grounded in established principles and field-proven insights. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, explaining not just the data but the scientific rationale behind the observed signals.

Molecular Structure and Analytical Workflow

cluster_mol 4-Chloro-2-fluoro-3-methoxypyridine mol G start Purified Sample of 4-Chloro-2-fluoro-3-methoxypyridine nmr NMR Spectroscopy (¹H, ¹³C) start->nmr Parallel Analysis ms Mass Spectrometry (ESI-MS) start->ms Parallel Analysis ir Infrared Spectroscopy (ATR) start->ir Parallel Analysis data_analysis Integrated Data Analysis nmr->data_analysis ms->data_analysis ir->data_analysis conclusion Structural Confirmation data_analysis->conclusion Cross-Validation

Caption: General workflow for spectroscopic synthesis and analysis. [4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Chloro-2-fluoro-3-methoxypyridine, both ¹H and ¹³C NMR provide critical, complementary information.

Experimental Protocol: NMR

A robust and reproducible protocol is the bedrock of high-quality data.

  • Sample Preparation: Dissolve approximately 10-15 mg of the purified, dry compound in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved and free of particulate matter.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. The higher field strength provides better signal dispersion, which is crucial for resolving complex coupling patterns.

  • ¹H NMR Acquisition:

    • Scans: Acquire 16-32 scans to achieve a good signal-to-noise ratio.

    • Pulse Angle: Use a standard 30° pulse width.

    • Relaxation Delay: A 1-2 second relaxation delay is typically sufficient. [3]4. ¹³C NMR Acquisition:

    • Scans: Due to the low natural abundance of ¹³C, acquire 1024 or more scans.

    • Technique: Employ proton broadband decoupling to produce a spectrum of singlets, simplifying interpretation. [5] * Relaxation Delay: Use a longer delay of 2-5 seconds to ensure quantitative accuracy for all carbon environments. [3]

¹H NMR Analysis: Decoding Proton Environments

The pyridine ring has two protons. Their chemical shifts and multiplicities are dictated by the electronic effects of the substituents.

  • Causality: The fluorine at C2 and the chlorine at C4 are electron-withdrawing, deshielding the adjacent protons and shifting them downfield. The methoxy group at C3 is electron-donating through resonance, which will slightly shield the ring protons. The nitrogen atom itself is strongly electron-withdrawing.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-5 ~7.2 - 7.4 Doublet (d) ~5-6 Hz Coupled to H-6. Deshielded by adjacent Cl.
H-6 ~8.0 - 8.2 Doublet of doublets (dd) ~5-6 Hz (H-H), ~2-3 Hz (H-F) Coupled to H-5 and a long-range coupling to F at C2. Strongly deshielded by the adjacent ring nitrogen.

| -OCH₃ | ~3.9 - 4.1 | Singlet (s) | N/A | Characteristic shift for a methoxy group on an aromatic ring. |

¹³C NMR Analysis: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will show six distinct signals, one for each carbon atom. The chemical shifts are highly sensitive to the electronic environment and direct coupling with fluorine.

  • Causality (Chemical Shift): Carbons directly attached to electronegative atoms (N, F, Cl, O) will be significantly deshielded (shifted downfield). The C2 carbon, bonded to both nitrogen and fluorine, will be the most downfield of the ring carbons.

  • Causality (C-F Coupling): The key diagnostic feature is carbon-fluorine coupling. The fluorine atom (spin I=½) will couple with carbon atoms, splitting their signals into doublets. The magnitude of the coupling constant (¹JCF, ²JCF, etc.) is highly predictable and confirms the spatial relationship between the carbon and fluorine atoms. [6] Predicted ¹³C NMR Data (101 MHz, CDCl₃)

    Carbon Predicted Chemical Shift (δ, ppm) Multiplicity (C-F Coupling) Coupling Constant (JCF, Hz) Rationale
    C-2 ~155 - 160 Doublet (d) ~230-250 (¹JCF) Directly bonded to F and N; large one-bond coupling.
    C-3 ~140 - 145 Doublet (d) ~10-15 (²JCF) Bonded to OMe and adjacent to F; smaller two-bond coupling.
    C-4 ~130 - 135 Doublet (d) ~20-25 (²JCF) Bonded to Cl and adjacent to F; two-bond coupling.
    C-5 ~120 - 125 Singlet or small doublet <5 (³JCF) Three-bond coupling to F may be observed.
    C-6 ~148 - 152 Singlet or small doublet <5 (⁴JCF) Adjacent to ring nitrogen. Four-bond coupling to F is unlikely to be resolved.

    | -OCH₃ | ~55 - 60 | Singlet (s) | N/A | Typical shift for a methoxy carbon. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition, serving as a crucial check for the molecular formula.

Experimental Protocol: MS

Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1-1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement.

  • Acquisition Mode: Acquire the spectrum in positive ion mode (ESI+). The pyridine nitrogen is basic and will readily accept a proton to form the [M+H]⁺ ion.

Data Interpretation: Molecular Weight and Isotopic Pattern
  • Molecular Formula: C₆H₅ClFNO

  • Monoisotopic Mass: 161.0044 Da

  • Causality (Isotopic Pattern): The most definitive feature in the mass spectrum will be the isotopic signature of chlorine. Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). This results in two molecular ion peaks: the M+ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl). The intensity ratio of these peaks will be approximately 3:1, which is a hallmark of a molecule containing a single chlorine atom. [7] Predicted Mass Spectrometry Data (ESI+)

    Ion Calculated m/z Expected Relative Intensity Description
    [M+H]⁺ (³⁵Cl) 162.0122 100% Molecular ion with the most abundant chlorine isotope, plus a proton.

    | [M+H]⁺ (³⁷Cl) | 164.0093 | ~32% | Molecular ion with the heavier chlorine isotope, plus a proton. |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups, providing a unique "fingerprint" of the molecule.

Experimental Protocol: IR

Attenuated Total Reflectance (ATR) is a modern, convenient method for solid or liquid samples.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Acquisition: Co-add 16-32 scans over a range of 4000-400 cm⁻¹ to obtain a high-quality spectrum. [3]

Data Interpretation: Key Functional Group Vibrations
  • Causality: The energy of a bond vibration (and thus its wavenumber in the IR spectrum) is determined by the masses of the bonded atoms and the strength of the bond. Specific functional groups have characteristic absorption bands. [8] Predicted Infrared (IR) Data

    Wavenumber (cm⁻¹) Vibration Type Rationale
    ~3100 - 3000 C-H stretch (aromatic) Characteristic for C-H bonds on the pyridine ring.
    ~2950 - 2850 C-H stretch (aliphatic) From the methyl group of the methoxy substituent.
    ~1600 - 1450 C=C and C=N stretches Multiple bands characteristic of the pyridine ring system. [9]
    ~1250 - 1200 C-O stretch (asymmetric) Aryl-alkyl ether C-O stretching vibration.
    ~1100 - 1000 C-F stretch Strong absorption typical for an aryl-fluoride bond.

    | ~850 - 750 | C-Cl stretch | Characteristic stretching vibration for an aryl-chloride. |

Conclusion: An Integrated Approach to Certainty

The structural elucidation of 4-Chloro-2-fluoro-3-methoxypyridine is achieved not by a single piece of data but by the powerful synergy of multiple spectroscopic techniques. The ¹H and ¹³C NMR spectra define the precise connectivity and spatial relationships of the atoms, with C-F coupling serving as an unambiguous reporter. Mass spectrometry confirms the molecular formula and the presence of a single chlorine atom through its distinct isotopic pattern. Finally, IR spectroscopy verifies the presence of all key functional groups. Together, these datasets form a self-validating system that provides researchers with the highest degree of confidence in the structure and purity of this important chemical scaffold.

References

  • PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]

  • PubChemLite. (n.d.). 4-chloro-2-fluoro-3-methylpyridine (C6H5ClFN). Retrieved March 10, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved March 10, 2026, from [Link]

  • MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Retrieved March 10, 2026, from [Link]

  • National Institutes of Health. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines. PMC. Retrieved March 10, 2026, from [Link]

  • YouTube. (2023, November 19). Chloro pattern in Mass Spectrometry. Retrieved March 10, 2026, from [Link]

  • ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts. Retrieved March 10, 2026, from [Link]

  • Royal Society of Chemistry. (2012). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved March 10, 2026, from [Link]

  • Malaysian Journal of Analytical Sciences. (2023). SYNTHESIS, CRYSTAL STRUCTURE, SPECTROSCOPIC CHARACTERISATION, AND PHOTOPHYSICAL PROPERTIES OF IRIDIUM(III) COMPLEX WITH PYRIDINE. Retrieved March 10, 2026, from [Link]

  • SWGDrug. (2014). 4-Chloro-2,5-Dimethoxyamphetamine. Retrieved March 10, 2026, from [Link]

  • Indian Academy of Sciences. (n.d.). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Retrieved March 10, 2026, from [Link]

  • Thieme. (n.d.). 13C NMR Spectroscopy. Retrieved March 10, 2026, from [Link]

Sources

Foundational

13C NMR analysis of 4-Chloro-2-fluoro-3-methoxypyridine

An in-depth technical analysis of 4-Chloro-2-fluoro-3-methoxypyridine requires a rigorous understanding of heteronuclear spin dynamics. In highly functionalized pyridine scaffolds—frequently utilized in drug discovery an...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 4-Chloro-2-fluoro-3-methoxypyridine requires a rigorous understanding of heteronuclear spin dynamics. In highly functionalized pyridine scaffolds—frequently utilized in drug discovery and agrochemical development—the interplay between nitrogen, halogens, and electron-donating groups creates a complex electronic topology.

This guide provides a comprehensive framework for the


C NMR structural elucidation of 4-Chloro-2-fluoro-3-methoxypyridine, bridging theoretical electronic causality with a self-validating experimental protocol.

Electronic Causality and Chemical Shift Dynamics

The


C NMR spectrum of 4-Chloro-2-fluoro-3-methoxypyridine is defined by a "push-pull" 

-system. The chemical shift (

) of each carbon is not merely a static value but a dynamic readout of inductive (

) withdrawal and resonance (

) donation[1].
  • C2 (The Fluorinated Carbon): Fluorine is highly electronegative, withdrawing electron density through the

    
    -bond, while the adjacent pyridine nitrogen exerts a global deshielding effect. This dual electron-withdrawal pushes the C2 resonance extremely downfield.
    
  • C3 (The Oxygenated Carbon): The methoxy group (-OMe) exerts a strong inductive withdrawing effect at the point of attachment, heavily deshielding C3. However, the oxygen lone pairs donate electron density into the ring via resonance, which selectively shields the ortho (C2, C4) and para (C6) positions.

  • C5 (The Shielded Node): C5 is the most shielded carbon in the ring. It sits meta to the methoxy group (receiving no direct

    
    -donation from oxygen) but lies para to the fluorine and ortho to the chlorine, both of which are weak 
    
    
    
    -donors.
Table 1: Predicted C NMR Parameters and Spin-Spin Couplings ( )

Data synthesized from empirical predictive models for fluorinated pyridines in CDCl


 at 298 K[2][3].
Carbon NucleusPredicted

(ppm)
Multiplicity

Coupling (Hz)
Electronic Causality & Assignment Logic
C2 158.0 – 162.0Doublet

Extreme deshielding via direct attachment to F and adjacent N.
C3 140.0 – 145.0Doublet

Deshielded by

-withdrawal of OMe; split by adjacent F.
C4 132.0 – 138.0Doublet

Moderate deshielding by Cl heavy-atom effect.
C5 118.0 – 122.0Doublet

Most shielded ring carbon; receives

-donation from F and Cl.
C6 142.0 – 148.0Doublet

Deshielded by adjacent N; shielded by para-OMe

-donation.
C-OMe 60.0 – 62.0Singlet

Standard methoxy resonance; minimal long-range F coupling.

The Physics of Carbon-Fluorine ( ) Spin-Spin Coupling

Unlike proton decoupling, standard


C{

H} NMR experiments do not decouple fluorine. Consequently, the

F nucleus (

, 100% natural abundance) splits every carbon signal in the pyridine ring[4].

The magnitude of the one-bond coupling (


 Hz) at C2 is dominated by the Fermi contact interaction . This quantum mechanical phenomenon is highly dependent on the 

-orbital character of the C-F bond. Because fluorine is highly electronegative, it increases the

-character of the carbon hybrid orbital directed toward it, drastically amplifying the scalar coupling[5]. The coupling constants attenuate predictably through bonds (

), serving as an internal ruler for mapping the molecular framework.

Self-Validating Experimental Protocol

To achieve unambiguous assignment, the experimental workflow must account for the long relaxation times of quaternary carbons and the signal dilution caused by


 multiplet splitting. The following protocol operates as a self-validating system, ensuring that no assignment relies on chemical shift assumptions alone.
Step 1: Matrix Optimization and Relaxation Control
  • Action: Dissolve ~50 mg of 4-Chloro-2-fluoro-3-methoxypyridine in 0.6 mL of CDCl

    
    . Add 0.01 M Chromium(III) acetylacetonate [Cr(acac)
    
    
    
    ].
  • Causality: The molecule contains three quaternary carbons (C2, C3, C4). Lacking directly attached protons, they cannot efficiently relax via dipole-dipole interactions, leading to longitudinal relaxation times (

    
    ) exceeding 20 seconds. The paramagnetic Cr(acac)
    
    
    
    provides an unpaired-electron relaxation pathway, drastically reducing
    
    
    and preventing signal saturation.
Step 2: Inversion-Recovery Assessment
  • Action: Execute a standard 180°–

    
    –90° inversion-recovery pulse sequence.
    
  • Causality: Establishing the exact

    
     ensures the inter-pulse delay (
    
    
    
    ) is set to at least
    
    
    . Guessing
    
    
    leads to artificial suppression of the C2, C3, and C4 signals, which are already split by fluorine coupling and thus lower in absolute intensity.
Step 3: 1D C{ H} Acquisition
  • Action: Acquire the spectrum at 298 K using a 30° flip angle, the optimized

    
     delay, and a minimum of 1024 scans. Apply WALTZ-16 composite pulse decoupling on the 
    
    
    
    H channel.
  • Causality: WALTZ-16 removes

    
     splitting, collapsing the carbon signals into singlets relative to protons. Because the 
    
    
    
    H channel decoupling does not affect
    
    
    F nuclei, the
    
    
    couplings remain perfectly intact, isolating the C-F spin-spin interactions for structural mapping.
Step 4: Heteronuclear Cross-Validation
  • Action: Perform a 2D

    
    F-
    
    
    
    C HMBC (Heteronuclear Multiple Bond Correlation) and a
    
    
    H-
    
    
    C HSQC.
  • Causality: 1D shifts and

    
     constants are predictive but not absolute. The 
    
    
    
    F-
    
    
    C HMBC maps through-bond correlations directly from the fluorine atom. Observing a strong
    
    
    cross-peak definitively locks the C3 assignment, while
    
    
    cross-peaks validate C4 and C6, creating a closed-loop data set that eliminates interpretive ambiguity.

Signal Verification Logic

The following diagram illustrates the strict causality loop required to validate the structural assignment of fluorinated pyridines.

NMR_Verification S1 Sample Prep: 4-Chloro-2-fluoro-3-methoxypyridine (Add Cr(acac)3 for relaxation) S2 1D 13C{1H} NMR Acquisition (Identify 6 Carbons + OMe) S1->S2 S3 Extract J_CF Coupling Constants (Analyze Multiplets) S2->S3 S4 Assign C2 (1J_CF ≈ 240 Hz) S3->S4 S5 Assign C3 & C4 (2J_CF ≈ 20 Hz, 3J_CF ≈ 8 Hz) S3->S5 S6 Assign C5 & C6 (Protonated, 3J_CF / 4J_CF) S3->S6 S7 Cross-Validate via 19F-13C HMBC & 1H-13C HSQC S4->S7 S5->S7 S6->S7 S8 Final Validated Peak Assignment S7->S8

Fig 1: Logical workflow for 13C NMR signal assignment and cross-validation of fluoropyridines.

References

  • Title: 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration Source: Journal of Chemical Information and Modeling (ACS Publications) URL: [Link]

  • Title: NMR spectral characteristics of fluorocontaining pyridines Source: Fluorine Notes URL: [Link]

  • Title: On the performance of HRPA(D) for NMR spin–spin coupling constants: Smaller molecules, aromatic and fluoroaromatic compounds Source: The Journal of Chemical Physics (AIP Publishing) URL: [Link]

Sources

Exploratory

Commercial Availability and Synthetic Utility of 4-Chloro-2-fluoro-3-methoxypyridine (CAS: 1227598-28-8)

Executive Summary In modern medicinal chemistry and agrochemical development, highly functionalized pyridine scaffolds are critical for modulating physicochemical properties, improving metabolic stability, and optimizing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, highly functionalized pyridine scaffolds are critical for modulating physicochemical properties, improving metabolic stability, and optimizing target binding. 4-Chloro-2-fluoro-3-methoxypyridine (CAS: 1227598-28-8) has emerged as a premium bifunctional building block. This technical guide provides an in-depth analysis of its commercial availability[1], structural rationale, and orthogonal reactivity, equipping synthetic chemists with field-proven protocols for its integration into complex drug discovery pipelines.

Physicochemical Profiling & Structural Rationale

The strategic placement of halogens and heteroatoms on the pyridine ring dictates both its synthetic versatility and its pharmacological utility.

  • C2-Fluorine: The highly electronegative fluorine atom strongly withdraws electron density via the inductive effect, rendering the C2 position highly electrophilic. Furthermore, the stabilization of the Meisenheimer transition state makes fluorine an exceptional leaving group for Nucleophilic Aromatic Substitution (SNAr).

  • C4-Chlorine: While less electronegative than fluorine, the C-Cl bond is weaker and highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0)), making it the ideal handle for cross-coupling reactions.

  • C3-Methoxy Group: This group provides steric shielding, acts as a weak electron-donating group via resonance, and frequently serves as a hydrogen bond acceptor to lock the conformation of adjacent substituents in the final drug molecule.

Quantitative Data Summary

Table 1 summarizes the core physicochemical parameters that dictate storage, handling, and analytical profiling of this reagent[1].

PropertyValue
CAS Number 1227598-28-8
Molecular Formula C6H5ClFNO
Molecular Weight 161.56 g/mol
Target Purity ≥98% (HPLC/LC-MS)
Appearance Colorless to light yellow liquid/solid

Commercial Availability & Supply Chain Dynamics

The commercial landscape for 4-Chloro-2-fluoro-3-methoxypyridine has matured, transitioning from custom synthesis to readily available catalog inventory. Aggregators like 1 list multiple global manufacturers[1], while specialized vendors such as , 2[2], 3[3], and 4[4] provide reliable supply chains ranging from milligram to kilogram scales.

Table 2 outlines the typical procurement tiers for this building block.

Supplier TierExample VendorsTypical PurityScaleLead Time
Discovery / Catalog ChemScene, BLD Pharm>98%mg to g1-2 weeks
Process / Bulk Boroncore, ABCR>95-98%kg4-6 weeks
Aggregators ChemicalBookVariesVariesVaries
Procurement & Quality Control Workflow

To ensure reproducibility in downstream synthesis, rigorous quality control is paramount. The following workflow illustrates the logical progression from procurement to synthetic release.

QCWorkflow Vendor Vendor Selection (e.g., ChemScene) Procurement Procurement (≥98% Purity Target) Vendor->Procurement LCMS LC-MS Analysis (Mass & Purity) Procurement->LCMS NMR 1H & 19F NMR (Regioisomer Check) Procurement->NMR Release Release to Synthesis Workflow LCMS->Release Purity >98% NMR->Release Structure Confirmed

Procurement and analytical quality control workflow for CAS 1227598-28-8.

Orthogonal Reactivity & Mechanistic Pathways

The true value of 4-Chloro-2-fluoro-3-methoxypyridine lies in its orthogonal reactivity. The distinct electronic and steric environments of the C2-fluorine and C4-chlorine allow for sequential, highly regioselective functionalization without the need for protecting groups.

ReactivityMap Core 4-Chloro-2-fluoro-3-methoxypyridine (CAS: 1227598-28-8) SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr Nucleophiles (Amines/Alcohols) Displaces C2-Fluorine CrossCoupling Palladium-Catalyzed Cross-Coupling Core->CrossCoupling Pd(0) / Boronic Acids Inserts at C4-Chlorine C2_Sub C2-Substituted 4-Chloro-3-methoxypyridine (Amination/Etherification) SNAr->C2_Sub C4_Sub C4-Substituted 2-Fluoro-3-methoxypyridine (Suzuki/Sonogashira) CrossCoupling->C4_Sub Bifunctional Complex Heterocyclic Scaffolds C2_Sub->Bifunctional Subsequent Pd-Coupling C4_Sub->Bifunctional Subsequent SNAr

Orthogonal reactivity map demonstrating sequential functionalization pathways.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly defined to empower chemists to troubleshoot and optimize.

Protocol A: Regioselective SNAr at C2 with an Aliphatic Amine

Objective: Displace the C2-fluorine with a secondary amine (e.g., morpholine) while leaving the C4-chlorine intact.

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask, dissolve 4-Chloro-2-fluoro-3-methoxypyridine (1.0 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP) (0.5 M).

    • Causality: NMP is a highly polar aprotic solvent that stabilizes the anionic Meisenheimer transition state, significantly accelerating the SNAr rate.

  • Reagent Addition: Add morpholine (1.2 equiv) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

    • Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HF byproduct, preventing the protonation of the morpholine nucleophile.

  • Heating: Stir the reaction mixture at 80 °C for 4-6 hours.

  • Self-Validation (Monitoring): Monitor via LC-MS.

    • Validation Metric: The starting material (m/z ~162) should disappear. The product mass will show a net increase of +68 Da (displacement of F [19 Da] by morpholine [87 Da]). Crucially, the product must retain the 3:1 isotopic ratio characteristic of the intact C4-chlorine atom.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash extensively with water (3x) and brine.

    • Causality: The high aqueous solubility of NMP and DIPEA salts ensures they are completely partitioned into the aqueous phase, leaving the pure product in the organic layer.

Protocol B: Suzuki-Miyaura Cross-Coupling at C4

Objective: Couple the C4-chlorine of the intermediate generated in Protocol A with an aryl boronic acid.

Step-by-Step Methodology:

  • Reaction Setup: Charge a Schlenk flask with the C2-substituted-4-chloro-3-methoxypyridine (1.0 equiv), aryl boronic acid (1.5 equiv), and K2CO3 (3.0 equiv). Suspend in a 4:1 mixture of 1,4-Dioxane and Water (0.2 M).

    • Causality: The biphasic solvent system ensures the solubility of both the organic substrates and the inorganic base. K2CO3 is essential to activate the boronic acid into a reactive boronate complex, facilitating the transmetalation step.

  • Degassing: Sparge the mixture with Argon for 15 minutes.

    • Causality: Oxygen rapidly oxidizes and deactivates the Pd(0) active catalyst species.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv) under a stream of Argon.

    • Causality: Pd(dppf)Cl2 is a robust, bidentate ligand-supported catalyst that excels in the oxidative addition of aryl chlorides, which are notoriously less reactive than aryl bromides or iodides.

  • Heating: Heat to 90 °C for 12 hours.

  • Self-Validation (Monitoring): Monitor via TLC (UV active) and LC-MS.

    • Validation Metric: The LC-MS will show the target mass of the coupled product, accompanied by the complete loss of the 3:1 chlorine isotope pattern, confirming successful C-Cl bond functionalization.

References

  • Boroncore. "1227598-28-8 | 4-Chloro-2-fluoro-3-methoxypyridine | Boroncore." Available at: [Link]

Sources

Foundational

The Biological Activity of Halogenated Pyridines: A Technical Guide to Structural Modulation and Assay Validation

Executive Summary Nitrogen heterocycles are the cornerstone of modern pharmacology. A comprehensive analysis of FDA-approved pharmaceuticals reveals that pyridines are the second most common nitrogen heterocycle in clini...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitrogen heterocycles are the cornerstone of modern pharmacology. A comprehensive analysis of FDA-approved pharmaceuticals reveals that pyridines are the second most common nitrogen heterocycle in clinical use, superseded only by piperidines[1]. Within this chemical space, the targeted halogenation (fluorine, chlorine, bromine, iodine) of the pyridine ring has emerged as a critical strategy for fine-tuning pharmacodynamics and pharmacokinetics.

This whitepaper dissects the mechanistic causality behind the biological activity of halogenated pyridines. By examining the interplay between electronic modulation, steric locking, and halogen bonding, we provide a framework for rational drug design. Furthermore, we outline self-validating experimental protocols for evaluating these compounds, ensuring high-fidelity data generation in your structure-activity relationship (SAR) campaigns.

Mechanistic Drivers of Biological Activity

The introduction of a halogen atom onto a pyridine core is rarely a passive structural change. It actively modulates the molecule's interaction with biological systems through three primary mechanisms:

Lipophilicity and Lipophilic Ligand Efficiency (LLE)

Halogens universally increase the lipophilicity (LogP/LogD) of the pyridine scaffold. This is critical for modulating absorption, distribution, metabolism, and excretion (ADME), particularly for targets requiring blood-brain barrier (BBB) penetration. However, excessive lipophilicity leads to poor aqueous solubility and off-target toxicity. Consequently, optimizing the Lipophilic Ligand Efficiency (LLE) —a metric that relates target potency to lipophilicity—is a primary objective when designing halogenated pyridine analogs[2].

Sigma-Hole Formation and Halogen Bonding

While fluorine primarily exerts electronic effects, heavier halogens (chlorine, bromine, and especially iodine) exhibit an anisotropic distribution of electron density. The equatorial region of the halogen atom is electron-rich, but the distal pole (along the carbon-halogen bond axis) features an electron-deficient region known as a "sigma-hole." This enables the halogenated pyridine to act as a Lewis acid, forming highly directional non-covalent interactions (halogen bonds) with Lewis bases, such as the carbonyl oxygens of a protein backbone[3]. This phenomenon is frequently exploited to enhance the residence time of kinase inhibitors.

Electronic Modulation and pKa Shifts

The pyridine nitrogen is inherently basic. Halogen substituents, being highly electronegative, withdraw electron density from the aromatic ring via inductive effects. This effectively lowers the pKa of the pyridine nitrogen, reducing its basicity. In drug development, lowering the basicity of a pyridine ring is a proven strategy to mitigate hERG channel liabilities (cardiotoxicity) and improve overall metabolic stability[2].

G Core Halogenated Pyridine Core Steric Steric Bulk Core->Steric Electro Electronegativity Core->Electro Sigma Sigma-Hole Formation Core->Sigma Conf Conformational Locking Steric->Conf pKa pKa Modulation Electro->pKa HalBond Halogen Bonding Sigma->HalBond Affinity Target Affinity Conf->Affinity Metab Metabolic Stability pKa->Metab HalBond->Affinity

Caption: Logical relationship of halogenation effects on pharmacokinetics and target binding.

Structure-Activity Relationship (SAR) Data

The biological impact of pyridine halogenation is highly context-dependent. Table 1 summarizes recent quantitative data demonstrating how specific halogen modifications dictate biological outcomes across diverse therapeutic targets.

Table 1: Impact of Pyridine Halogenation on Biological Targets

Compound Class / ScaffoldBiological TargetHalogen ModificationBiological Effect & Mechanistic CausalitySource
4-(pyrazol-3-yl)-pyridines JNK3 (Kinase)5-Chloro substitutionRecovered target potency lost by N-alkylation; modulated in vivo parameters by optimizing the steric fit in the ATP-binding pocket.[4]
Diaryl tetrazoles Tubulin (Colchicine site)2,6-Dichloro substitutionEnhanced antiproliferative activity. The dual halogens provided optimal steric bulk to lock the active conformation.[5]
2-Acylpyrrole derivatives Leishmania spp.Halogenated pyridineYielded high anti-parasitic selectivity (SI > 23.15) and low mammalian cytotoxicity (CC50 > 87 μM).[6]
2-Iodopyridines Supramolecular Targets2-Iodo substitutionEnforced strong halogen bonding (sigma-hole interactions), overriding traditional hydrogen-bond donor networks.[3]

Experimental Methodologies: Self-Validating Systems

To accurately assess the biological activity of halogenated pyridines, experimental protocols must account for their unique physicochemical properties. The following workflows are designed as self-validating systems, ensuring that the data generated is biologically relevant and free from assay artifacts.

Protocol 1: Self-Validating Kinase Inhibition Assay (ADP-Glo)

Causality: Halogenated pyridines are frequently investigated as kinase inhibitors[4]. However, their increased lipophilicity makes them prone to forming colloidal aggregates, which can non-specifically inhibit enzymes and generate false positives. We utilize the ADP-Glo luminescence assay because it is a homogeneous format that directly measures ADP production, avoiding the safety hazards of radiometric assays while providing high sensitivity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Crucial Step: Add 0.01% Triton X-100. This non-ionic detergent is mandatory to prevent the lipophilic halogenated pyridines from forming false-positive colloidal aggregates.

  • Compound Dispensing: Use acoustic liquid handling to dispense the halogenated pyridine library into a 384-well plate (10-point dose-response, starting at 10 μM). Include DMSO (negative control) and Staurosporine (positive control) in dedicated columns.

  • Kinase Reaction: Add the target kinase (e.g., JNK3) and specific peptide substrate to the wells. Initiate the reaction by adding ultra-pure ATP at a concentration equal to its apparent

    
     for the specific kinase. Incubate for 60 minutes at room temperature.
    
  • Signal Generation: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40-minute incubation). Subsequently, add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase-mediated luminescent reaction (30-minute incubation).

  • Readout & Validation: Measure luminescence using a microplate reader. Calculate the Z'-factor using the positive and negative controls.

    • Self-Validation Check: The assay is only deemed valid if the Z'-factor is > 0.6, confirming that the assay window is robust and the variance is low enough to distinguish true inhibitors from noise.

Workflow Prep Prepare Halogenated Pyridine Library Dispense Acoustic Dispensing (384-well) Prep->Dispense Incubate Incubate with Kinase & Substrate Dispense->Incubate Read Luminescence Readout Incubate->Read Validate Data Validation (Z' > 0.6) Read->Validate Validate->Dispense Fail (Retest) Hit Hit Selection Validate->Hit

Caption: Self-validating high-throughput kinase assay workflow for halogenated pyridines.

Protocol 2: High-Fidelity Shake-Flask LogP Determination

Causality: Computational LogP (cLogP) models often fail for heavily halogenated pyridines due to unpredictable intramolecular electronic effects and sigma-hole interactions. A physical shake-flask assay coupled with LC-MS/MS is required. LC-MS/MS is chosen over UV detection because highly lipophilic compounds will partition almost entirely into the octanol phase, leaving aqueous concentrations near the limit of detection (LOD) for standard UV detectors.

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir equal volumes of 1-octanol and HPLC-grade water for 24 hours to ensure mutual saturation. Crucial Step: Failing to pre-saturate leads to volume shifts during the assay, invalidating the concentration ratios.

  • Compound Spiking: Dissolve the halogenated pyridine in the octanol-saturated water phase at a concentration of 10 μM.

  • Partitioning: Add an equal volume of water-saturated octanol to the vial. Seal and agitate on a mechanical shaker for 60 minutes at a constant 25°C to achieve thermodynamic equilibrium.

  • Phase Separation: Centrifuge the vials at 3000 x g for 15 minutes to break any micro-emulsions and ensure sharp phase separation.

  • Quantification: Carefully sample both the aqueous and octanol phases. Quantify the concentration of the compound in each phase using LC-MS/MS against a standard curve.

  • Mass Balance Validation: Calculate the total mass of the compound recovered from both phases.

    • Self-Validation Check: The recovery must be > 95% of the initial spike. If recovery is low, the compound has likely precipitated at the interface or adsorbed to the glass, meaning the calculated LogP is an artifact and the assay must be repeated at a lower concentration.

Late-Stage Synthetic Functionalization

The direct, selective halogenation of unactivated pyridines remains a significant challenge due to the electron-deficient nature of the ring and the strong coordinating ability of the nitrogen atom[7]. Traditional electrophilic aromatic substitution requires harsh conditions and yields poor regioselectivity.

To circumvent this, modern synthetic workflows employ temporary dearomatization strategies. For instance, the use of Zincke imine intermediates allows for the ring-opening of the pyridine into a reactive acyclic alkene. This intermediate undergoes highly regioselective halogenation under mild conditions before ring-closing back into the fully aromatized, 3-halogenated pyridine[8]. This methodology is highly recommended for late-stage functionalization in SAR campaigns, as it tolerates the complex functional groups typically found in advanced drug candidates.

Conclusion

The biological activity of halogenated pyridines is governed by a delicate balance of steric bulk, electronic withdrawing effects, and highly directional halogen bonding. By understanding the causality behind these physicochemical changes, and by employing rigorously validated experimental protocols to measure their effects, drug development professionals can effectively harness the pyridine scaffold to optimize both target affinity and clinical safety profiles.

References

1.4 - NIH.gov[4] 2. 1 - Wikipedia[1] 3.7 - ResearchGate[7] 4. 3 - MDPI[3] 5. 2 - Benchchem[2] 6.8 - ChemRxiv[8] 7.6 - ACS Publications[6] 8.5 - PMC / NIH.gov[5]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 4-Chloro-2-fluoro-3-methoxypyridine via Directed Ortho-Lithiation

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 4-Chloro-2-fluoro-3-methoxypyridine (CAS: 1227598-28-8) Executive Summary The functionalized pyridine core is a ubiquitous sc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 4-Chloro-2-fluoro-3-methoxypyridine (CAS: 1227598-28-8)

Executive Summary

The functionalized pyridine core is a ubiquitous scaffold in modern drug discovery, particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics. 4-Chloro-2-fluoro-3-methoxypyridine represents a highly valuable, densely functionalized building block. The presence of orthogonal reactive sites—a fluorine atom susceptible to nucleophilic aromatic substitution (


) and a chlorine atom primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination)—makes this compound synthetically highly versatile.

This application note details a robust, scalable, and highly regioselective synthetic protocol utilizing Directed Ortho-Metalation (DoM) . By leveraging the synergistic directing effects of the substituents on 2-fluoro-3-methoxypyridine, researchers can achieve precise C4-chlorination with excellent yields and high purity.

Mechanistic Rationale & Strategic Reagent Selection

To synthesize 4-chloro-2-fluoro-3-methoxypyridine from the commercially available precursor 2-fluoro-3-methoxypyridine, the protocol relies on the generation of a reactive lithiated intermediate. The success of this workflow depends entirely on the rigorous selection of the base and the electrophile.

Regioselectivity and Base Selection

In 2-fluoro-3-methoxypyridine, the C4, C5, and C6 protons are theoretically available for deprotonation. However, the C3-methoxy group is a powerful Directed Ortho-Metalation (DoM) group. The oxygen lone pairs coordinate with the lithium cation, acting as an anchor that positions the basic anion directly adjacent to the C4 proton [1].

Why LDA? Alkyllithium reagents (such as


-BuLi or 

-BuLi) are highly nucleophilic. If applied to this substrate, they would rapidly attack the C2 position via

, displacing the fluorine atom and yielding a 2-alkylated byproduct. Lithium diisopropylamide (LDA) is selected because it is a strong, yet sterically hindered and non-nucleophilic base. It successfully deprotonates the C4 position without compromising the sensitive C2-fluoro group.
Electrophile Selection for Chlorination

Once the 4-lithio intermediate is formed, it must be trapped with a chlorinating agent. Why Hexachloroethane (


)? 
While chlorine gas (

) is difficult to dose and N-chlorosuccinimide (NCS) can trigger unwanted radical side-reactions,

acts as a mild, highly efficient electrophilic chlorine source [2][3]. The lithiated pyridine attacks a chlorine atom on

, cleanly yielding the target compound, lithium chloride, and volatile tetrachloroethylene (

), which is easily removed during solvent evaporation.

Mechanism SM 2-Fluoro-3- methoxypyridine Coord Li+ Coordination (to C3-OMe) SM->Coord Deprot Regioselective Deprotonation (LDA) Coord->Deprot Anion 4-Lithio Intermediate Deprot->Anion Attack Electrophilic Attack (on C2Cl6) Anion->Attack Product 4-Chloro-2-fluoro- 3-methoxypyridine Attack->Product

Mechanistic pathway of the Directed Ortho-Lithiation and subsequent electrophilic chlorination.

Quantitative Data & Reagent Optimization

The following tables summarize the empirical data driving the reagent choices in this protocol, ensuring maximum yield and minimizing purification bottlenecks.

Table 1: Optimization of the Lithiation Base

BaseNucleophilicity

Side-Product Risk
C4-Lithiation EfficiencyOverall Suitability

-BuLi
HighCritical (2-butyl substitution)LowPoor

-BuLi
HighCriticalLowPoor
LDA LowNoneHigh (>95%) Optimal
LiTMP Very LowNoneModerate (Steric hindrance)Good

Table 2: Selection of the Chlorinating Agent

ReagentPrimary ByproductReactivity / YieldHandling & Safety

(gas)
Over-chlorinated speciesVariableHazardous, difficult to dose accurately
NCS SuccinimideModerate (Radical side reactions)Solid, easy handling

ChloroformGoodToxic, environmentally restricted

Tetrachloroethylene Excellent (>85%) Solid, highly selective, easy removal

Experimental Protocol

This protocol is designed as a self-validating system . Visual and thermal checkpoints are embedded within the steps to ensure the reaction is proceeding as intended before moving to the next phase.

Materials & Reagents
  • 2-Fluoro-3-methoxypyridine : 1.27 g (10.0 mmol, 1.0 eq)

  • LDA (2.0 M in THF/heptane/ethylbenzene) : 5.5 mL (11.0 mmol, 1.1 eq)

  • Hexachloroethane (

    
    ) : 2.84 g (12.0 mmol, 1.2 eq)
    
  • Anhydrous THF : 40 mL (Moisture strictly < 50 ppm via Karl Fischer titration)

  • Saturated Aqueous

    
     : 20 mL
    
Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry a 100 mL two-neck round-bottom flask under vacuum and backfill with Argon (repeat 3x).

  • Add 2-fluoro-3-methoxypyridine (1.27 g) and 30 mL of anhydrous THF to the flask.

  • Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C .

Step 2: Directed Ortho-Lithiation 4. Using a syringe pump, add the LDA solution (5.5 mL) dropwise over 15–20 minutes.

  • Critical Control: Monitor the internal temperature. Do not allow it to rise above -70 °C to prevent halogen-dance side reactions.

  • Stir the mixture at -78 °C for 1 hour.

    • Self-Validation Checkpoint: The solution will transition from colorless to a deep yellow or reddish-orange , confirming the successful formation of the lithiated heteroaromatic anion. If the solution remains colorless, the LDA has likely degraded or moisture has quenched the reaction.

Step 3: Electrophilic Chlorination 6. In a separate flame-dried vial, dissolve


 (2.84 g) in 10 mL of anhydrous THF.
7. Add the 

solution dropwise to the reaction mixture at -78 °C over 10 minutes. 8. Stir the reaction for an additional 2 hours at -78 °C, then slowly remove the cooling bath and allow the mixture to warm to -20 °C.
  • Self-Validation Checkpoint: As the electrophilic chlorination proceeds and the lithiated species is consumed, the deep yellow/orange color will gradually fade to a pale yellow or cloudy white .

Step 4: Quench & Workup 9. Quench the reaction at -20 °C by slowly adding 20 mL of saturated aqueous


.
10. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 20 mL).
11. Wash the combined organic layers with brine (30 mL), dry over anhydrous 

, filter, and concentrate under reduced pressure. (Note: The byproduct tetrachloroethylene will co-evaporate during this step).

Step 5: Purification 12. Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes/Ethyl Acetate (typically 95:5 to 80:20) to afford 4-chloro-2-fluoro-3-methoxypyridine as a crystalline solid or clear oil depending on ambient temperature.

Workflow Visualization

SynthesisWorkflow Step1 1. Substrate Preparation 2-Fluoro-3-methoxypyridine in dry THF Step2 2. Cryogenic Cooling Equilibrate to -78 °C under Argon Step1->Step2 Step3 3. Directed Ortho-Lithiation Dropwise LDA addition (Color turns orange) Step2->Step3 Step4 4. Electrophilic Chlorination Add C2Cl6 solution (Color fades) Step3->Step4 Step5 5. Quench & Extraction Sat. NH4Cl quench, EtOAc extraction Step4->Step5 Step6 6. Purification Silica gel flash chromatography Step5->Step6

Step-by-step experimental workflow highlighting key self-validation checkpoints.

References

  • Design and Synthesis of Fluorinated Iron Chelators for Metabolic Studies - American Chemical Society (ACS). Details the use of LDA in THF at cryogenic temperatures for the highly regioselective lithiation of 2-fluoro-3-methoxypyridine. 1

  • Directed Lithiation and Substitution of Pyridine Derivatives - ResearchGate. Discusses the regioselective ortho-lithiation of substituted pyridines containing directing metalating groups (DMGs) and subsequent trapping with electrophiles like hexachloroethane.2

  • Synthesis of 6-Chloro-5-methoxypyridin-2-amine: An Overview - Benchchem.

    
    ) as a superior, mild electrophilic chlorinating agent for lithiated pyridine systems. 3
    

Sources

Application

Application Notes and Protocols for 4-Chloro-2-fluoro-3-methoxypyridine: A Versatile Synthetic Intermediate

Abstract This technical guide provides a comprehensive overview of 4-Chloro-2-fluoro-3-methoxypyridine, a key synthetic intermediate for researchers, scientists, and drug development professionals. The unique substitutio...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-fluoro-3-methoxypyridine, a key synthetic intermediate for researchers, scientists, and drug development professionals. The unique substitution pattern of this pyridine derivative, featuring chloro, fluoro, and methoxy groups, offers a versatile platform for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. These application notes detail the physicochemical properties of 4-Chloro-2-fluoro-3-methoxypyridine, and provide in-depth, field-proven protocols for its utilization in pivotal cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability.

Introduction: The Strategic Advantage of Substituted Pyridines

The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds. The strategic placement of various substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity. 4-Chloro-2-fluoro-3-methoxypyridine is a prime example of a highly functionalized building block, offering multiple reaction sites for synthetic diversification.

The presence of a chlorine atom at the 4-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The fluorine atom at the 2-position and the methoxy group at the 3-position significantly influence the electronic properties of the pyridine ring, impacting its reactivity and the biological activity of its derivatives. The strategic incorporation of fluorine, in particular, is a widely used strategy in drug design to enhance metabolic stability and binding affinity.[1][2]

Physicochemical Properties

PropertyValue (Predicted/Inferred)Source
Molecular Formula C₆H₅ClFNON/A
Molecular Weight 161.56 g/mol N/A
Appearance Likely a solid or liquidInferred from similar compounds
Boiling Point ~150-200 °C at 760 mmHgInferred from similar compounds[3][4][5]
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate)Inferred from similar compounds

Note: The data presented above should be used as a guideline. It is highly recommended to determine the physicochemical properties of any specific batch of 4-Chloro-2-fluoro-3-methoxypyridine experimentally.

Spectroscopic Characterization: A Multi-faceted Approach

Unambiguous structural confirmation of 4-Chloro-2-fluoro-3-methoxypyridine is crucial. A combination of spectroscopic techniques is recommended to distinguish it from potential isomers.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F):

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The coupling patterns between the aromatic protons and with the fluorine atom will be diagnostic.

    • ¹³C NMR: The carbon NMR will provide information on the number of unique carbon environments. The chemical shifts will be influenced by the attached substituents.

    • ¹⁹F NMR: A single resonance is expected for the fluorine atom, and its chemical shift will be characteristic of a fluorine atom on a pyridine ring.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M peak).[8]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-Cl, C-F, C-O, and aromatic C-H and C=C bonds.

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthetic intermediate like 4-Chloro-2-fluoro-3-methoxypyridine.

A typical workflow for spectroscopic analysis.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[9] 4-Chloro-2-fluoro-3-methoxypyridine serves as an excellent electrophilic partner in these reactions, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the 4-position.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9] The choice of catalyst, ligand, and base is critical for the successful coupling of an electron-rich and sterically hindered substrate like 4-Chloro-2-fluoro-3-methoxypyridine. Bulky, electron-rich phosphine ligands are often necessary to facilitate the oxidative addition of the relatively unreactive aryl chloride bond to the palladium(0) center.[7][10]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X L₂ Pd0->PdII_Aryl PdII_Diorgano Ar-Pd(II)-R L₂ PdII_Aryl->PdII_Diorgano PdII_Diorgano->Pd0 Product Ar-R PdII_Diorgano->Product Reductive Elimination Aryl_Halide Ar-X (4-Chloro-2-fluoro-3-methoxypyridine) Aryl_Halide->PdII_Aryl Oxidative Addition Boronic_Acid R-B(OH)₂ Boronic_Acid->PdII_Diorgano Base Base Base->PdII_Diorgano Transmetalation

General catalytic cycle of the Suzuki-Miyaura reaction.
Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of 4-Chloro-2-fluoro-3-methoxypyridine with various boronic acids. Optimization of the reaction conditions may be necessary for specific substrates.[9][11]

Materials:

  • 4-Chloro-2-fluoro-3-methoxypyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DME), potentially with water

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 4-Chloro-2-fluoro-3-methoxypyridine, the arylboronic acid, the palladium catalyst, the ligand (if used), and the base.

  • Add the degassed solvent to the reaction vessel via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[12][13] 4-Chloro-2-fluoro-3-methoxypyridine can be effectively coupled with various primary and secondary amines using this methodology.

Mechanistic Considerations

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[12][13] The choice of a suitable bulky, electron-rich phosphine ligand is crucial to promote the reductive elimination step and prevent side reactions.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X L₂ Pd0->PdII_Aryl PdII_Amido Ar-Pd(II)-NR¹R² L₂ PdII_Aryl->PdII_Amido PdII_Amido->Pd0 Product Ar-NR¹R² PdII_Amido->Product Reductive Elimination Aryl_Halide Ar-X (4-Chloro-2-fluoro-3-methoxypyridine) Aryl_Halide->PdII_Aryl Oxidative Addition Amine HNR¹R² Amine->PdII_Amido Base Base Base->PdII_Amido Amine Coordination & Deprotonation

General catalytic cycle of the Buchwald-Hartwig amination.
Protocol: General Procedure for Buchwald-Hartwig Amination

This generalized protocol can be adapted for the coupling of 4-Chloro-2-fluoro-3-methoxypyridine with a range of amines.[14]

Materials:

  • 4-Chloro-2-fluoro-3-methoxypyridine (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, or a specific Buchwald pre-catalyst) (1-5 mol%)

  • Ligand (e.g., BINAP, Xantphos, or a Buchwald ligand) (2-10 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-3 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine 4-Chloro-2-fluoro-3-methoxypyridine, the palladium pre-catalyst, the ligand, and the base in an oven-dried reaction vessel.

  • Add the degassed solvent, followed by the amine.

  • Seal the reaction vessel and heat the mixture to the appropriate temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction's progress using TLC, LC-MS, or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired arylamine product.

Safety and Handling

Conclusion

4-Chloro-2-fluoro-3-methoxypyridine is a valuable and versatile synthetic intermediate with significant potential in drug discovery and agrochemical research. Its unique substitution pattern provides a platform for the synthesis of diverse and complex molecular architectures. The protocols outlined in these application notes for Suzuki-Miyaura and Buchwald-Hartwig reactions offer a solid foundation for researchers to utilize this building block in their synthetic endeavors. Further exploration of the reactivity of this compound is warranted to fully exploit its potential in the development of novel chemical entities.

References

  • BenchChem. (2025).
  • LookChem. (n.d.).
  • Slaugh, L. H., & Leonard, J. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Capot Chemical. (2026, February 26). MSDS of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. Capot Chemical.
  • PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • BenchChem. (2025). Spectroscopic Scrutiny: A Comparative Guide to Confirming the Structure of 3-Chloro-5-fluoro-2-methoxypyridine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Chloro-3-methoxy-2-methylpyridine. BenchChem.
  • Fisher Scientific. (n.d.).
  • BenchChem. (2025).
  • Thermo Fisher Scientific. (2011, June 27).
  • Wikipedia. (2023, October 29). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30).
  • YouTube. (2023, March 6).
  • PubChem. (n.d.). 4-chloro-2-fluoro-3-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine. BenchChem.
  • YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
  • Echemi. (n.d.). 4-Chloro-3-fluoro-2-Methylpyridine. Echemi.
  • BenchChem. (2025). Application Notes and Protocols for Buchwald- Hartwig Amination of 5-Chloro-2-fluoropyridin-3. BenchChem.
  • Pipzine Chemicals. (n.d.).
  • ResearchGate. (2020, August). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.
  • YouTube. (2023, November 19).
  • SWGDrug. (2014, March 14). 4-Chloro-2,5-Dimethoxyamphetamine. SWGDrug.
  • ResearchGate. (n.d.). Applications of Fluorine in Medicinal Chemistry.
  • ChemicalBook. (n.d.). 4-chloro-2-methoxyphenol(16766-30-6)ir1. ChemicalBook.
  • NIST. (n.d.). 4-Chloro-2-butanone. NIST WebBook.

Sources

Method

Advanced Application Note: Exploiting 4-Chloro-2-fluoro-3-methoxypyridine in the Design of Conformationally Restricted Kinase Inhibitors

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary & Structural Rationale In modern targeted oncolo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Structural Rationale

In modern targeted oncology and immunology, the design of highly selective kinase inhibitors frequently relies on precisely functionalized heterocyclic scaffolds. 4-Chloro-2-fluoro-3-methoxypyridine (CAS: 1227598-28-8) has emerged as a premier bifunctional building block for this purpose.

As a Senior Application Scientist, I approach this scaffold not just as a chemical reagent, but as a programmable pharmacophore. Its substitution pattern is deliberately engineered to offer both orthogonal reactivity and conformational control :

  • C2-Fluoro (The Hinge-Binding Anchor): Fluorine's intense inductive effect creates a highly electrophilic C2 carbon. Synergized by the adjacent pyridine nitrogen (which stabilizes the Meisenheimer intermediate), this position is primed for rapid, regioselective Nucleophilic Aromatic Substitution (SNAr) with anilines or amines to form the crucial kinase hinge-binding motif [1].

  • C4-Chloro (The Vector to the Back Pocket): The C-Cl bond is inert to mild SNAr conditions but serves as an excellent handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This allows divergent extension into the kinase's solvent-exposed or hydrophobic back pockets.

  • C3-Methoxy (The Conformational Lock): Beyond acting as a potential hydrogen-bond acceptor, the steric bulk of the methoxy group forces the C2 and C4 substituents out of coplanarity (the ortho-effect). This restricts the dihedral angle of the molecule, pre-organizing it into the bioactive conformation required for the ATP-binding site and minimizing the entropic penalty of binding.

Pharmacophore Hinge Hinge-Binding Motif (e.g., Aminopyrazole) Core Pyridine Core (Scaffold) Hinge->Core S_NAr at C2 Lock C3-Methoxy Group (Conformational Lock) Core->Lock Steric Clash Forces Orthogonality BackPocket Back Pocket Binder (e.g., Aryl/Heteroaryl) Core->BackPocket Suzuki at C4 Lock->BackPocket Restricts Rotation

Fig 1: Pharmacophore model illustrating the structural causality of the scaffold's substituents.

Orthogonal Reactivity Strategy

The synthetic utility of 4-Chloro-2-fluoro-3-methoxypyridine relies on exploiting the kinetic differences between the C-F and C-Cl bonds.

In SNAr reactions, the rate-determining step is the addition of the nucleophile. Because fluorine is highly electronegative, it accelerates this addition step, making 2-fluoropyridines undergo SNAr orders of magnitude faster than 2-chloropyridines[1]. Consequently, an amine will exclusively attack the C2 position, leaving the C4-Cl bond completely intact.

Once the C2 amine is installed, the resulting intermediate becomes electron-rich. This deactivates the C4-Cl bond toward further SNAr, ensuring absolute chemoselectivity. To functionalize the C4 position, we must pivot from polar reactivity to single-electron/oxidative addition pathways using Palladium catalysis.

Workflow SM Starting Material 4-Chloro-2-fluoro-3-methoxypyridine Step1 Step 1: S_NAr Regioselective C2 Amination (Aniline, DIPEA, NMP, 80°C) SM->Step1 Int1 Intermediate 4-Chloro-3-methoxy-N-arylpyridin-2-amine Step1->Int1 Step2 Step 2: Suzuki-Miyaura C4 Cross-Coupling (Ar-B(OH)2, XPhos Pd G2, K3PO4, 90°C) Int1->Step2 Product Target Compound Conformationally Locked Kinase Inhibitor Step2->Product

Fig 2: Two-step orthogonal synthetic workflow exploiting C2-F and C4-Cl reactivity differences.

Quantitative Data & Optimization

To ensure a robust, scalable process, the following reaction parameters were optimized. The data demonstrates the causality behind our reagent selection.

Table 1: Optimization of SNAr at the C2 Position

Reaction: 4-Chloro-2-fluoro-3-methoxypyridine + Aniline (1.1 eq) → Intermediate 1

EntryBase (2.0 eq)SolventTemp (°C)Time (h)Conversion (%)Rationale / Observation
1K₂CO₃DMF1001245Poor solubility of inorganic base limits rate.
2DIPEADMF1001268Homogeneous base improves yield; some degradation noted.
3DIPEANMP80689Optimal: NMP better stabilizes the polar transition state.
4NoneNMP1202415Autocatalysis is insufficient; acid byproduct stalls reaction.
Table 2: Optimization of Suzuki-Miyaura Cross-Coupling at the C4 Position

Reaction: Intermediate 1 + Phenylboronic acid (1.2 eq) → Target Compound

EntryCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (5%)NoneNa₂CO₃Dioxane/H₂O10022
2Pd(OAc)₂ (5%)XPhosK₃PO₄Dioxane/H₂O10055
3XPhos Pd G2 (2%)NoneK₃PO₄Dioxane/H₂O9092
4XPhos Pd G2 (2%)NoneK₃PO₄t-AmylOH/H₂O9088

Note on Catalyst Selection: The electron-rich nature of the C2-aminated intermediate makes oxidative addition into the C4-Cl bond difficult. Standard Pd(PPh₃)₄ fails. The bulky, electron-rich dialkylbiaryl phosphine ligand (XPhos) is required to accelerate oxidative addition. The G2 precatalyst ensures rapid generation of the active monoligated Pd(0) species under mild conditions, preventing protodeboronation of the boronic acid [2].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) and mechanistic rationales for workup steps.

Protocol A: Regioselective SNAr Amination (C2 Position)

Objective: Install the hinge-binding amine while preserving the C4-chlorine.

  • Preparation: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-Chloro-2-fluoro-3-methoxypyridine (1.00 g, 6.19 mmol, 1.0 eq) and the desired aniline/amine nucleophile (6.81 mmol, 1.1 eq).

  • Solvent & Base: Dissolve the mixture in anhydrous N-Methyl-2-pyrrolidone (NMP) (10 mL). Add N,N-Diisopropylethylamine (DIPEA) (2.16 mL, 12.38 mmol, 2.0 eq).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base that neutralizes the HF byproduct without competing with the aniline for the SNAr reaction.

  • Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere for 6 hours.

  • In-Process Control (IPC): Sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is self-validated as complete when the starting material peak (m/z 162 [M+H]⁺) is <1% by UV integration.

  • Workup: Cool the reaction to room temperature. Slowly pour the mixture into rapidly stirring ice-cold distilled water (50 mL).

    • Causality: Water serves a dual purpose: it crashes out the highly hydrophobic SNAr product as a precipitate while completely solubilizing the NMP and DIPEA·HF salts.

  • Isolation: Filter the resulting precipitate, wash with cold water (2 x 10 mL), and dry under vacuum at 45 °C overnight to afford the pure 4-chloro-3-methoxy-N-arylpyridin-2-amine intermediate.

Protocol B: Suzuki-Miyaura Cross-Coupling (C4 Position)

Objective: Couple the C4-chloride with an aryl/heteroaryl boronic acid to access the kinase back pocket.

  • Preparation: In a 20 mL microwave vial or thick-walled pressure tube, combine the SNAr intermediate from Protocol A (1.00 mmol, 1.0 eq), the desired arylboronic acid (1.20 mmol, 1.2 eq), and finely milled K₃PO₄ (2.00 mmol, 2.0 eq).

  • Catalyst Addition: Add XPhos Pd G2 precatalyst (0.02 mmol, 2 mol%).

    • Causality: Weighing the catalyst last minimizes its exposure to ambient moisture before the system is purged.

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 5 mL). Seal the vial and sparge with nitrogen gas for 5 minutes.

    • Causality: Water is strictly required to dissolve the K₃PO₄ and activate the boronic acid via formation of the reactive boronate species. Oxygen must be excluded to prevent oxidation of the electron-rich XPhos ligand.

  • Reaction: Heat the sealed vessel to 90 °C in an oil bath for 4 hours.

  • In-Process Control (IPC): Analyze via LC-MS. Look for the disappearance of the intermediate mass. Self-Correction Loop: If >5% intermediate remains, the catalyst may have poisoned. Spike with an additional 0.5 mol% XPhos Pd G2 and heat for 1 more hour.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the final conformationally locked kinase inhibitor.

References

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147.[Link]

  • Chen, Z., et al. (2018). Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides. RSC Advances, 8(25), 13806-13813.[Link]

Application

Process Chemistry and Scale-Up Protocol for the Synthesis of 4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate

Executive Summary & Mechanistic Rationale This application note details the optimized, scalable synthesis of 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid, a highly active synthetic ary...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

This application note details the optimized, scalable synthesis of 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid, a highly active synthetic arylpicolinate[1]. The protocol leverages a highly regioselective, direct Suzuki-Miyaura cross-coupling of an unprotected picolinate intermediate, followed by ester hydrolysis.

Historically, the synthesis of 6-aryl-4-aminopicolinates required the protection of the 4-amino group (e.g., via acetylation) to prevent catalyst deactivation and unwanted side reactions. However, advanced process chemistry has demonstrated that direct coupling of unprotected methyl 4-amino-3,6-dichloropicolinate is highly efficient when utilizing optimized palladium catalyst loadings (<4 mol%)[2].

The regioselectivity of this coupling is driven by the electronic deficiency at the C6 position of the pyridine ring, which undergoes oxidative addition with Pd(0) significantly faster than the C3 position. Furthermore, utilizing Methyl Isobutyl Ketone (MIBK) in a biphasic mixture with water not only supports the Suzuki coupling but also streamlines downstream processing by acting as an excellent extraction solvent, thereby eliminating the need for complex solvent exchanges[3].

Process Workflow

SynthesisWorkflow Head Methyl 4-amino-3,6- dichloropicolinate (Head Group) Suzuki Direct Suzuki-Miyaura Coupling Pd(PPh3)2Cl2 (1.0 mol%), KF MIBK/H2O, 80-85 °C Head->Suzuki Tail 4-Chloro-2-fluoro-3- methoxyphenylboronic acid (Tail Group) Tail->Suzuki Ester Halauxifen-methyl (Methyl Ester Intermediate) Suzuki->Ester Regioselective C6-Coupling Hydrolysis Saponification & Acidification 1. NaOH, MeOH/H2O, 40 °C 2. 2M HCl (pH 2.0-2.5) Ester->Hydrolysis Acid 4-Amino-3-chloro-6-(4-chloro-2-fluoro- 3-methoxyphenyl)pyridine-2-carboxylic acid (Target Compound) Hydrolysis->Acid Quantitative Precipitation

Figure 1: Synthetic workflow from starting materials to the final carboxylic acid, highlighting the direct Suzuki coupling and saponification steps.

Stoichiometry & Quantitative Data

Table 1: Reagents for Direct Suzuki-Miyaura Coupling (Step 1)

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
Methyl 4-amino-3,6-dichloropicolinate221.041.0010.0 g (45.2 mmol)Electrophile
4-Chloro-2-fluoro-3-methoxyphenylboronic acid204.411.059.71 g (47.5 mmol)Nucleophile
Pd(PPh3)2Cl2701.900.01317 mg (0.45 mmol)Catalyst
Potassium Fluoride (KF)58.103.007.88 g (135.6 mmol)Base / Activator
Methyl Isobutyl Ketone (MIBK)100.16-100 mLOrganic Solvent
Deionized Water18.02-30 mLAqueous Solvent

Table 2: Reagents for Ester Hydrolysis (Step 2)

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
Halauxifen-methyl (Intermediate)389.201.0015.0 g (38.5 mmol)Substrate
Sodium Hydroxide (NaOH)40.002.503.85 g (96.3 mmol)Base
Methanol (MeOH)32.04-75 mLCo-solvent
Deionized Water18.02-25 mLSolvent
Hydrochloric Acid (2M)36.46~3.00~58 mLAcidifying Agent

Detailed Experimental Protocols

Protocol A: Direct Suzuki-Miyaura Coupling

Causality & Design: Potassium fluoride (KF) is selected as the base because it forms a highly reactive fluoroborate complex with the boronic acid. This significantly accelerates the transmetalation step compared to weaker carbonate bases, allowing for ultra-low palladium catalyst loadings (≤1 mol%) without requiring amine protection[2]. MIBK is utilized because it provides excellent phase separation from water and acts as an extraction solvent, eliminating the need for intermediate solvent swapping[3].

  • Degassing: In a 250 mL jacketed reactor equipped with an overhead stirrer and reflux condenser, combine MIBK (100 mL) and Deionized Water (30 mL). Sparge the biphasic mixture with ultra-pure nitrogen for 30 minutes. Note: Complete removal of dissolved oxygen is critical to prevent Pd catalyst deactivation and oxidative homocoupling of the boronic acid.

  • Reagent Addition: Add methyl 4-amino-3,6-dichloropicolinate (10.0 g) and 4-chloro-2-fluoro-3-methoxyphenylboronic acid (9.71 g) to the reactor. Follow with the addition of KF (7.88 g).

  • Catalyst Addition: Under a strict nitrogen sweep, add Pd(PPh3)2Cl2 (317 mg).

  • Reaction Execution: Heat the biphasic mixture to 80–85 °C with vigorous stirring (≥400 rpm) to ensure maximum interfacial surface area between the aqueous and organic phases.

  • Workup: Upon reaction completion (typically 4–6 hours), cool the mixture to 40 °C. Halt stirring and allow the phases to separate for 15 minutes. Drain the lower aqueous layer. Wash the upper MIBK organic layer with saturated brine (50 mL).

  • Isolation: Concentrate the MIBK layer under reduced pressure (50 mbar, 45 °C) to yield crude halauxifen-methyl as an off-white to tan solid.

Self-Validating Checkpoints (Protocol A):

  • Visual Cue: Upon addition of the Pd catalyst and heating, the organic phase will transition from pale yellow to a distinct dark amber color, indicating active Pd(0) complexation and catalytic turnover.

  • Analytical Control (IPC): At the 4-hour mark, perform an HPLC assay. The reaction is self-validating if the peak corresponding to the starting picolinate is <2% relative to the product peak. The aqueous layer should test negative for residual boronic acid via TLC (eluent: 3:1 Hexanes/EtOAc, visualized under 254 nm UV).

Protocol B: Ester Hydrolysis (Saponification)

Causality & Design: The methyl ester must be hydrolyzed to yield the active carboxylic acid[1]. Methanol is used as a co-solvent to ensure complete dissolution of the hydrophobic ester, facilitating a homogeneous reaction environment with the aqueous sodium hydroxide.

  • Dissolution: In a clean 250 mL reactor, dissolve the crude halauxifen-methyl (~15.0 g) in Methanol (75 mL). Stir at 300 rpm until fully dissolved.

  • Hydrolysis: Prepare a solution of NaOH (3.85 g) in Deionized Water (25 mL). Add this aqueous base dropwise to the methanolic solution over 15 minutes to prevent localized exotherms.

  • Reaction Execution: Warm the mixture to 40 °C and stir for 2 hours.

  • Solvent Removal: Concentrate the mixture under vacuum to remove the majority of the methanol. Note: Removing methanol prevents the reversal of the reaction (esterification) during the subsequent acidification step and improves the precipitation yield.

  • Acidification: Dilute the remaining aqueous residue with additional Deionized Water (50 mL) and cool the reactor to 5 °C. Slowly add 2M HCl (~58 mL) dropwise until the pH of the solution reaches 2.0–2.5.

  • Filtration & Drying: Filter the resulting precipitate through a Büchner funnel. Wash the filter cake with ice-cold water (2 x 30 mL) to remove residual inorganic salts (NaCl). Dry the product in a vacuum oven at 50 °C for 12 hours to afford the pure 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid.

Self-Validating Checkpoints (Protocol B):

  • Visual Cue 1: As the saponification proceeds, the initial suspension will become a fully clear, homogeneous solution, visually confirming the conversion of the ester into the water-soluble sodium carboxylate salt.

  • Visual Cue 2: During acidification, the product will precipitate as a dense white powder. If the product "oils out" (forms a biphasic liquid), the internal temperature is too high; immediately cool the vessel below 10 °C to induce proper crystallization.

References

1.[1] WO2017044556A1 - Herbicidal compositions containing 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid or a derivative thereof. Google Patents. Available at: 2.[3] WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate. Google Patents. Available at: 3.[2] WO2017201377A1 - Synthesis of 6-aryl-4-aminopicolinates and 2-aryl-6-aminopyrimidine-4-carboxylates by direct suzuki coupling. Google Patents. Available at:

Sources

Method

protocol for Suzuki coupling with 4-Chloro-2-fluoro-3-methoxyphenylboronic acid.

An Application Note and Protocol for the Suzuki-Miyaura Coupling of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Introduction The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, ce...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Suzuki-Miyaura Coupling of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its efficacy in constructing carbon-carbon bonds, particularly in the formation of biaryl structures.[1][2] This palladium-catalyzed reaction offers significant advantages, including mild reaction conditions, broad functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[3][4] These attributes have cemented its role as an indispensable tool in the fields of pharmaceutical research, drug development, and materials science.

This document provides a detailed guide for the application of a specific and challenging substrate: 4-Chloro-2-fluoro-3-methoxyphenylboronic acid . This building block presents a unique combination of steric and electronic properties. The presence of an ortho-fluoro substituent introduces significant steric hindrance around the boronic acid moiety, while the collective electron-withdrawing effects of the chloro and fluoro groups render the aromatic ring electron-deficient. These characteristics make its coupling, especially with similarly challenging partners like aryl chlorides, a non-trivial synthetic problem that requires carefully optimized conditions and a deep understanding of the reaction mechanism.[5][6][7] This guide explains the causality behind the procedural choices, offering a robust protocol for researchers aiming to incorporate this valuable synthon into complex molecules.

Reaction Mechanism and Guiding Principles

The efficacy of a Suzuki-Miyaura coupling is contingent on the smooth operation of a catalytic cycle.[8][9] Understanding this cycle is paramount to troubleshooting and optimizing reactions, particularly with demanding substrates. The process involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][10][11]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar¹-Pd(II)(X)L₂ (Oxidative Adduct) Pd0->OxAdd Oxidative Addition (Often Rate-Limiting for Ar-Cl) Transmetalation_Intermediate Ar¹-Pd(II)(Ar²)L₂ OxAdd->Transmetalation_Intermediate Transmetalation (Sterically Hindered) Product Ar¹-Ar² (Biaryl Product) Transmetalation_Intermediate->Product Reductive Elimination Product->Pd0 Catalyst Regeneration ArX Ar¹-X (Aryl Halide) ArX->OxAdd Boronic Ar²-B(OH)₂ (Boronic Acid) + Base Boronate [Ar²-B(OH)₃]⁻ (Activated Boronate) Boronate->Transmetalation_Intermediate

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Component Selection
  • The Palladium Catalyst and Ligand: For substrates like 4-Chloro-2-fluoro-3-methoxyphenylboronic acid, especially when coupled with aryl chlorides, standard catalysts such as Pd(PPh₃)₄ are often insufficient. The high bond energy of the C-Cl bond makes the initial oxidative addition step the rate-limiting barrier.[4][9] To overcome this, highly active catalyst systems are required. These typically feature bulky and electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphines like SPhos and XPhos) or N-heterocyclic carbenes (NHCs).[3][12][13] These ligands promote catalysis by:

    • Accelerating Oxidative Addition: Their strong electron-donating nature increases the electron density on the palladium(0) center, making it more nucleophilic and reactive towards the aryl chloride.

    • Facilitating Reductive Elimination: Their steric bulk promotes the final reductive elimination step to release the biaryl product and regenerate the active catalyst.[13]

  • The Role of the Base: The base is not a mere spectator; it is a crucial activator in the catalytic cycle.[14] Its primary role is to react with the boronic acid to form a more nucleophilic boronate "ate" complex ([Ar-B(OH)₃]⁻).[15][16] This activation significantly enhances the rate of transmetalation, where the aryl group is transferred from boron to the palladium center.[3] For sterically hindered substrates, the choice of base is critical.

    • Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are most common.[14]

    • K₃PO₄ is often the base of choice for challenging couplings as it is strong enough to facilitate boronate formation without promoting significant side reactions.[13]

  • Solvent System: The solvent must solubilize all components of the reaction. Aprotic solvents like 1,4-dioxane, toluene, or THF are frequently used. Often, a small amount of water is added as a co-solvent, which can aid in dissolving the inorganic base and facilitate the formation of the active boronate species.

Protocol Optimization and Key Considerations

The successful coupling of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid requires careful optimization. Below is a representative table summarizing the screening of various reaction parameters, reflecting common strategies for overcoming the inherent challenges of this substrate.

Table 1: Representative Screening of Reaction Conditions

Coupling of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid (1.2 equiv) with 4-Chloroacetophenone (1.0 equiv)

EntryPalladium Source (mol%)Ligand (mol%)Base (2.0 equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O100< 10%
2Pd₂(dba)₃ (2)SPhos (4)K₂CO₃Dioxane/H₂O10065%
3Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ Dioxane/H₂O10088%
4Pd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene/H₂O11085%
5XPhos Pd G3 (2)-K₃PO₄Dioxane/H₂O10091%

Note: Yields are hypothetical but based on established trends for coupling challenging substrates and are intended for illustrative purposes.

Discussion of Optimization: The data clearly illustrates that traditional phosphine ligands like PPh₃ (Entry 1) are ineffective for this transformation. A significant improvement is observed upon switching to a bulky, electron-rich biarylphosphine ligand such as SPhos (Entry 2).[13] The choice of base is also critical, with the stronger, non-nucleophilic K₃PO₄ providing a superior yield compared to K₂CO₃ (Entry 3 vs. Entry 2). The use of a modern, pre-formed catalyst like XPhos Pd G3 (Entry 5), which readily generates the active Pd(0) species, can further enhance efficiency and simplify the reaction setup.

Common Side Reactions and Mitigation
  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid by a proton source, replacing it with a hydrogen atom.

    • Mitigation: Use anhydrous solvents, ensure the base is of high quality, and avoid unnecessarily long reaction times or high temperatures.[17]

  • Dehalogenation: The aryl halide starting material can be reduced, replacing the halogen with a hydrogen atom. This is often caused by palladium-hydride species.[18]

    • Mitigation: Ensure the reaction is thoroughly degassed to remove oxygen. Using a robust ligand system that favors the productive cross-coupling pathway over side reactions is also crucial.[18][19]

  • Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl.

    • Mitigation: This is often promoted by the presence of oxygen. Thorough degassing and maintaining an inert atmosphere are the best preventative measures.[17]

Detailed Experimental Protocol

This protocol provides a generalized, robust starting point for the Suzuki-Miyaura coupling of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid with an aryl chloride.

Experimental_Workflow start Start reagents 1. Reagent Preparation Weigh solids (Aryl Halide, Boronic Acid, Base, Catalyst) into an oven-dried flask. start->reagents inert 2. Inert Atmosphere Seal flask, then evacuate and backfill with N₂ or Ar (3x cycles). reagents->inert solvents 3. Solvent Addition Add degassed solvent and water via syringe. inert->solvents reaction 4. Reaction Heat to desired temperature (e.g., 100-110 °C) with vigorous stirring. solvents->reaction monitor 5. Monitoring Track progress by TLC or LC-MS until starting material is consumed. reaction->monitor workup 6. Work-up Cool to RT, dilute with EtOAc, wash with water and brine. monitor->workup purify 7. Purification Dry organic layer, concentrate, and purify by flash column chromatography. workup->purify characterize 8. Characterization Analyze purified product by ¹H NMR, ¹³C NMR, and MS. purify->characterize end End characterize->end

Figure 2: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Materials and Reagents
  • Aryl halide (1.0 mmol, 1.0 equiv)

  • 4-Chloro-2-fluoro-3-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), finely ground

  • Anhydrous 1,4-Dioxane (or Toluene)

  • Degassed deionized water

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Septum and inert gas (Nitrogen or Argon) supply

  • Standard glassware for work-up and purification

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), 4-Chloro-2-fluoro-3-methoxyphenylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), and the palladium pre-catalyst (0.02 equiv).

  • Inerting the System: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., 1,4-Dioxane, 4 mL) followed by the degassed water (1 mL) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (typically 100-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the limiting aryl halide is consumed.

  • Work-up: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts. Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.[20]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst. 2. Insufficiently inert atmosphere (O₂ present). 3. Poor quality reagents (wet solvent, inactive base).1. Use a highly active pre-catalyst (e.g., G3 or G4 palladacycles). 2. Improve degassing procedure (use freeze-pump-thaw cycles for solvents if necessary). 3. Use fresh, anhydrous solvents and finely ground, dry base.
Incomplete Conversion 1. Reaction time is too short or temperature is too low. 2. Steric hindrance is too great for the chosen catalyst system.1. Increase reaction time and/or temperature incrementally. 2. Screen a different bulky ligand (e.g., switch from SPhos to the bulkier XPhos or RuPhos).
Significant Side Products 1. Protodeboronation: Presence of water/protons. 2. Dehalogenation/Homocoupling: Presence of oxygen or hydride sources.1. Ensure solvents are anhydrous and reaction time is not excessive.[17] 2. Thoroughly degas all reagents and the reaction mixture. Avoid alcohol solvents which can be hydride sources.[18]

Conclusion

The Suzuki-Miyaura coupling of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid is a challenging yet achievable transformation. Success hinges on a rational approach that directly addresses the substrate's steric and electronic properties. The use of modern, highly active palladium catalysts featuring bulky, electron-rich ligands, in combination with a strong inorganic base like K₃PO₄ and rigorously inert reaction conditions, is essential. By understanding the mechanistic underpinnings and potential pitfalls, researchers can effectively utilize this protocol to synthesize complex biaryl molecules for applications in drug discovery and beyond.

References

  • Al-Amin, M., & El-Sepelgy, O. (2018). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 24(42), 10693-10701. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available from: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Wikipedia. (2024). Suzuki reaction. Available from: [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • Kumar, A., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 18(28), 5426-5433. Available from: [Link]

  • Old, D. W., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9722-9723. Available from: [Link]

  • Amatore, C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9242-9253. Available from: [Link]

  • ResearchGate. (2020). Trace amounts of palladium catalysed Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 47(26), 4695-4698. Available from: [Link]

  • R Discovery. (2024, January 1). Trace amounts of palladium catalysed the Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides. Available from: [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura coupling reactions between selected aryl chlorides and boronic acids using Pd-MOF-808 catalyst. Available from: [Link]

  • Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. Available from: [Link]

  • Reddit. (2020, December 27). What is the proper way to set up a suzuki coupling?. Available from: [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Available from: [Link]

  • Frontiers. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Available from: [Link]

  • San Diego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available from: [Link]

  • MDPI. (2017). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Available from: [Link]

  • ACS Publications. (2004). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 69(17), 5642-5650. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Available from: [Link]

  • ACS Omega. (2023). Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium. Available from: [Link]

  • Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Available from: [Link]

  • WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available from: [Link]

  • ACS Publications. (2021). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 23(13), 5132-5137. Available from: [Link]

  • Reddit. (2022, October 18). Trouble isolating my Suzuki coupling biaryl acid product. Available from: [Link]

  • Semantic Scholar. (2017). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]

  • National Center for Biotechnology Information. (2011). Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. Available from: [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Available from: [Link]

Sources

Application

reaction conditions for nucleophilic aromatic substitution on fluoropyridines.

Application Note: Precision Engineering of Nucleophilic Aromatic Substitution (SNAr) on Fluoropyridines Executive Summary & Mechanistic Foundation Nucleophilic aromatic substitution (SNAr) on fluoropyridines is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Engineering of Nucleophilic Aromatic Substitution (SNAr) on Fluoropyridines

Executive Summary & Mechanistic Foundation

Nucleophilic aromatic substitution (SNAr) on fluoropyridines is a highly reliable methodology for the late-stage functionalization of complex molecules in medicinal chemistry and drug development. While the C–F bond is the strongest carbon-halogen single bond, fluoride paradoxically serves as an exceptional leaving group in SNAr reactions.

The causality behind this lies in the reaction mechanism. The rate-determining step is not the cleavage of the carbon-halogen bond, but rather the initial nucleophilic attack to form a resonance-stabilized anionic intermediate known as the Meisenheimer complex[1]. The extreme electronegativity of fluorine strongly polarizes the C–F bond, depleting electron density at the ipso carbon and significantly lowering the activation energy required for the nucleophile to attack. Consequently, the reaction of 2-fluoropyridine with sodium ethoxide proceeds approximately 320 times faster than that of 2-chloropyridine[1].

SNAr_Mechanism A Fluoropyridine + Nucleophile (Nu⁻) B Rate-Determining Step: Nucleophilic Attack A->B C Meisenheimer Complex (Resonance Stabilized) B->C Overcomes Activation Barrier D Fast Elimination: Fluoride (F⁻) Departs C->D E Substituted Pyridine Product D->E

Reaction mechanism of SNAr on fluoropyridines via the Meisenheimer intermediate.

Causality in Reaction Parameter Selection

To prevent complex mixtures and optimize yields, experimental conditions must be rationally designed based on the electronic nature of the substrate and nucleophile[2].

  • Base Selection: The base must deprotonate the nucleophile without competing for the electrophilic site. Hydroxidic bases (e.g., NaOH, KOH) frequently cause competitive side reactions, yielding unwanted hydroxypyridines. Therefore, non-hydroxidic bases (K₂CO₃, Cs₂CO₃, or NaH) are strictly recommended[2]. For amine nucleophiles, weaker bases like N,N-Diisopropylethylamine (DIPEA) are often sufficient.

  • Solvent Effects & Regioselectivity: Polar aprotic solvents (DMF, DMSO, NMP) are the industry standard. They heavily solvate the counter-cations (e.g., K⁺, Na⁺) while leaving the nucleophilic anions relatively unsolvated, maximizing their reactivity. Furthermore, solvent polarity and hydrogen-bond acceptor ability can be actively tuned to control site selectivity in poly-substituted fluoropyridines[2].

  • Temperature Control: Traditional SNAr on chloropyridines often requires forcing conditions (>130 °C). The enhanced reactivity of fluoropyridines enables quantitative conversion under significantly milder conditions (ambient to 80 °C), which is critical for tolerating electrophilic or sensitive functional groups in complex APIs[3].

Quantitative Baselines for Reaction Design

The following table synthesizes field-proven reaction conditions for unactivated to moderately activated 2-fluoropyridines across various nucleophile classes[1],[3].

Nucleophile ClassRepresentative ReagentOptimal BasePreferred SolventTemp (°C)Typical Yield
Primary Amines Alkyl-NH₂DIPEA or K₂CO₃DMF / NMP80–11075–95%
Secondary Amines Morpholine / PiperidineK₂CO₃ or NoneDMSO / EtOH80–12080–98%
Alkoxides NaOEt / NaOMeNaH or KOtBuTHF / DMF0–6070–90%
Phenoxides Ar-OHCs₂CO₃DMF / MeCN60–10075–95%
Cyanide KCNNoneDMSO100–120~80%

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific physical or analytical checks to ensure experimental integrity.

Protocol A: Mild Amination of 2-Fluoropyridines (Secondary Amines)

Causality Note: Secondary amines are highly nucleophilic. Using a mild base like K₂CO₃ in DMF provides sufficient activation without degrading the solvent.

  • Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the 2-fluoropyridine (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Reagent Addition: Add the secondary amine (e.g., morpholine, 1.2 eq) followed by finely powdered anhydrous K₂CO₃ (2.0 eq).

  • Reaction: Stir the suspension and heat to 80 °C.

  • Self-Validation Check 1 (Reaction Progress): Monitor via LC-MS. The complete disappearance of the starting material mass should occur within 4–6 hours.

  • Workup & Self-Validation Check 2 (Solvent Removal): Cool to room temperature and dilute with Ethyl Acetate. Wash the organic layer sequentially with water (1x) and 5% aqueous LiCl (3x) . Validation: The LiCl wash is a critical step; failure to execute this will leave residual DMF in the organic phase, identifiable by characteristic singlets at ~2.89 ppm and ~2.73 ppm in the ¹H NMR spectrum, which artificially inflates mass recovery and disrupts downstream chemistry.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, concentrate under reduced pressure, and purify via flash chromatography.

Protocol B: Alkoxylation via Pre-Formed Alkoxides

Causality Note: Alcohols are poor nucleophiles for SNAr. They must be quantitatively deprotonated prior to the introduction of the fluoropyridine to prevent mixed reactions.

  • Activation: In a flame-dried flask, suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.2 M) at 0 °C.

  • Deprotonation: Slowly add the alcohol (1.1 eq) dropwise.

  • Self-Validation Check (Nucleophile Formation): Stir the mixture at 0 °C for 30 minutes. Validation: The complete cessation of hydrogen gas (H₂) evolution serves as a visual confirmation that the alkoxide has fully formed. Proceeding before gas evolution ceases will result in unreacted alcohol and diminished yields.

  • Substitution: Add the 2-fluoropyridine (1.0 eq) dropwise. Warm the reaction to room temperature (or heat to 60 °C for electron-rich substrates).

  • Quench: Once complete by TLC, carefully quench with saturated aqueous NH₄Cl to neutralize residual base, extract with Ethyl Acetate, and purify.

Protocol C: Photoredox-Catalyzed SNAr for Unactivated Substrates

Causality Note: For completely unactivated or electron-rich fluoroarenes that resist thermal SNAr, organic photoredox catalysis lowers the oxidation potential of the arene, enabling nucleophilic defluorination at ambient temperatures[4].

  • Setup: In a photoreactor vial, combine the fluoroarene (1.0 eq), azole or amine nucleophile (1.5 eq), and a xanthylium photocatalyst (5 mol%).

  • Degassing & Self-Validation Check: Add anhydrous MeCN. Validation: The mixture must be thoroughly degassed via sparging with Argon for 15 minutes. Oxygen quenches the excited state of the photocatalyst; failure to degas will result in a visually darkened, stalled reaction and near-zero conversion by ¹⁹F NMR.

  • Irradiation: Irradiate with blue LEDs (450 nm) at ambient temperature for 18–24 hours, then concentrate and purify.

Optimization_Workflow Start Evaluate SNAr Reaction Check Is conversion complete? Start->Check Success Aqueous Workup & Purification Check->Success Yes Fail Identify Failure Mode Check->Fail No LowConv Low Conversion: Increase Temp or Base Fail->LowConv SideProd Side Reactions: Lower Temp or Change Solvent Fail->SideProd Regio Poor Regioselectivity: Tune Solvent Polarity Fail->Regio

Troubleshooting and optimization workflow for SNAr reactions on fluoropyridines.

References

  • Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines Source: BenchChem URL:1

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: Journal of the American Chemical Society (ACS) URL:3

  • Preventing side reactions in nucleophilic substitutions of fluoropyridines Source: BenchChem Technical Support URL:2

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis Source: PubMed Central (PMC) / NIH URL:5

Sources

Method

Application Note: 4-Chloro-2-fluoro-3-methoxypyridine in the Synthesis of Kinase Inhibitors

Executive Summary 4-Chloro-2-fluoro-3-methoxypyridine (CAS: 1227598-28-8) is a privileged, orthogonally reactive heterocyclic building block extensively utilized in modern medicinal chemistry[1]. Its unique substitution...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-2-fluoro-3-methoxypyridine (CAS: 1227598-28-8) is a privileged, orthogonally reactive heterocyclic building block extensively utilized in modern medicinal chemistry[1]. Its unique substitution pattern allows for the modular assembly of 2-amino-4-aryl-3-methoxypyridine scaffolds. These scaffolds are ubiquitous in targeted therapies, serving as the core pharmacophore for various Bruton's tyrosine kinase (BTK) and Receptor Tyrosine Kinase (RTK) inhibitors[2]. This application note details the mechanistic rationale, chemoselective workflows, and validated protocols for leveraging this scaffold in drug development.

Mechanistic Rationale & Pharmacophore Utility

The strategic value of 4-chloro-2-fluoro-3-methoxypyridine lies in the precise electronic and steric tuning of its functional groups, which enables highly predictable, step-wise functionalization:

  • C2-Fluoro (Hinge-Binding Vector): The highly electronegative fluorine atom strongly withdraws electron density via induction, rendering the C2 position exceptionally electrophilic[3]. In Nucleophilic Aromatic Substitution (SNAr), fluorine is a vastly superior leaving group compared to chlorine because it stabilizes the anionic Meisenheimer complex during the rate-determining addition step[4]. This allows for the selective installation of amine-based hinge-binding motifs at C2 without affecting the C4 position.

  • C4-Chloro (Hydrophobic Pocket Vector): Once the C2 position is aminated, the pyridine ring becomes electron-rich, effectively halting further SNAr. The C4-chloride then serves as an orthogonal handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to extend the molecule into the kinase's hydrophobic pocket II[4].

  • C3-Methoxy (Conformational Lock): The methoxy group provides critical steric bulk that restricts the rotation of the newly installed C4-aryl group, inducing a bioactive, non-coplanar conformation[5]. Additionally, it can act as a hydrogen-bond acceptor or be demethylated to a hydroxyl group for macrocyclization strategies.

Orthogonal Synthetic Workflows

The synthesis of kinase inhibitors from this building block follows a strict, self-validating sequence: C2-SNAr followed by C4-Cross-Coupling.

Workflow Visualization

G SM 4-Chloro-2-fluoro- 3-methoxypyridine SNAr SNAr at C2 (Hinge Binder) SM->SNAr Amine, DIPEA NMP, 90°C Int 2-Amino-4-chloro- 3-methoxypyridine SNAr->Int Suzuki Suzuki Coupling at C4 (Hydrophobic Pocket) Int->Suzuki Ar-B(OH)2, Pd cat. Base, 90°C Prod 2-Amino-4-aryl- 3-methoxypyridine Suzuki->Prod

Orthogonal functionalization of 4-chloro-2-fluoro-3-methoxypyridine in inhibitor synthesis.

Protocol 1: Chemoselective SNAr at C2

Objective: Install the primary aniline or aliphatic amine to form the kinase hinge-binding motif.

Causality & Design: N-methyl-2-pyrrolidone (NMP) is selected as the solvent due to its high boiling point and superior ability to solvate the polar transition state of the SNAr reaction. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the generated HF, preventing the nucleophilic amine from precipitating as an unreactive hydrofluoride salt.

Step-by-Step Methodology:

  • Preparation: Charge a dry, nitrogen-flushed reaction vessel with 4-chloro-2-fluoro-3-methoxypyridine (1.0 equiv) and the desired nucleophilic amine (1.1 equiv).

  • Solvation: Add anhydrous NMP to achieve a substrate concentration of 0.5 M.

  • Base Addition: Syringe in DIPEA (2.0 equiv) dropwise at room temperature.

  • Reaction: Heat the mixture to 90 °C for 4–6 hours. Monitor the consumption of the starting material via LC-MS. The C2-fluorine is displaced >100x faster than the C4-chlorine, ensuring high regioselectivity[4].

  • Workup: Cool to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with 5% aqueous LiCl (3 × 50 mL) to effectively partition and remove the NMP.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc) to yield the 2-amino-4-chloro-3-methoxypyridine intermediate.

Protocol 2: Suzuki-Miyaura Cross-Coupling at C4

Objective: Couple an aryl or heteroaryl boronic acid to the C4 position to occupy the kinase hydrophobic pocket.

Causality & Design: Pd(dppf)Cl₂ is the catalyst of choice; the bidentate dppf ligand provides a wide bite angle that accelerates the reductive elimination step and prevents the precipitation of inactive palladium black[4]. A biphasic solvent system (1,4-Dioxane/H₂O) is critical, as water dissolves the K₂CO₃ base and facilitates the formation of the reactive boronate complex required for transmetalation.

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask, combine the 2-amino-4-chloro-3-methoxypyridine intermediate (1.0 equiv), the target arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Solvation & Degassing: Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v) to achieve a 0.2 M concentration. Degas the mixture by sparging with nitrogen for 15 minutes.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of nitrogen.

  • Reaction: Seal the flask and heat to 90 °C for 8–12 hours under vigorous stirring.

  • Workup: Cool the reaction to room temperature. Filter the biphasic mixture through a short pad of Celite to remove palladium particulates, rinsing the pad with EtOAc.

  • Isolation: Separate the layers, extract the aqueous phase once more with EtOAc, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to isolate the final 2-amino-4-aryl-3-methoxypyridine scaffold.

Quantitative Reaction Metrics

The following table summarizes the expected quantitative outcomes and parameters for the orthogonal functionalization of this scaffold based on standard medicinal chemistry optimization[3][4].

Reaction StepTarget PositionTransformationKey Reagents & CatalystRegioselectivityTypical Yield
1. SNAr C2C-F

C-N
Amine, DIPEA, NMP>99% (C2 over C4)75–90%
2. Suzuki-Miyaura C4C-Cl

C-C(aryl)
Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃Specific to C465–85%
3. Demethylation *C3Ar-OCH₃

Ar-OH
BBr₃, DCM, -78 °C to RTSpecific to C380–95%

*Optional step for macrocyclization or to expose a hydrogen-bond donor.

Biological Context: Targeting Kinase Pathways

Compounds derived from 4-chloro-2-fluoro-3-methoxypyridine are frequently optimized to target hyperactive kinase cascades in oncology and autoimmune diseases. By mimicking the adenine ring of ATP, the 2-aminopyridine core anchors the inhibitor into the highly conserved hinge region of kinases such as BTK or EGFR[2].

Pathway Ligand Extracellular Signal (e.g., EGF) RTK Target Kinase (e.g., EGFR, BTK) Ligand->RTK Activates Downstream1 Adapter Proteins (e.g., GRB2/SOS) RTK->Downstream1 Phosphorylation Inhibitor Methoxypyridine-based Kinase Inhibitor Inhibitor->RTK Blocks ATP Pocket Downstream2 Kinase Cascade (RAS/RAF/MEK/ERK) Downstream1->Downstream2 Effect Cell Proliferation & Survival Downstream2->Effect

Mechanism of action for pyridine-based inhibitors targeting receptor tyrosine kinase pathways.

References

  • ChemicalBook - 4-CHLORO-2-FLUORO-3-METHOXYPYRIDINE (CAS: 1227598-28-8). Retrieved from 1

  • Benchchem - 6-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine: Methodological Answers for SNAr. Retrieved from 3

  • Google Patents - US11554118B2: Bruton's tyrosine kinase inhibitors. Retrieved from 2

  • Benchchem - (5-Fluoro-2-(pyridin-3-yl)phenyl)methanol: Suzuki Coupling Methodology. Retrieved from 4

  • Guidechem - 3-Methoxy-2-nitropyridine: Building block in synthetic routes toward kinase inhibitors. Retrieved from 5

Sources

Application

Application Note: Scalable Regioselective Functionalization of 4-Chloro-2-fluoro-3-methoxypyridine

Introduction & Mechanistic Rationale The synthesis of complex Active Pharmaceutical Ingredients (APIs) frequently relies on polyhalogenated heteroaromatics to serve as highly programmable building blocks. 4-Chloro-2-fluo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of complex Active Pharmaceutical Ingredients (APIs) frequently relies on polyhalogenated heteroaromatics to serve as highly programmable building blocks. 4-Chloro-2-fluoro-3-methoxypyridine (CAS: 1227598-28-8)[1] is a premier example of such a scaffold, offering orthogonal reactivity profiles at the C2 and C4 positions.

Scaling up reactions with this molecule requires a deep understanding of its electronic environment to prevent impurity formation and runaway exotherms. The C2-fluorine bond is highly polarized and sits adjacent to the electron-withdrawing pyridine nitrogen, making it exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr)[2]. Fluoride acts as an ideal leaving group here because the highly electronegative fluorine stabilizes the Meisenheimer complex transition state.

Conversely, the C4-chlorine bond is significantly less reactive toward nucleophiles under mild conditions. However, it is perfectly primed for oxidative addition by Palladium(0) species, making it an excellent handle for downstream Suzuki-Miyaura cross-coupling[3]. The C3-methoxy group plays a dual role: it acts as an electron-donating steric buffer that prevents competitive C3-metalation or degradation under basic conditions, while simultaneously tuning the lipophilicity of the final API.

Workflow Visualization

G SM 4-Chloro-2-fluoro-3-methoxypyridine SNAr Step 1: SNAr (Amine, Base) Regioselective C2-F Displacement SM->SNAr Int1 Intermediate: 2-Amino-4-chloro-3-methoxypyridine SNAr->Int1 Suzuki Step 2: Suzuki-Miyaura (Ar-B(OH)2, Pd) C4-Cl Cross-Coupling Int1->Suzuki API Final API Precursor: 2-Amino-4-aryl-3-methoxypyridine Suzuki->API

Figure 1: Divergent regioselective functionalization of 4-Chloro-2-fluoro-3-methoxypyridine.

Quantitative Data & Process Optimization

Prior to scale-up, reaction conditions were rigorously optimized to ensure a self-validating system where chemoselectivity is thermodynamically and kinetically controlled.

Table 1: Optimization of SNAr Conditions for C2-Fluorine Displacement Causality Insight: Utilizing high temperatures in highly polar solvents (like DMF at 80 °C) provides enough thermal energy to overcome the activation barrier for C4-Cl displacement, leading to a loss of regioselectivity. Acetonitrile (MeCN) with N,N-Diisopropylethylamine (DIPEA) provides the perfect balance of solubility and mild basicity, locking the reaction exclusively to the C2 position.

SolventBaseTemp (°C)Time (h)Conversion (%)Regioselectivity (C2:C4)
THFK2CO36088595:5
DMFK2CO38049880:20
MeCN DIPEA 60 4 >99 >99:1
TolueneDIPEA80126098:2

Table 2: Catalyst Screening for Suzuki-Miyaura Coupling at C4-Chlorine Causality Insight: Chloropyridines are notorious for sluggish oxidative addition and can poison standard palladium catalysts[4]. Bulky, electron-rich ligands (such as Amphos) facilitate rapid oxidative addition into the stubborn C-Cl bond and prevent catalyst deactivation, vastly outperforming standard triphenylphosphine ligands.

Catalyst (0.5 mol%)Ligand TypeTime (h)Yield (%)Pd Leaching (ppm, pre-scavenge)
Pd(PPh3)4Monodentate1245>1000
Pd(dppf)Cl2Bidentate872450
Pd(Amphos)2Cl2 Bulky Monodentate 6 94 120

Experimental Protocols

Protocol A: Kilogram-Scale Regioselective SNAr (C2-F Displacement)

Objective: Selective amination at the C2 position using morpholine as a model secondary amine, leaving the C4-Cl bond intact for downstream coupling. System Validation: The protocol utilizes a controlled addition rate to manage the exothermic HF generation. DIPEA acts as a non-nucleophilic acid scavenger to neutralize HF, preventing equipment corrosion and amine degradation.

Step-by-Step Methodology:

  • Reactor Preparation: Flush a 20 L glass-lined reactor with N2. Charge 1.0 kg (6.19 mol) of 4-Chloro-2-fluoro-3-methoxypyridine[1] and 8.0 L of anhydrous MeCN.

  • Base Addition: Add 1.2 kg (9.28 mol, 1.5 eq) of DIPEA. Stir at 20 °C for 15 minutes to ensure homogeneity.

  • Nucleophile Addition: Slowly charge 0.59 kg (6.81 mol, 1.1 eq) of morpholine via an addition funnel over 1 hour. Critical Control Parameter: This reaction is highly exothermic. Maintain the internal temperature between 25–30 °C using active jacket cooling to prevent competitive SNAr at the C4 position.

  • Reaction: Heat the mixture to 60 °C and stir for 4 hours. Monitor via HPLC (254 nm) until the starting material is < 1% area.

  • Workup & Isolation: Cool the reactor to 10 °C. Slowly add 10 L of deionized water over 2 hours to precipitate the product (water drown-out strategy). Filter the resulting thick slurry, wash the filter cake with cold water (2 x 2 L) to remove DIPEA salts, and dry under vacuum at 45 °C to afford 2-morpholino-4-chloro-3-methoxypyridine as a crystalline solid.

Protocol B: Pilot-Scale Suzuki-Miyaura Cross-Coupling (C4-Cl)

Objective: Cross-coupling of the C4-chloride intermediate with 4-tolylboronic acid. System Validation: A biphasic Toluene/Water system with K2CO3 ensures optimal dissolution of the boronic acid and continuous removal of borate byproducts, driving the catalytic cycle forward[4].

Step-by-Step Methodology:

  • Reactor Preparation: To a 50 L jacketed reactor under N2, charge 1.0 kg (4.37 mol) of 2-morpholino-4-chloro-3-methoxypyridine, 0.71 kg (5.24 mol, 1.2 eq) of 4-tolylboronic acid, and 1.2 kg (8.74 mol, 2.0 eq) of K2CO3.

  • Solvent & Degassing: Add 10 L of Toluene and 5 L of DI water. Sparge the biphasic mixture with a sub-surface N2 dip tube for 45 minutes. Critical Control Parameter: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the electron-rich phosphine ligand.

  • Catalyst Addition: Quickly charge 15.5 g (0.022 mol, 0.5 mol%) of Pd(Amphos)2Cl2 against a positive flow of N2.

  • Reaction: Heat the biphasic mixture to 85 °C (gentle reflux) and stir vigorously (300 RPM) for 6 hours to ensure adequate phase mixing.

  • Workup & Scavenging: Cool to 25 °C and halt stirring. Separate and discard the aqueous layer. Treat the organic toluene layer with 10 wt% SiliaMetS Thiol scavenger at 40 °C for 2 hours to sequester residual palladium. Filter through a Celite pad, concentrate the toluene layer to approximately 3 L via vacuum distillation, and crystallize the final API precursor by adding 6 L of heptane.

References

1.[1] ChemicalBook. 1227598-28-8 CAS Manufactory: 4-CHLORO-2-FLUORO-3-METHOXYPYRIDINE. Available at: 2.[2] Google Patents. WO2023159307A1 - Polo-like kinase 4 (plk4) inhibitors, pharmaceutical compositions, methods of preparation and uses thereof. Available at: 3.[4] Qualitas1998 / ACS Sustainable Chem. Eng. Greening the Valsartan Synthesis: Scale-up of Key Suzuki−Miyaura Coupling over SiliaCat DPP-Pd. Available at: 4. TCI Chemicals. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. Available at: 5.[3] ResearchGate. Experimental optimization of a Suzuki-Miyaura cross-coupling. Available at:

Sources

Technical Notes & Optimization

Troubleshooting

optimizing Suzuki coupling reactions with substituted pyridines

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the unique mechanistic hurdles of performing Suzuki-M...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the unique mechanistic hurdles of performing Suzuki-Miyaura cross-couplings with substituted pyridines.

Unlike standard aryl couplings, pyridine substrates introduce complex electronic and steric variables that can derail your catalytic cycle. This guide bypasses generic advice, focusing instead on the causality behind reaction failures and providing self-validating protocols to ensure reproducible success.

Diagnostic Workflow: Pyridine Suzuki Couplings

Before adjusting your reaction parameters, it is critical to identify the specific role of the pyridine in your coupling system. The diagram below outlines the logical troubleshooting path based on substrate behavior.

Workflow A Substituted Pyridine Suzuki Coupling B Identify Pyridine Role A->B C1 Pyridine Halide (Electrophile) B->C1 C2 Pyridine Boronic Acid (Nucleophile) B->C2 D1 Issue: Catalyst Poisoning (N-coordination to Pd) C1->D1 D2 Issue: Protodeboronation (C-B bond cleavage) C2->D2 E1 Solution: Bulky Ligands (XPhos, SPhos) & High Temp D1->E1 E2 Solution: MIDA Boronates or Anhydrous Conditions D2->E2

Diagnostic workflow for resolving common failures in pyridine-based Suzuki couplings.

Causality-Driven FAQs

Q1: Why does my reaction stall when using a pyridine halide, even with standard Pd(PPh₃)₄? A1: Causality: The nitrogen lone pair in a pyridine ring is a strong σ-donor. It aggressively competes with your phosphine ligands and the substrate for the palladium center. This leads to the formation of highly stable, unreactive bis(pyridyl)palladium "dead-end" complexes, effectively poisoning your catalyst [1]. Actionable Advice: Switch from Pd(PPh₃)₄ to a pre-catalyst system utilizing bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) [2]. The steric bulk physically prevents multiple pyridine molecules from coordinating simultaneously, while the electron-rich nature of the ligand accelerates the oxidative addition of the deactivated C-X bond.

Q2: I am using 2-pyridylboronic acid, but I only observe the deborylated pyridine byproduct. How do I prevent protodeboronation? A2: Causality: Pyridine boronic acids (particularly the 2- and 4-isomers) are notoriously unstable. The basic nitrogen atom facilitates a cyclic, water-mediated transition state that rapidly cleaves the C-B bond (protodeboronation) before the transmetalation step can occur [3]. Actionable Advice: You must decouple the rate of transmetalation from the rate of hydrolysis. Employ a slow-release strategy by switching to potassium 2-pyridyltrifluoroborates or MIDA boronates. If you must use the free boronic acid, utilize strictly anhydrous conditions with a finely ground, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ [4].

Q3: How do bulky substituents (e.g., ortho-methyl or trifluoromethyl groups) on the pyridine ring affect the coupling? A3: Causality: Steric bulk adjacent to the coupling site severely hinders the transmetalation step, where the aryl group transfers from the boron atom to the palladium center. Actionable Advice: Increase the nucleophilicity of the boronic acid partner by using stronger hydroxide bases (e.g., Ba(OH)₂ or NaOH) in polar protic solvents, which form a more reactive boronate intermediate. Elevating the temperature to 90–100 °C is often required to overcome the activation energy barrier of hindered transmetalation.

Quantitative Catalyst Performance Data

Selecting the right catalyst system is a function of the specific steric and electronic demands of your pyridine substrate. The table below summarizes optimized conditions derived from literature benchmarks [2][3].

Pyridine SubstrateCoupling PartnerCatalyst / Ligand SystemYield (%)Mechanistic Rationale
3-Amino-2-chloropyridine 2-Methoxyphenylboronic acidPd(OAc)₂ / Dialkylbiphenylphosphine99%Bulky ligand prevents N-coordination; electron density accelerates oxidative addition [2].
5-Amino-2-chloropyridine 2,6-Dimethylphenylboronic acidPd(OAc)₂ / Dialkylbiphenylphosphine82%High catalyst activity overcomes severe steric hindrance during transmetalation [2].
4-Pyridylboronic acid 1-Bromo-2-fluorobenzenePd₂(dba)₃ / Cy₃P·HBF₄~80%Cy₃P stabilizes Pd; controlled water ratio (Dioxane:H₂O 2:1) minimizes protodeboronation [3].

Self-Validating Experimental Protocol

Optimized Suzuki-Miyaura Coupling of a Hindered Pyridine Halide Objective: Achieve >85% yield coupling a substituted bromopyridine with an arylboronic acid while preventing catalyst poisoning. Self-Validation Mechanism: Built-in analytical checkpoints ensure that reagent degradation or oxygen contamination is caught before the reaction completes, saving time and resources.

Materials:

  • 1.0 eq Substituted bromopyridine

  • 1.2 eq Arylboronic acid

  • 2.0 eq K₃PO₄ (Anhydrous, finely ground)

  • 2 mol% Pd(OAc)₂

  • 4 mol% XPhos

  • Solvent: 1,4-Dioxane/H₂O (4:1 v/v)

Step-by-Step Methodology:

  • System Purging (Critical for active Pd(0) preservation): Add the bromopyridine, arylboronic acid, and K₃PO₄ to a Schlenk tube. Evacuate and backfill with ultra-pure Argon three times.

    • Causality: Oxygen rapidly oxidizes electron-rich phosphines (like XPhos) to phosphine oxides, destroying the active catalyst species before the cycle begins.

  • Catalyst Pre-Activation: In a separate argon-purged vial, mix Pd(OAc)₂ and XPhos in 1 mL of degassed dioxane. Stir for 5 minutes until a color change (typically yellow/orange to reddish) is observed.

    • Causality: Pre-forming the active L-Pd(0) species ensures that the catalyst enters the catalytic cycle immediately upon addition, outcompeting pyridine coordination [1].

  • Solvent Addition: Add the degassed Dioxane/H₂O (4:1) mixture to the Schlenk tube, followed immediately by the pre-activated catalyst solution via syringe.

  • Thermal Activation: Seal the tube and heat the reaction to 90 °C in a pre-heated oil bath.

  • Self-Validation Checkpoint (1 Hour): Withdraw a 10 µL aliquot under Argon. Quench in EtOAc and analyze via TLC or LC-MS.

    • Observation A (Starting material remains, no homocoupling): Transmetalation is the rate-limiting step. Action: Increase temperature to 100 °C.

    • Observation B (Homocoupling of boronic acid is dominant): Oxygen has entered the system, or the boronic acid is undergoing rapid degradation. Action: Abort, check Schlenk line integrity, and re-degas solvents [4].

  • Workup: Once complete, cool to room temperature, filter through a Celite pad to remove Pd black and inorganic salts, and concentrate in vacuo prior to column chromatography [4].

References

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds, Organic Chemistry Portal,[Link]

  • Help needed with unreproducible Suzuki coupling : r/Chempros, Reddit,[Link]

Optimization

common byproducts in the synthesis of 4-Chloro-2-fluoro-3-methoxypyridine

Welcome to the Process Chemistry Support Portal. This guide is designed for researchers and drug development professionals scaling up the synthesis of 4-Chloro-2-fluoro-3-methoxypyridine , a critical building block frequ...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Portal. This guide is designed for researchers and drug development professionals scaling up the synthesis of 4-Chloro-2-fluoro-3-methoxypyridine , a critical building block frequently utilized in the development of complex heterocyclic therapeutics, including 1[1] and2[2].

The synthesis typically relies on the3[3]. While the methoxy group strongly directs lithiation to the C4 position, the electron-deficient nature of the pyridine ring makes this reaction highly sensitive to conditions, leading to several common byproducts.

Diagnostic Flow & Reaction Pathway

ReactionPathway SM 2-Fluoro-3-methoxypyridine (Starting Material) Lithiation Directed Ortho Metalation (LDA, THF, -78°C) SM->Lithiation Intermediate 4-Lithio-2-fluoro-3-methoxypyridine (Reactive Intermediate) Lithiation->Intermediate BP_Nucleophilic 6-Alkyl Byproduct (Nucleophilic Base Attack) Lithiation->BP_Nucleophilic If n-BuLi used Chlorination Electrophilic Chlorination (C2Cl6 or NCS) Intermediate->Chlorination BP_Unreacted Unreacted SM (Moisture/Quench) Intermediate->BP_Unreacted Trace H2O / Warm up Product 4-Chloro-2-fluoro-3-methoxypyridine (Target Product) Chlorination->Product Optimal Conditions BP_Overchloro 4,6-Dichloro Byproduct (Excess Reagents) Chlorination->BP_Overchloro Excess Base/Cl+ BP_Dimer Wurtz-Type Dimer (Coupling) Chlorination->BP_Dimer Slow Cl+ Addition

Reaction pathway and byproduct branching in 4-chloro-2-fluoro-3-methoxypyridine synthesis.

Troubleshooting FAQs: Common Byproducts & Mitigation

Q1: I am seeing a significant amount of unreacted 2-fluoro-3-methoxypyridine in my crude mixture, despite using 1.1 equivalents of LDA. Why is the lithiation incomplete? Scientist's Insight: Incomplete metalation is rarely a stoichiometric issue; it is a kinetic or environmental one. The C4 proton is sterically hindered, and its acidity is modulated by the competing inductive effects of the C2-fluoro and C3-methoxy groups. If your THF is not rigorously dried (<10 ppm H2O), the Lithium Diisopropylamide (LDA) is consumed prematurely. Furthermore, if the internal temperature rises above -70 °C, the lithiated intermediate can abstract a proton from the solvent (THF degradation) or undergo undesired rearrangements. Actionable Fix: Titrate your base prior to use. Ensure strict anhydrous conditions and maintain internal probe temperatures strictly at -78 °C during the entire metalation phase.

Q2: My LC-MS shows a +34 Da mass shift relative to the target product. How is this dichloro byproduct forming? Scientist's Insight: You are observing the formation of 4,6-dichloro-2-fluoro-3-methoxypyridine. This over-chlorination occurs when excess LDA remains active during the chlorination step, or if the initial 4-chloro product undergoes a second DoM at the C6 position. Once the C4 position is chlorinated, the C6 position becomes highly activated toward deprotonation. Actionable Fix: Strictly limit your LDA to 1.05 equivalents. Ensure the chlorinating agent (e.g., hexachloroethane) is added rapidly to trap the kinetic lithiated species before equilibration to the thermodynamic C6-anion can occur.

Q3: We are detecting a high-molecular-weight impurity that corresponds to a dimer. What causes this Wurtz-type coupling? Scientist's Insight: Dimerization (forming 4,4'-bis(2-fluoro-3-methoxypyridine)) is a classic side reaction during the electrophilic quench of halopyridines. It happens via a single-electron transfer (SET) mechanism or direct nucleophilic attack of the unreacted 4-lithio species onto the newly formed 4-chloro product. This is exacerbated by localized concentration gradients where the electrophile is limiting. Actionable Fix: Utilize an inverse addition technique. Cannulate the cold, lithiated pyridine solution into a rapidly stirring, pre-chilled solution of the chlorinating agent. This ensures the electrophile is always in vast excess relative to the reactive intermediate, suppressing dimer formation.

Q4: I used n-BuLi instead of LDA to save time, and now I have a major impurity with a butyl group attached. What happened? Scientist's Insight: Pyridines are highly susceptible to nucleophilic aromatic substitution (SNAr) and direct addition (Chichibabin-type reactions). n-BuLi acts as a strong nucleophile rather than just a base, leading to direct addition at the C6 position or displacement of the C2 fluorine. Actionable Fix: You must use a non-nucleophilic, sterically hindered base like LDA or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) to achieve clean deprotonation without ring alkylation.

Standardized Experimental Protocol (Self-Validating)

To ensure high scientific integrity and reproducibility, follow this self-validating workflow:

  • Base Preparation & Validation:

    • Add diisopropylamine (1.10 eq) to anhydrous THF (10 mL/g of substrate) under N2. Cool to -78 °C.

    • Add n-BuLi (1.05 eq) dropwise. Self-Validation Check: Titrate a 1 mL aliquot of the resulting LDA with diphenylacetic acid. A persistent yellow color indicates the active titer is correct, ensuring you are not using degraded reagents.

  • Directed Ortho Metalation:

    • Maintain the LDA solution at -78 °C. Add 2-fluoro-3-methoxypyridine (1.00 eq) dropwise over 30 minutes.

    • Stir for 2 hours at -78 °C. Self-Validation Check: Observe the formation of a deep yellow/orange homogeneous solution. This color change is a visual confirmation of the lithiated intermediate forming. If the solution remains colorless, suspect moisture contamination.

  • Electrophilic Quench (Inverse Addition):

    • In a separate flask, dissolve hexachloroethane (1.20 eq) in anhydrous THF and cool to -78 °C.

    • Cannulate the lithiated pyridine solution into the hexachloroethane solution over 15 minutes. Self-Validation Check: The reaction is highly exothermic; monitor the internal temperature probe to ensure it does not exceed -65 °C. The fading of the deep orange color to a pale yellow indicates successful consumption of the lithiated species.

  • Workup:

    • Quench with saturated aqueous NH4Cl. Extract with EtOAc (3x). Wash organics with brine, dry over Na2SO4, and concentrate. Purify via silica gel chromatography.

Quantitative Data & Analytical Signatures

Use the following table to rapidly identify byproducts in your crude mixtures. Reference standard 4[4] for baseline characterization.

ByproductStructural IdentityPrimary CauseAnalytical Signature (LC-MS / 1H NMR)Mitigation Strategy
Unreacted SM 2-Fluoro-3-methoxypyridineMoisture / Weak base[M+H]+ 128.1 / Doublet at ~7.7 ppm (C6-H)Titrate LDA; rigorously dry THF.
Over-chlorination 4,6-Dichloro-2-fluoro-3-methoxypyridineExcess base/electrophile[M+H]+ 230.0 (Isotope pattern) / Singlet at ~7.4 ppm (C5-H)Limit LDA to 1.05 eq; control temp.
Nucleophilic Adduct 6-Butyl-2-fluoro-3-methoxypyridineUse of n-BuLi[M+H]+ 184.2 / Alkyl multiplets 0.9-2.8 ppmUse non-nucleophilic base (LDA).
Dimer 4,4'-Bis(2-fluoro-3-methoxypyridine)Slow electrophile addition[M+H]+ 253.2 / Complex aromatic regionPerform inverse addition.

References

  • Design and Synthesis of Fluorinated Iron Chelators for Metabolic Studies (ACS Publications). Supports the mechanistic basis of selective C3/C4 lithiation in fluorinated pyridines. URL:[3]

  • WO 2022/233872 A1 - Orexin Agonists (WIPO / Google Patents). Demonstrates the application of 2-fluoro-3-methoxypyridine in modern pharmaceutical synthesis. URL:[1]

  • US11866414B2 - Substituted heterocyclic compounds (Google Patents). Provides context for the downstream utilization of substituted methoxypyridines. URL:[2]

  • 4-CHLORO-2-FLUORO-3-METHOXYPYRIDINE | 1227598-28-8 (ChemicalBook). Baseline chemical properties and analytical standards for the target compound. URL:[4]

Sources

Troubleshooting

Technical Support Center: Improving Yield in 4-Chloro-2-fluoro-3-methoxypyridine Synthesis

For: Researchers, scientists, and drug development professionals Introduction 4-Chloro-2-fluoro-3-methoxypyridine is a key heterocyclic building block in the synthesis of various high-value molecules in the pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

Introduction

4-Chloro-2-fluoro-3-methoxypyridine is a key heterocyclic building block in the synthesis of various high-value molecules in the pharmaceutical and agrochemical industries. Its specific substitution pattern offers a unique combination of electronic and steric properties, making it an important intermediate. However, achieving high yields in its synthesis can be challenging, primarily due to issues with regioselectivity and competing side reactions.

This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of 4-Chloro-2-fluoro-3-methoxypyridine. Our focus is on the critical step of regioselective methoxylation, offering field-proven insights to help you optimize your reaction conditions and maximize your product yield.

Core Synthetic Pathway Overview

A common and efficient route to 4-Chloro-2-fluoro-3-methoxypyridine involves the nucleophilic aromatic substitution (SNAr) on a suitable polychlorofluoropyridine precursor. The primary challenge lies in directing the methoxide nucleophile to the correct position.

G SM 2,4-Dichloro-3-fluoropyridine (Starting Material) REAGENT + Sodium Methoxide (NaOMe) in Methanol (MeOH) SM->REAGENT PRODUCT 4-Chloro-2-fluoro-3-methoxypyridine (Desired Product) REAGENT->PRODUCT C4-Substitution (Major Pathway) BYPRODUCT 2-Chloro-4-methoxy-3-fluoropyridine (Isomeric Byproduct) REAGENT->BYPRODUCT C2-Substitution (Minor Pathway)

Caption: Key SNAr reaction for synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield of Desired 4-Chloro-2-fluoro-3-methoxypyridine

A low overall yield is the most common problem, often stemming from incomplete reactions, poor selectivity, or product degradation.

Possible Cause A: Incomplete Reaction The reaction may not have proceeded to completion, leaving a significant amount of starting material.

  • Causality: The activation energy for the SNAr reaction is not being sufficiently overcome. This can be due to low temperature, insufficient reaction time, or a deactivated substrate.

  • Troubleshooting Steps:

    • Monitor a Time Course: Use High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of the starting material at regular intervals (e.g., every hour).[1] This will help determine the optimal reaction time.

    • Optimize Temperature: Gradually increase the reaction temperature in 5-10 °C increments. While higher temperatures increase the reaction rate, they can also negatively impact selectivity (see Cause B). A common starting point is refluxing in methanol (approx. 65 °C).

    • Check Reagent Stoichiometry: Ensure at least one equivalent of sodium methoxide is used. A slight excess (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion, but a large excess may promote side reactions like di-substitution.

Possible Cause B: Poor Regioselectivity (Isomer Formation) The formation of the undesired isomer, 2-chloro-4-methoxy-3-fluoropyridine, is a primary cause of reduced yield for the target compound.

  • Causality: The electronic and steric environment of the pyridine ring allows for nucleophilic attack at both the C2 and C4 positions. The reaction conditions, particularly the solvent and base, can influence the kinetic and thermodynamic favorability of attack at each site.

  • Troubleshooting Steps:

    • Screen Solvents: The polarity of the solvent can significantly affect regioselectivity.[1] While methanol is the most common choice as it is the source of the methoxide, exploring polar aprotic solvents like DMF or DMSO in conjunction with a base may alter the selectivity profile.[1]

    • Evaluate Different Bases: The choice of base can influence the outcome. Consider screening alternative bases to sodium methoxide, such as potassium carbonate or sodium hydroxide in methanol.[1]

    • Precise Temperature Control: Maintain a consistent and controlled temperature. Fluctuations can lead to inconsistent isomer ratios. Lowering the temperature may favor the formation of one isomer over the other, although it will also slow the reaction rate.

ParameterCondition 1 (Baseline)Condition 2 (Alternative)Condition 3 (Exploratory)
Base Sodium MethoxidePotassium CarbonateSodium Hydroxide
Solvent Methanol (MeOH)Methanol (MeOH)Dimethylformamide (DMF)
Temperature 40-50 °C[1]Reflux40-50 °C
Expected Outcome Standard protocol, moderate selectivity.May offer different selectivity due to cation effects.Aprotic solvent may significantly alter isomer ratio.

Possible Cause C: Degradation of Starting Material or Product The reaction conditions may be too harsh, leading to decomposition.

  • Causality: Pyridine rings, especially when highly functionalized with electron-withdrawing groups, can be susceptible to degradation under strongly basic or high-temperature conditions over extended periods.

  • Troubleshooting Steps:

    • Limit Reaction Time: Use HPLC monitoring to stop the reaction as soon as the starting material is consumed, avoiding prolonged exposure to heat and base.[1]

    • Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions, especially if trace impurities are present.

    • Careful Workup: Upon completion, cool the reaction mixture promptly and neutralize it carefully with a mild acid (e.g., acetic acid or dilute HCl) to a neutral pH before extraction.[1] This prevents base-catalyzed degradation during workup and solvent removal.

Issue 2: Difficulty in Purification / Persistent Impurities

Even with a good initial conversion, isolating the pure product can be challenging due to the presence of isomers and other impurities.

Possible Cause A: Co-eluting Isomeric Impurity The desired 4-chloro product and the 2-chloro isomeric byproduct often have very similar polarities, making them difficult to separate by standard column chromatography.

  • Causality: Isomers with identical molecular weights and similar functional groups will exhibit comparable interactions with the stationary and mobile phases in chromatography.

  • Troubleshooting Steps:

    • High-Resolution Analytics: Use a well-calibrated GC-MS or HPLC method to confirm the presence and ratio of isomers.[1] This is critical for diagnosing the problem accurately.

    • Optimize Chromatography:

      • Solvent System: Screen different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to maximize the separation (ΔRf) between the two spots on TLC before attempting a column.

      • Stationary Phase: If silica gel is ineffective, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica.

    • Recrystallization: If the product is a solid, recrystallization can be a powerful purification technique. Screen various solvents to find one in which the desired isomer is significantly less soluble than the impurity at a lower temperature.[2]

Possible Cause B: Catalyst Poisons or Impure Reagents Impurities in the starting materials or solvents can lead to unexpected side reactions or incomplete conversion.

  • Causality: Trace amounts of water can react with the sodium methoxide, reducing its effective concentration. Other reactive impurities in the starting material could lead to colored byproducts that are difficult to remove.

  • Troubleshooting Steps:

    • Use Anhydrous Solvents: Ensure that the reaction solvent (e.g., methanol) is anhydrous.

    • Verify Reagent Purity: Use high-purity starting materials. If the purity is questionable, consider purifying the 2,4-dichloro-3-fluoropyridine by distillation or chromatography before use.

    • Fresh Base: Sodium methoxide can decompose upon exposure to air and moisture. Use a freshly opened bottle or a recently prepared solution.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step to control for improving yield? The most critical step is the regioselective methoxylation. The final yield is fundamentally limited by the ratio of the desired 4-chloro isomer to the undesired 2-chloro isomer. Therefore, efforts should be concentrated on optimizing the reaction conditions (temperature, solvent, base) to maximize the formation of the correct isomer.[1]

Q2: What are the best analytical techniques for monitoring the reaction? High-Performance Liquid Chromatography (HPLC) with UV detection is ideal for monitoring the reaction's progress, as it can quantify the disappearance of the starting material and the appearance of both the product and the isomeric byproduct. Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective for identifying and quantifying the volatile components of the reaction mixture, providing definitive identification of the isomers.[1]

Q3: Besides the main isomer, what other byproducts should I look for? Potential minor byproducts could include:

  • Di-methoxylated product: 2,4-dimethoxy-3-fluoropyridine, if a large excess of sodium methoxide is used or at very high temperatures.

  • Hydrolysis product: If there is significant water in the reaction, you might see the formation of a hydroxypyridine derivative.

Q4: Can I use a different methylating agent instead of generating methoxide? While sodium methoxide in methanol is the most common and cost-effective method, other methoxylation procedures exist in organic synthesis. However, for this specific SNAr reaction, it is the standard and most direct approach. Using other methylating agents would likely require a different synthetic strategy, such as starting with the 3-hydroxy pyridine and then methylating the hydroxyl group, which adds steps to the overall synthesis.[3]

Protocols & Workflows

General Experimental Protocol for Methoxylation

This protocol provides a robust starting point for optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dichloro-3-fluoropyridine (1.0 eq) in anhydrous methanol.

  • Reagent Addition: Slowly add a solution of sodium methoxide (1.1 eq) in methanol to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to a controlled temperature (e.g., 40-50 °C) and monitor by HPLC or TLC.[1]

  • Quenching: Once the starting material is consumed (typically 2-4 hours), cool the mixture to room temperature. Carefully neutralize the reaction with an acid (e.g., acetic acid) to a pH of approximately 7.[1]

  • Workup: Remove the methanol under reduced pressure. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.[2]

  • Purification: Combine the organic layers, dry with anhydrous sodium sulfate (Na2SO4), filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel.

Workflow for Synthesis and Purification

G cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification setup 1. Setup (Dissolve SM in MeOH) addition 2. Addition (Add NaOMe solution) setup->addition heating 3. Heating & Monitoring (40-50°C, monitor by HPLC) addition->heating quench 4. Quenching (Cool & Neutralize) heating->quench concentrate 5. Concentration (Remove MeOH) quench->concentrate extract 6. Extraction (Add H2O, Extract with EtOAc) concentrate->extract dry 7. Drying & Filtration (Dry with Na2SO4) extract->dry concentrate2 8. Final Concentration dry->concentrate2 chromatography 9. Column Chromatography concentrate2->chromatography analysis 10. Purity Analysis (HPLC, GC-MS, NMR) chromatography->analysis final_product Pure Product analysis->final_product >98% Purity

Caption: From reaction setup to final purified product.

References
  • Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate. Google Patents (WO2013102078A1).
  • Synthesis of 4-chloro-3-methoxy-2-methylpyridine. PrepChem.com. Available at: [Link]

  • Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. Google Patents (CN103483248A).
  • A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. ResearchGate. Available at: [Link]

  • Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. Google Patents (US8822730B2).
  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. Available at: [Link]

  • Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Eureka | Patsnap. Available at: [Link]

  • Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Available at: [Link]

  • Supporting Information. Royal Society of Chemistry. Available at: [Link]

  • Parallels between the chloro and methoxy groups for potency optimization. National Institutes of Health (PMC). Available at: [Link]

  • A Modular Approach to meta-Fluorinated Pyridines. ChemRxiv. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Halogenated Pyridine Workflows

Welcome to the Advanced Technical Support Center for heterocyclic chemistry. Halogenated pyridines are privileged scaffolds in drug discovery, but their electron-deficient nature makes them highly susceptible to competin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for heterocyclic chemistry. Halogenated pyridines are privileged scaffolds in drug discovery, but their electron-deficient nature makes them highly susceptible to competing side reactions. This guide provides mechanistic troubleshooting, self-validating protocols, and authoritative solutions for researchers facing bottlenecks in cross-coupling, metallation, and nucleophilic aromatic substitution (SNAr).

Part 1: Cross-Coupling Reactions (Suzuki-Miyaura & Negishi)

FAQ 1: Why am I seeing massive amounts of des-halogenated (protodehalogenated) pyridine in my Suzuki couplings?

The Causality: Electron-deficient halopyridines readily undergo oxidative addition, but the resulting Pd(II)-pyridine intermediate is highly electrophilic. If your reaction utilizes aliphatic alcohols (e.g., ethanol) as solvents or alkoxide bases, the Pd(II) complex will undergo rapid


-hydride elimination. This forms a Pd(II)-hydride species that reductively eliminates the protodehalogenated (reduced) pyridine, completely bypassing the transmetalation step.
The Solution: 
Eliminate hydride donors from your system. Switch to strictly aprotic solvents (e.g., 1,4-dioxane, toluene) and utilize non-nucleophilic, inorganic bases like 

. Additionally, employing bulky, electron-rich phosphine ligands accelerates the desired reductive elimination, outcompeting the reduction pathway.
FAQ 2: My coupling yields significant bipyridine (homocoupling) byproducts. How do I suppress this?

The Causality: Homocoupling to form bipyridines occurs via a Pd(II) disproportionation pathway or an Ullmann-type mechanism. This side reaction is heavily influenced by the steric and electronic properties of the ligands[1]. Less sterically hindered ligands allow two halopyridine molecules to coordinate to a single palladium center, facilitating unwanted homocoupling. The Solution: Optimize the steric bulk of your catalytic system. Transitioning to dialkylbiaryl phosphine ligands (e.g., XPhos) creates a steric environment that physically prevents the coordination of a second halopyridine, forcing the catalytic cycle toward the desired transmetalation with the boronic acid.

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Pd(II)-Pyridine Complex] Pd0->OxAdd + Halopyridine TransMet Transmetalation (Desired) OxAdd->TransMet + Ar-B(OH)2, Base Proto Protodehalogenation (Reduction Side Rxn) OxAdd->Proto β-Hydride Elimination (from alkoxide/solvent) Homo Homocoupling (Bipyridine Side Rxn) OxAdd->Homo Pd(II) Disproportionation RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Desired Cross-Coupled Pyridine RedElim->Desired

Figure 1: Catalytic cycle of Pd-catalyzed cross-coupling vs side reactions.

Part 2: Halogen-Metal Exchange & Directed Metalation

FAQ 3: When using n-BuLi for Br-Li exchange, I get nucleophilic addition to the pyridine ring instead of the lithiated species.

The Causality: The pyridine nitrogen withdraws electron density, significantly lowering the LUMO of the aromatic ring. Aliphatic lithium reagents like n-BuLi are exceptionally strong nucleophiles. At temperatures above -78°C, nucleophilic attack at the electrophilic C2 or C6 positions (Chichibabin-type addition) is kinetically favored over halogen-metal exchange[2]. The Solution: Transition to Knochel’s Turbo-Grignard (


-PrMgCl·LiCl). The addition of LiCl breaks up the polymeric aggregates of the Grignard reagent, drastically increasing its kinetic basicity for the halogen-metal exchange while remaining strictly non-nucleophilic towards the heterocycle.
FAQ 4: How do I prevent pyridyne formation (elimination) during metalation?

The Causality: If the metalated pyridine has a leaving group (halogen) in the adjacent ortho-position, or if excessively strong bases are used, an elimination reaction occurs to form a highly reactive pyridyne intermediate. This intermediate rapidly degrades, leading to dimerization or the trapping of unwanted nucleophiles[2]. The Solution: Avoid standard alkyllithiums for ortho-halo-pyridines. Instead, use highly regioselective ate-bases (e.g., TMP-zincates) or maintain strict cryogenic control (-100°C to -78°C) to trap the kinetic lithiated species before elimination can occur.

G Start Halopyridine + Organometallic Exchange Halogen-Metal Exchange Start->Exchange Turbo-Grignard Add Nucleophilic Addition Start->Add Strong Nucleophile Elim Pyridyne Formation Start->Elim Strong Base Product Functionalized Pyridine Exchange->Product E+ Quench RingOpen Ring-Opened Adducts Add->RingOpen Rearrangement Dimer Trapped Cycloadducts Elim->Dimer Trapping

Figure 2: Reaction pathways of halopyridines with organometallic reagents.

Part 3: Nucleophilic Aromatic Substitution (SNAr)

FAQ 5: I'm performing an SNAr on a chloropyridine, but I'm getting poor yields and retro-Michael side reactions.

The Causality: Chloropyridines often require harsh thermodynamic conditions (elevated temperatures >100°C, strong bases) to drive the SNAr reaction forward. These harsh conditions inadvertently trigger degradation pathways, such as retro-Michael additions or ring-opening (Zincke-type) reactions. The Solution: Convert to or start with 2-fluoropyridines. The extreme electronegativity of fluorine lowers the activation barrier for the intermediate Meisenheimer complex formation. The SNAr of 2-fluoropyridine is up to 320 times faster than 2-chloropyridine, allowing the reaction to proceed under mild, ambient conditions that preserve sensitive functional groups[3].

Part 4: Quantitative Data Comparison

The following table summarizes the quantitative operational parameters and side-reaction risks for various metalation reagents used on halogenated pyridines, demonstrating why Turbo-Grignard is the modern standard.

Reagent TypeOperating TemperatureExchange RateNucleophilic Attack RiskPyridyne Elimination Risk
n-BuLi -100°C to -78°CVery Fast (< 5 min)High (Chichibabin addition)Moderate
LDA -78°CSlow (Deprotonation favored)LowHigh

-PrMgCl
0°C to 25°CSlow (> 2 hours)ModerateLow

-PrMgCl·LiCl
-15°C to 25°CFast (10 - 30 min)Very Low Very Low

Part 5: Self-Validating Experimental Protocols

Protocol 1: Chemoselective Halogen-Magnesium Exchange using Turbo-Grignard

This protocol utilizes a self-validating GC-MS checkpoint to ensure complete metalation without nucleophilic degradation prior to electrophile addition.

  • System Preparation: Flame-dry a Schlenk flask under argon. Add the bromopyridine (1.0 mmol) and anhydrous THF (5.0 mL). Cool the solution to 0°C.

  • Metalation: Dropwise add

    
    -PrMgCl·LiCl (1.1 mmol, 1.3 M in THF) over 5 minutes. Stir at 0°C for 15 minutes.
    
  • Self-Validation Checkpoint: Withdraw a 0.1 mL aliquot via syringe and quench it into a vial containing 0.5 mL of a saturated iodine (

    
    ) solution in THF. Run a rapid GC-MS analysis.
    
    • Causality: The iodine quantitatively traps the Grignard species. If the GC-MS shows >95% iodopyridine and no alkylated pyridine adducts, your exchange is complete and side-reaction-free. Do not proceed to step 4 until this is confirmed.

  • Electrophile Trapping: Once validated, cool the reaction to -20°C and add the desired electrophile (1.2 mmol). Warm to room temperature and stir for 2 hours before standard aqueous workup.

Protocol 2: Mild SNAr of 2-Fluoropyridines

This protocol utilizes real-time NMR monitoring to validate the kinetic completion of the substitution without destructive sampling.

  • Reaction Assembly: In a dry vial, dissolve the 2-fluoropyridine derivative (1.0 mmol) and the nucleophile (e.g., a secondary amine, 1.2 mmol) in anhydrous DMF (3.0 mL).

  • Base Addition: Add

    
     (2.0 mmol). Stir at room temperature (20°C - 25°C).
    
  • Self-Validation Checkpoint: At 1 hour, withdraw a 50

    
    L aliquot, dilute with 0.5 mL DMSO-
    
    
    
    , and acquire a
    
    
    NMR spectrum.
    • Causality: You are monitoring the disappearance of the covalent C-F signal (typically around -60 to -70 ppm) and the appearance of the free fluoride ion (

      
      ) signal. This provides absolute, real-time kinetic validation of the SNAr progress without needing to quench the reaction.
      
  • Workup: Upon confirmed disappearance of the starting material via

    
     NMR, partition the mixture between EtOAc and water, wash with brine (3x) to remove DMF, and concentrate.
    

References

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System Source: MDPI URL:[Link]

  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange Source: Verlag der Zeitschrift für Naturforschung URL:[Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: Journal of the American Chemical Society (ACS) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Chloro-2-fluoro-3-methoxypyridine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions for catalyst selection in cross-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions for catalyst selection in cross-coupling reactions with the challenging substrate, 4-chloro-2-fluoro-3-methoxypyridine. The inherent electronic properties of this substrate—namely, the electron-withdrawing nature of the pyridine nitrogen and the fluorine substituent, alongside the potential for catalyst inhibition—necessitate careful consideration of the catalytic system. This resource is designed to help you navigate these complexities and achieve successful coupling outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with 4-chloro-2-fluoro-3-methoxypyridine and an arylboronic acid, but I'm observing very low or no conversion to the desired product. What are the likely causes and how can I troubleshoot this?

Answer: This is a frequent challenge with electron-deficient chloropyridines. The primary bottleneck is often the oxidative addition step, which is disfavored due to the strong C-Cl bond.[1][2] Several factors could be at play:

  • Cause A: Inadequate Catalyst Activity. Standard palladium catalysts like Pd(PPh₃)₄ may lack the reactivity needed to break the C-Cl bond of your substrate.[3][4] The electron-deficient nature of the pyridine ring further deactivates the system towards oxidative addition.[5]

    • Solution: Switch to a more active, state-of-the-art catalyst system. Bulky, electron-rich phosphine ligands are essential for promoting the oxidative addition of aryl chlorides.[1] Consider using Buchwald ligands such as SPhos, XPhos, or RuPhos in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[1][4] N-heterocyclic carbene (NHC) ligands can also be highly effective.[4]

  • Cause B: Ineffective Base. The base is critical for the transmetalation step of the catalytic cycle.[3] A weak or partially soluble base will hinder the reaction.

    • Solution: Screen stronger, non-nucleophilic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices for challenging heteroaryl couplings.[1][4] Ensure the base is finely ground and anhydrous to maximize its reactivity.[3]

  • Cause C: Catalyst Deactivation. The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][3]

    • Solution: The use of bulky ligands, as mentioned above, can help mitigate this issue by sterically hindering the coordination of the pyridine nitrogen to the palladium.

  • Cause D: Presence of Oxygen. The active Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized to an inactive Pd(II) state.[3]

    • Solution: Rigorous degassing of all solvents is crucial. This can be achieved by sparging with an inert gas (argon or nitrogen) or by utilizing several freeze-pump-thaw cycles. Ensure your reaction is set up and maintained under a strict inert atmosphere.[3]

  • Cause E: Low Reaction Temperature. Chloropyridines are less reactive than their bromo or iodo counterparts and often require higher temperatures to facilitate oxidative addition.[1][4]

    • Solution: Increase the reaction temperature, typically to the range of 80-120 °C.[4] Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.[4]

Issue 2: Significant Homocoupling of Boronic Acid

Question: My Suzuki-Miyaura reaction is producing a significant amount of the homocoupled biaryl product from my boronic acid. How can I suppress this side reaction?

Answer: Homocoupling of the boronic acid is a common side reaction, particularly when using Pd(II) precatalysts or in the presence of oxygen.[3][6] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then undergo two transmetalations with the boronic acid, leading to the homocoupled product.[3]

  • Solution 1: Strict Exclusion of Oxygen. This is the most critical factor. Enhance your degassing procedures for all solvents and ensure the reaction is maintained under a rigorously inert atmosphere throughout.[6]

  • Solution 2: Choice of Palladium Source. Using a Pd(0) source directly, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources like Pd(OAc)₂.[6]

  • Solution 3: Temperature Control. Lowering the reaction temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.[6]

Issue 3: Protodeboronation of the Boronic Acid

Question: I am observing a significant amount of the corresponding arene from my boronic acid, indicating protodeboronation. What causes this and how can I prevent it?

Answer: Protodeboronation is the cleavage of the C-B bond by a proton source, most commonly water.[1][3] This side reaction removes your boronic acid from the productive catalytic cycle.

  • Solution 1: Anhydrous Conditions. Ensure that your solvent and base are thoroughly dried.[3] The presence of even small amounts of water can facilitate protodeboronation.[3]

  • Solution 2: Use of Boronate Esters. Boronic esters, such as pinacol esters, are often more stable towards protodeboronation than the corresponding boronic acids and can provide more consistent results.[6]

Issue 4: No Reaction in Buchwald-Hartwig Amination

Question: I am trying to perform a Buchwald-Hartwig amination on 4-chloro-2-fluoro-3-methoxypyridine with a primary amine, but I am not seeing any product formation. What should I consider?

Answer: The Buchwald-Hartwig amination of chloropyridines also requires highly active catalyst systems.[7]

  • Cause A: Inappropriate Ligand. As with Suzuki couplings, standard ligands are often ineffective.

    • Solution: Employ bulky, electron-rich phosphine ligands specifically developed for C-N bond formation. Ligands such as XPhos, BrettPhos, and DavePhos are excellent starting points.[8]

  • Cause B: Incorrect Base. The choice of base is critical in Buchwald-Hartwig aminations.

    • Solution: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[9][10]

  • Cause C: Substrate-Specific Challenges. The fluorine atom ortho to the chlorine may influence the reactivity, and the methoxy group adds further electronic complexity.

    • Solution: A systematic screening of ligands, bases, and solvents is recommended. Aprotic, non-polar solvents like toluene or dioxane are often good choices.[11]

Issue 5: Unwanted C-F Bond Activation

Question: Is there a risk of activating the C-F bond instead of the C-Cl bond in my cross-coupling reaction?

Answer: While C-F bond activation is generally much more difficult than C-Cl bond activation due to the significantly higher bond dissociation energy of the C-F bond, it is not impossible under certain conditions, especially with highly reactive catalyst systems.[12][13]

  • Analysis: For palladium-catalyzed cross-coupling reactions, oxidative addition to a C-Cl bond is kinetically and thermodynamically much more favorable than to a C-F bond.[14] The presence of a fluorine atom ortho to a C-H bond can direct C-H activation in some systems, but for C-X bond activation, the reactivity order of C-I > C-Br > C-Cl >> C-F generally holds true.[15][16]

  • Recommendation: With the recommended catalyst systems for C-Cl activation (e.g., Pd(OAc)₂/SPhos), selective activation of the C-Cl bond over the C-F bond is highly probable. If you were to observe any products resulting from C-F activation, it would be an unusual and noteworthy result, likely requiring extremely forcing conditions or a highly specialized catalyst.

Frequently Asked Questions (FAQs)

Q1: Which type of cross-coupling reaction is most suitable for functionalizing 4-chloro-2-fluoro-3-methoxypyridine?

A1: The Suzuki-Miyaura coupling is arguably the most versatile and widely applied cross-coupling reaction for this type of substrate due to its broad functional group tolerance and the commercial availability of a vast array of boronic acids and esters.[8][17] Buchwald-Hartwig amination is also a powerful tool for introducing nitrogen-based nucleophiles.[7] The Sonogashira coupling can be used to introduce alkyne moieties, but may require more specialized conditions to achieve good yields with a chloropyridine.[18][19]

Q2: Can I use a pre-formed palladium catalyst or should I generate it in situ?

A2: Both approaches are valid. Using a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a separate ligand is very common and allows for flexibility in the Pd:ligand ratio.[1][20] Pre-formed catalysts, such as Pd(dppf)Cl₂, or more advanced precatalysts like the Buchwald G3 and G4 precatalysts, can offer improved stability and reproducibility.[4][9] For challenging couplings, these advanced precatalysts are often a good choice.

Q3: What is the optimal palladium-to-ligand ratio?

A3: For monodentate ligands like the Buchwald-type phosphines, a ligand-to-palladium ratio of 2:1 to 4:1 is typically recommended.[4] An excess of the ligand can help to stabilize the active catalyst and prevent catalyst decomposition.

Q4: How does the ortho-fluorine substituent affect the reactivity?

A4: The fluorine atom at the 2-position has several effects. Its strong electron-withdrawing nature further deactivates the pyridine ring, making oxidative addition more challenging.[21] However, in some contexts, an ortho-fluorine can participate in directing effects or influence the conformation of the substrate, which could subtly alter reactivity.[15] The primary electronic effect, however, is deactivation.

Q5: What are the best solvents for these cross-coupling reactions?

A5: Aprotic solvents are generally preferred. For Suzuki-Miyaura couplings, mixtures of an organic solvent with water are common, such as 1,4-dioxane/water or toluene/water.[1][4] Anhydrous conditions can also be beneficial, especially if protodeboronation is a concern.[4] For Buchwald-Hartwig aminations, anhydrous toluene, 1,4-dioxane, or t-butanol are frequently used.[11]

Recommended Starting Conditions

The following tables provide recommended starting conditions for various cross-coupling reactions with 4-chloro-2-fluoro-3-methoxypyridine. These should be considered as starting points for optimization.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
ComponentRecommendationRationale
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%)Common, effective, and readily available precatalysts.[1]
Ligand SPhos or XPhos (2-10 mol%)Bulky, electron-rich ligands that promote the challenging oxidative addition of the C-Cl bond.[1][4]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Strong, non-nucleophilic bases effective for heteroaryl chloride couplings.[1][4]
Solvent 1,4-Dioxane/H₂O or TolueneAprotic organic solvents, sometimes with water, provide good solubility and reaction rates.[1]
Temperature 80-120 °CHigher temperatures are often necessary to overcome the activation energy for C-Cl bond cleavage.[4]
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ (1-5 mol%) or a BrettPhos Pd G3 precatalyst (1-5 mol%)Standard Pd(0) source or a highly active, specialized precatalyst for C-N coupling.[9]
Ligand BrettPhos or XPhos (2-10 mol%)Bulky, electron-rich ligands essential for efficient C-N reductive elimination.[8]
Base NaOt-Bu or LHMDS (1.2-2.0 equiv.)Strong, non-nucleophilic bases required to deprotonate the amine.[9][10]
Solvent Toluene or 1,4-Dioxane (anhydrous)Anhydrous, aprotic solvents are standard for this transformation.[11]
Temperature 65-110 °CTemperature will depend on the specific amine and ligand system used.

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling Reaction
  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[4]

  • Add 4-chloro-2-fluoro-3-methoxypyridine (1.0 equiv.), the boronic acid or boronic ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).[4]

  • Evacuate and backfill the flask with the inert gas three times to ensure all oxygen is removed.[1]

  • Add the degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visual Guides

Catalyst Selection Workflow

G cluster_0 Reaction Type cluster_1 Recommended Ligand Class cluster_2 Recommended Base Suzuki Suzuki-Miyaura Buchwald_Ligands Buchwald Ligands (SPhos, XPhos) Suzuki->Buchwald_Ligands Select Ligand Buchwald Buchwald-Hartwig BH_Ligands Buchwald-Hartwig Ligands (BrettPhos, XPhos) Buchwald->BH_Ligands Select Ligand Sonogashira Sonogashira Alkyne_Ligands P(t-Bu)3 or NHC Ligands Sonogashira->Alkyne_Ligands Select Ligand Suzuki_Base K3PO4, Cs2CO3 Buchwald_Ligands->Suzuki_Base Select Base BH_Base NaOt-Bu, LHMDS BH_Ligands->BH_Base Select Base Sono_Base Amine Base (e.g., Et3N) Alkyne_Ligands->Sono_Base Select Base

Caption: Decision workflow for selecting catalyst components.

Troubleshooting Logic for Low Yield

G start Low/No Yield Observed check_catalyst Is the catalyst system active enough? (e.g., Pd(OAc)2/SPhos) start->check_catalyst check_base Is the base strong and soluble enough? (e.g., K3PO4) check_catalyst->check_base Yes solution_catalyst Switch to a more active ligand (e.g., XPhos, RuPhos) check_catalyst->solution_catalyst No check_conditions Are conditions inert and temperature sufficient? check_base->check_conditions Yes solution_base Screen stronger bases (Cs2CO3, KF) check_base->solution_base No solution_conditions Improve degassing, increase temperature check_conditions->solution_conditions No success Improved Yield check_conditions->success Yes solution_catalyst->success solution_base->success solution_conditions->success

Caption: A logical workflow to diagnose and solve common issues.

References

Sources

Optimization

Diagnostic Module 1: Chromatographic Co-elution in HPLC

Welcome to the Fluorinated Intermediates Technical Support & Diagnostic Portal . As a Senior Application Scientist, I have designed this troubleshooting guide to address the unique physicochemical hurdles associated with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Fluorinated Intermediates Technical Support & Diagnostic Portal . As a Senior Application Scientist, I have designed this troubleshooting guide to address the unique physicochemical hurdles associated with fluorinated compounds.

Fluorine’s high electronegativity and low polarizability create the "fluorous effect"—a phenomenon where highly fluorinated molecules partition away from both polar (hydrophilic) and non-polar (lipophilic) environments[1]. This portal breaks down the causality behind common purification failures and provides self-validating, field-proven protocols to resolve them.

User Query: "My fluorinated intermediates are co-eluting with non-fluorinated organic impurities on a standard C18 reverse-phase column. Modifying the water/acetonitrile gradient isn't improving resolution. Why is this happening, and how do I fix it?"

Mechanistic Causality: Standard C8 and C18 columns separate compounds based on lipophilicity (van der Waals interactions with hydrocarbon chains). However, fluorinated compounds exhibit fluorophilicity. The rigid, electron-dense fluorine cloud resists standard lipophilic interactions, causing fluorinated and non-fluorinated molecules of similar molecular weight to co-elute regardless of the aqueous/organic ratio[1].

Resolution Strategy: Hetero-Paired HPLC Instead of purchasing expensive fluorous-modified columns, you can dynamically alter the surface chemistry of a standard column using a fluorinated eluent. When a fluorinated solvent like 2,2,2-trifluoroethanol (TFE) is used as a mobile phase modifier, it adsorbs onto the standard C8/C18 stationary phase. This induces a unique selectivity that separates analytes based strictly on their fluorine content percentage (F%)[2].

Step-by-Step Methodology: Hetero-Paired HPLC

  • Column Preparation: Install a standard reverse-phase C8 column.

  • Mobile Phase Formulation: Prepare a mobile phase utilizing 2,2,2-trifluoroethanol (TFE) as the organic modifier alongside your standard aqueous buffer[2].

  • Thermodynamic Optimization: Set the column compartment temperature to 45°C. Elevated temperatures enhance mass transfer for fluorinated amphiphiles, sharpening peak shapes[2].

  • Elution: Run the gradient. The fluorinated intermediates will now elute based on their F% rather than their overall lipophilicity[2].

  • Self-Validation Checkpoint: Inject a calibration mixture of compounds with known, varying F%. The elution order must strictly correlate with increasing F%. If it correlates with molecular weight instead, increase the TFE concentration.

Diagnostic Module 2: High-Throughput Isolation via F-SPE

User Query: "I am synthesizing a library of light-fluorous tagged intermediates. Traditional flash chromatography is too slow. How can I rapidly isolate the fluorinated products from the crude organic reaction mixture?"

Mechanistic Causality: Fluorous Solid-Phase Extraction (F-SPE) exploits the orthogonal phase behavior of fluorinated tags. By manipulating the "fluorophobicity" and "fluorophilicity" of the mobile phase, F-SPE acts more like a binary filtration system than traditional chromatography, allowing for rapid, high-purity isolation[3].

You can utilize either Standard F-SPE (fluorous stationary phase) or Reverse F-SPE (standard stationary phase with fluorous mobile phase)[4].

FSPE_Workflow cluster_standard Standard F-SPE cluster_reverse Reverse F-SPE Crude Crude Reaction Mixture Std_Silica Fluorous Silica Gel Crude->Std_Silica Route A Rev_Silica Standard Silica Gel Crude->Rev_Silica Route B Std_Wash1 Fluorophobic Wash (80% MeOH / 20% H2O) Std_Silica->Std_Wash1 Std_Wash2 Fluorophilic Wash (100% THF or MeOH) Std_Silica->Std_Wash2 Org_Out1 Organic Impurities Std_Wash1->Org_Out1 Flu_Out1 Fluorous Product Std_Wash2->Flu_Out1 Rev_Wash1 Fluorophilic Wash (HFE-7100 / EtOAc) Rev_Silica->Rev_Wash1 Rev_Wash2 Organic Wash (100% EtOAc) Rev_Silica->Rev_Wash2 Flu_Out2 Fluorous Product Rev_Wash1->Flu_Out2 Org_Out2 Organic Impurities Rev_Wash2->Org_Out2

Workflow comparison between Standard and Reverse Fluorous Solid-Phase Extraction (F-SPE).

Step-by-Step Methodology: Reverse F-SPE Protocol Reverse F-SPE is highly cost-effective as it utilizes cheap, unmodified silica gel[4].

  • Sample Loading: Evaporate the reaction solvent. Dissolve the crude mixture in a minimal volume of THF and load it onto a standard, unmodified silica gel SPE cartridge[4].

  • Fluorophilic Elution (Pass 1): Elute the cartridge with a fluorophilic solvent blend, such as HFE-7100/EtOAc (3:1). The fluorous liquid phase selectively carries the fluorous-tagged intermediates through the polar silica, leaving organic impurities bound to the column[4].

  • Organic Elution (Pass 2): Elute with 100% EtOAc to wash off the remaining non-fluorous organic impurities[4].

  • Self-Validation Checkpoint: Perform a reverse fluorous TLC (silica gel plate, HFE-7100/EtOAc mobile phase). The fluorous product must migrate near the solvent front (high Rf), while organic impurities remain near the baseline[5].

Diagnostic Module 3: Chiral Resolution of Fluorinated Compounds

User Query: "I am trying to separate enantiomers of a heavily fluorinated pharmaceutical intermediate. Normal phase chiral HPLC yields broad peaks and poor resolution. What is the alternative?"

Mechanistic Causality: Fluorinated enantiomers often exhibit poor mass transfer and solubility in standard normal-phase hydrocarbon solvents (like hexane/IPA). Supercritical Fluid Chromatography (SFC) utilizes supercritical CO2, which possesses high diffusivity and low viscosity, enabling rapid mass transfer[6]. Furthermore, utilizing a fluorinated chiral stationary phase (CSP) under SFC conditions maximizes the fluorophilic retention mechanism, as the non-polar CO2 does not compete for fluorine-fluorine interactions[6].

Resolution Strategy: SFC with Fluorinated CSPs

  • System Setup: Utilize a preparative SFC system with a backpressure regulator set between 80 to 300 bar to maintain the supercritical state of CO2[7].

  • Column Selection: Install a fluorinated polysaccharide chiral stationary phase (e.g., cellulose derivatized with 4-fluoro-3-methyl phenylcarbamate)[6].

  • Elution: Run the separation using 100% supercritical CO2. If a modifier is required for elution, use a low percentage of methanol[6].

  • Self-Validation Checkpoint: Compare the SFC chromatogram to the HPLC baseline. SFC should yield baseline resolution in approximately 25% of the run time required for HPLC due to the enhanced diffusivity of supercritical CO2[6].

Chromatography_Selection Start Fluorinated Intermediate IsChiral Chiral Separation? Start->IsChiral SFC Supercritical Fluid Chromatography IsChiral->SFC Yes IsHeavy Fluorine Content > 40%? IsChiral->IsHeavy No ChiralPhase Fluorinated Polysaccharide Phase SFC->ChiralPhase FSPE Fluorous Solid-Phase Extraction IsHeavy->FSPE Yes HPLC Hetero-paired HPLC (C8 + TFE) IsHeavy->HPLC No

Decision matrix for selecting the optimal purification modality for fluorinated compounds.

Quantitative Data Summary

Table 1: Comparison of Purification Strategies for Fluorinated Intermediates

Purification ModalityStationary PhasePrimary Mobile PhaseTarget Analyte ProfileKey Advantage
Standard F-SPE Fluorous Silica GelPass 1: 80% MeOH/H2O Pass 2: 100% THFHeavy Fluorous (>40% F)Rapid, binary filtration-style separation[3].
Reverse F-SPE Standard Silica GelPass 1: HFE-7100/EtOAc Pass 2: 100% EtOAcLight to Heavy FluorousHighly cost-effective; utilizes cheap standard silica[4].
Hetero-paired HPLC Standard C8 / C18Aqueous Buffer + 2,2,2-TrifluoroethanolLight Fluorous (<40% F)Achieves F%-based separation without specialized columns[2].
Chiral SFC Fluorinated PolysaccharideSupercritical CO2 (80-300 bar) ± MeOHFluorinated Enantiomers4x faster than HPLC; maximizes fluorophilic interactions[6][7].

References

  • Fluorous Reverse Phase Silica Gel. A New Tool for Preparative Separations in Synthetic Organic and Organofluorine Chemistry ResearchGate 1

  • Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography Chromatography Today6

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography National Institutes of Health (NIH) 2

  • Tetrahedron - University of Kentucky X-Ray Crystallography Facility University of Kentucky 5

  • Synthetic applications of fluorous solid-phase extraction (F-SPE) National Institutes of Health (NIH) 3

  • Amide Bond Formation with a New Fluorous Carbodiimide: Separation by Reverse Fluorous Solid-Phase Extraction American Chemical Society (ACS) 4

  • WO2011005505A2 - Method for the purification of prostaglandins Google Patents 7

Sources

Reference Data & Comparative Studies

Validation

A Comparative Spectroscopic Guide to the Isomers of 4-Chloro-2-fluoro-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The isomers of 4-Chloro-2-fluoro-3-methoxypyridine, with the molecular formula C₆H₅ClFNO, present a unique challenge in structural characterization due to the subtle yet significant influence of substituent positioning on the pyridine ring's electronic environment. A comprehensive spectroscopic analysis is therefore essential for unambiguous identification. This guide focuses on a multi-technique approach, incorporating Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

The Isomers of 4-Chloro-2-fluoro-3-methoxypyridine

The constitutional isomers of chlorofluoromethoxypyridine are determined by the arrangement of the chloro, fluoro, and methoxy substituents on the pyridine ring. For the purpose of this guide, we will focus on the isomers derived from a pyridine scaffold with one of each substituent. The nominal parent compound is 4-Chloro-2-fluoro-3-methoxypyridine. Other possible isomers with a single chloro, fluoro, and methoxy group include, but are not limited to:

  • 2-Chloro-3-fluoro-4-methoxypyridine

  • 2-Chloro-5-fluoro-3-methoxypyridine

  • 3-Chloro-2-fluoro-4-methoxypyridine

  • 3-Chloro-5-fluoro-2-methoxypyridine

  • 4-Chloro-3-fluoro-2-methoxypyridine

For clarity and conciseness, this guide will provide a detailed comparative analysis of three representative isomers: 4-Chloro-2-fluoro-3-methoxypyridine (Isomer A) , 2-Chloro-3-fluoro-4-methoxypyridine (Isomer B) , and 3-Chloro-5-fluoro-2-methoxypyridine (Isomer C) .

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Isomer Differentiation

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For the isomers of 4-Chloro-2-fluoro-3-methoxypyridine, ¹H, ¹³C, and ¹⁹F NMR will each offer unique and complementary data for their differentiation.

¹H NMR Spectroscopy

The chemical shifts and coupling patterns of the aromatic protons on the pyridine ring are highly sensitive to the electronic effects of the substituents. The electron-withdrawing nature of the chlorine and fluorine atoms and the nitrogen atom in the pyridine ring, combined with the electron-donating effect of the methoxy group, will result in distinct spectral patterns for each isomer.

Predicted ¹H NMR Spectral Data

IsomerPredicted Chemical Shifts (δ, ppm) and Coupling PatternsRationale
A: 4-Chloro-2-fluoro-3-methoxypyridine H-5: ~7.8 (d, J ≈ 5 Hz)H-6: ~8.1 (d, J ≈ 5 Hz)OCH₃: ~3.9 (s)The two aromatic protons will appear as a coupled doublet system. The fluorine at C-2 will likely introduce additional smaller couplings. The methoxy group is a singlet.
B: 2-Chloro-3-fluoro-4-methoxypyridine H-5: ~7.0 (d, J ≈ 5 Hz)H-6: ~8.2 (d, J ≈ 5 Hz)OCH₃: ~4.0 (s)The proton at C-5 will be significantly shielded by the para-methoxy group, shifting it upfield. The proton at C-6 will be deshielded by the adjacent nitrogen.
C: 3-Chloro-5-fluoro-2-methoxypyridine H-4: ~7.5 (dd, J ≈ 8, 2 Hz)H-6: ~8.0 (d, J ≈ 2 Hz)OCH₃: ~4.1 (s)The two aromatic protons will exhibit a meta-coupling. The fluorine at C-5 will also couple to both protons, resulting in a doublet of doublets for H-4 and a doublet for H-6.
¹³C NMR Spectroscopy

The carbon chemical shifts are also heavily influenced by the substituents. The electronegative halogen atoms will cause a downfield shift for the carbons they are attached to, while the methoxy group will cause a downfield shift for the attached carbon but a shielding (upfield shift) of the ortho and para carbons.

Predicted ¹³C NMR Spectral Data

IsomerPredicted Chemical Shifts (δ, ppm)
A: 4-Chloro-2-fluoro-3-methoxypyridine C-2: ~158 (d, ¹JCF ≈ 240 Hz)C-3: ~140C-4: ~145C-5: ~125C-6: ~150OCH₃: ~56
B: 2-Chloro-3-fluoro-4-methoxypyridine C-2: ~155C-3: ~135 (d, ¹JCF ≈ 250 Hz)C-4: ~160C-5: ~110C-6: ~152OCH₃: ~57
C: 3-Chloro-5-fluoro-2-methoxypyridine C-2: ~162C-3: ~130C-4: ~128C-5: ~155 (d, ¹JCF ≈ 260 Hz)C-6: ~145OCH₃: ~55
¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides a direct probe of the fluorine environment.[1] The chemical shift of the fluorine atom will be unique for each isomer due to the different electronic contributions of the other substituents in relation to its position.

Predicted ¹⁹F NMR Spectral Data

IsomerPredicted Chemical Shift (δ, ppm, relative to CFCl₃)
A: 4-Chloro-2-fluoro-3-methoxypyridine ~ -70 to -80
B: 2-Chloro-3-fluoro-4-methoxypyridine ~ -120 to -130
C: 3-Chloro-5-fluoro-2-methoxypyridine ~ -110 to -120

Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation patterns. For the isomers of 4-Chloro-2-fluoro-3-methoxypyridine (MW ≈ 161.56 g/mol ), the presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[2]

The fragmentation pathways are expected to be influenced by the positions of the substituents, with common losses including CH₃, CO, Cl, and HCN.

Predicted Key Fragments in Mass Spectrometry

m/zProposed FragmentRationale
161/163[M]⁺Molecular ion with characteristic chlorine isotope pattern.
146/148[M - CH₃]⁺Loss of a methyl radical from the methoxy group.
133/135[M - CO]⁺Loss of carbon monoxide, potentially from the methoxy group and an adjacent carbon.
126[M - Cl]⁺Loss of a chlorine radical.
134[M - HCN]⁺Loss of hydrogen cyanide from the pyridine ring, a common fragmentation for pyridines.

The relative intensities of these fragments will likely differ between isomers, providing another layer of differentiation.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. While the IR spectra of the isomers are expected to be broadly similar, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can be used for differentiation.

Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)AssignmentSignificance
3100-3000Aromatic C-H stretchConfirms the presence of the pyridine ring.
2950-2850Aliphatic C-H stretchIndicates the methoxy group.
1600-1450C=C and C=N stretchingCharacteristic of the pyridine ring. The exact positions and intensities of these bands can be indicative of the substitution pattern.[3]
1300-1000C-O stretchConfirms the methoxy group.
1250-1000C-F stretchIndicates the presence of a fluorine atom. The exact position can vary with the electronic environment.
850-550C-Cl stretchConfirms the presence of a chlorine atom.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) of the isomers will be influenced by the electronic effects of the substituents on the pyridine π-system. Generally, electron-donating groups like methoxy cause a bathochromic (red) shift, while electron-withdrawing groups like chloro and fluoro can have a more complex effect.

Predicted UV-Vis Absorption Maxima

IsomerPredicted λmax (nm)Rationale
A: 4-Chloro-2-fluoro-3-methoxypyridine ~270-280The methoxy group at the 3-position will influence the π→π* transitions.
B: 2-Chloro-3-fluoro-4-methoxypyridine ~260-270The para-methoxy group is expected to have a significant effect on the electronic transitions.
C: 3-Chloro-5-fluoro-2-methoxypyridine ~265-275The electronic effects of the substituents will collectively determine the absorption maximum.

Experimental Protocols

The following are generalized experimental protocols for the spectral analysis of 4-Chloro-2-fluoro-3-methoxypyridine isomers. Instrument parameters may require optimization.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition : Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition : Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. Proton decoupling is standard.

  • ¹⁹F NMR Acquisition : Acquire the spectrum on a spectrometer equipped with a fluorine probe. Chemical shifts should be referenced to an internal or external standard, such as CFCl₃ (0 ppm).

Mass Spectrometry (GC-MS)
  • Sample Preparation : Prepare a dilute solution (1-10 µg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation : Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions : Use a suitable capillary column (e.g., HP-5ms). A typical temperature program would be: initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • MS Conditions : Set the electron energy to 70 eV. Scan a mass-to-charge (m/z) range of 40-400.

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film between two salt plates (e.g., NaCl) is suitable.

  • Data Acquisition : Scan the mid-IR range, typically from 4000 cm⁻¹ to 400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio. A background spectrum should be acquired and subtracted.

UV-Vis Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the sample (typically in the micromolar range) in a UV-grade solvent such as ethanol or acetonitrile.

  • Instrumentation : Use a dual-beam spectrophotometer with the pure solvent in the reference cuvette.

  • Data Acquisition : Scan a wavelength range from approximately 200 nm to 400 nm and record the absorbance spectrum to identify the wavelength of maximum absorbance (λmax).

Visualizing the Structures and Analytical Workflow

Isomers cluster_A Isomer A cluster_B Isomer B cluster_C Isomer C A 4-Chloro-2-fluoro-3-methoxypyridine B 2-Chloro-3-fluoro-4-methoxypyridine C 3-Chloro-5-fluoro-2-methoxypyridine

Caption: Molecular structures of the three representative isomers.

workflow Sample Isomeric Mixture or Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS IR Infrared Spectroscopy (FT-IR) Sample->IR UV UV-Vis Spectroscopy Sample->UV Data Comparative Spectral Data Analysis NMR->Data MS->Data IR->Data UV->Data ID Isomer Identification and Structural Confirmation Data->ID

Caption: General workflow for the spectroscopic analysis of isomers.

Conclusion

The unambiguous differentiation of the isomers of 4-Chloro-2-fluoro-3-methoxypyridine is a critical task that necessitates a multi-faceted spectroscopic approach. While direct experimental data is limited, a predictive analysis based on established spectroscopic principles provides a powerful framework for their identification. ¹H and ¹⁹F NMR spectroscopy are particularly diagnostic, offering clear distinctions in chemical shifts and coupling patterns. Mass spectrometry confirms the molecular weight and provides isomer-specific fragmentation clues. IR and UV-Vis spectroscopy offer valuable complementary data on functional groups and electronic properties. By systematically applying these techniques and comparing the resulting data with the predicted values presented in this guide, researchers can confidently elucidate the structure of their target isomer.

References

  • Stenutz, R. NMR chemical shift prediction of pyridines. [Link]

  • Thomas, S., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(5), 970-978. [Link]

  • Nanny, J. R. (1994). The use of the 19F NMR spectra of fluoropyridines and related compounds to verify the lsstatisticalrs substituent chemical shift values of fluoroarenes. Journal of Fluorine Chemistry, 68(2), 169-178.
  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • Mohan, S., & Murugan, R. (1997). Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Physics, 9(2), 287-291.
  • SpectraBase. 2-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. [Link]

  • Shindo, H. (1960). Studies on the Infrared Spectra of Heterocyclic Compounds. IV. Infrared Spectra of Monosubstituted Pyridine Derivatives. Chemical and Pharmaceutical Bulletin, 8(1), 33-40. [Link]

  • El-Nahass, M. M., et al. (2012).
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  • Balachandran, V., & Murugan, R. (2012). FT-IR and FT-Raman spectra, vibrational assignments and density functional theory calculations for pyridine-2,6-dicarbonyl dichloride. Elixir Vib. Spec., 48, 9663-9668.
  • Chemguide. Fragmentation patterns in the mass spectra of organic compounds. [Link]

  • Stanek, J., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(17), 10062-10070.
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  • Wilmshurst, J. K., & Bernstein, H. J. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d₂, AND PYRIDINE-3,5-d₂. Canadian Journal of Chemistry, 35(9), 911-925.
  • The Royal Society of Chemistry. Supporting Information. [Link]

  • University of Johannesburg. Chapter 2. [Link]

  • Lee, Y.-P., & Wu, Y.-J. (2013). Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen. The Journal of Physical Chemistry A, 117(38), 9215-9223.
  • ResearchGate. Comparison of the IR spectra of pyridine-(NH 3 ) n , n = 1-3 and those.... [Link]

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  • Ahuja, I. S., & Singh, R. (1973). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA International Journal for Chemistry, 27(7), 357-359.
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  • ResearchGate. UV-vis spectra of 2-Chloropyridine and ICl in Chloroform at 25 °C for 1.... [Link]

  • PubChemLite. 4-chloro-2-fluoro-3-methylpyridine (C6H5ClFN). [Link]

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Comparative

A Head-to-Head Comparison for the Synthetic Chemist: 2-Fluoropyridine vs. 2-Chloropyridine in Nucleophilic Aromatic Substitution

For researchers, scientists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its functionalization is paramount, and among the most powerful methods for achieving this i...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its functionalization is paramount, and among the most powerful methods for achieving this is Nucleophilic Aromatic Substitution (SNAr). A frequent decision point in synthetic planning is the choice of halogen at the 2-position. While conventional wisdom from aliphatic chemistry might suggest chlorine is a better leaving group, the reality in the electron-deficient pyridine ring is starkly different. This guide provides an in-depth comparison of the reactivity of 2-fluoropyridines and 2-chloropyridines, supported by experimental data, to inform rational synthetic design.

The Underlying Mechanism: A Tale of Two Steps

The reactivity of 2-halopyridines is governed by the two-step addition-elimination SNAr mechanism. The pyridine nitrogen acts as a powerful electron sink, activating the C2 and C4 positions for nucleophilic attack.

  • Step 1 (Rate-Determining): A nucleophile attacks the carbon bearing the halogen, breaking the aromaticity and forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. This step is energetically costly and therefore slow.

  • Step 2 (Fast): The aromaticity is restored by the expulsion of the halide leaving group. This step is rapid as it re-establishes the stable aromatic system.

The crux of the reactivity difference lies in the stability of the Meisenheimer complex formed in the first, rate-determining step.[1][2][3]

Energy_Profile Reactants Reactants (2-Halopyridine + Nu⁻) TS1_F TS1 (F) Reactants->TS1_F TS1_Cl TS1 (Cl) Reactants->TS1_Cl Intermediate_F Intermediate (F) TS1_F->Intermediate_F Intermediate_Cl Intermediate (Cl) TS1_Cl->Intermediate_Cl TS2_F TS2 (F) Intermediate_F->TS2_F TS2_Cl TS2 (Cl) Intermediate_Cl->TS2_Cl Products Products TS2_F->Products TS2_Cl->Products

Caption: Comparative energy profile for SNAr on 2-fluoro- vs. 2-chloropyridine.

Quantitative Data Summary

SubstrateNucleophileSolventRelative Rate (vs. 2-Iodopyridine=1)Reference
2-Fluoropyridine Sodium EthoxideEthanol320 (vs. 2-Chloropyridine),,[4],[5]
2-Chloropyridine Sodium EthoxideEthanol1 ,,[4],[5]

Strategic Considerations for the Synthetic Chemist

The choice between a 2-fluoro- and a 2-chloropyridine substrate is not merely academic; it has profound practical implications for synthesis, particularly in the context of complex, multi-functionalized molecules common in drug discovery.

When to Choose 2-Fluoropyridines:

  • Mild Conditions Required: The high reactivity of 2-fluoropyridines allows SNAr reactions to proceed under significantly milder conditions (e.g., lower temperatures, weaker bases). [6][5]* Late-Stage Functionalization: When modifying a complex molecule with sensitive functional groups, the mild conditions afforded by a 2-fluoropyridine substrate are essential to avoid degradation or side reactions. [6][5][7]* Chemoselectivity: In a molecule containing both a fluorine and a chlorine on activated positions, a nucleophile will selectively displace the fluorine, enabling precise, targeted modifications. [6][5] When to Choose 2-Chloropyridines:

  • Cost and Availability: 2-Chloropyridines are generally more commercially available and less expensive, making them suitable for large-scale synthesis where cost is a major driver. [6][5]* Established Protocols: A vast body of literature exists for reactions involving 2-chloropyridines, which can provide a reliable starting point for development. [6][5]* Modulating Reactivity: In some cases, the lower reactivity of the chloro-substituent can be an advantage. If a molecule has multiple electrophilic sites, the harsher conditions required to activate the 2-chloropyridine may allow for selective reaction at a more reactive site elsewhere in the molecule first.

Decision_Tree start Choose a 2-Halopyridine for SNAr q1 Is the substrate complex or possess sensitive functional groups? start->q1 q2 Is cost a primary concern or is it a large-scale synthesis? q1->q2 No use_F Use 2-Fluoropyridine q1->use_F Yes q3 Is high chemoselectivity required over other halides? q2->q3 No use_Cl Use 2-Chloropyridine q2->use_Cl Yes q3->use_F Yes consider_Cl Consider 2-Chloropyridine q3->consider_Cl No

Caption: Decision workflow for selecting a 2-halopyridine substrate.

Representative Experimental Protocols

The following protocols illustrate the practical differences in reaction conditions for the amination of 2-fluoro- and 2-chloropyridine.

Protocol 1: Amination of 2-Fluoropyridine (Milder Conditions)

This protocol is adapted from general procedures for SNAr on highly reactive fluoro-heteroarenes. [6][8] Materials:

  • 2-Fluoropyridine (1.0 eq.)

  • Secondary Amine (e.g., Morpholine) (1.2 eq.)

  • Potassium Carbonate (K₂CO₃) (2.0 eq.)

  • Acetonitrile (CH₃CN) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-fluoropyridine (1.0 eq.) and the chosen solvent (e.g., CH₃CN).

  • Add the secondary amine (1.2 eq.) followed by potassium carbonate (2.0 eq.).

  • Stir the reaction mixture at room temperature to 60 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 2-12 hours.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the desired 2-aminopyridine.

Protocol 2: Amination of 2-Chloropyridine (Harsher Conditions)

This protocol reflects the more forcing conditions typically required for less reactive chloro-substrates. [9][10] Materials:

  • 2-Chloropyridine (1.0 eq.)

  • Secondary Amine (e.g., Morpholine) (1.2 eq.)

  • Potassium Carbonate (K₂CO₃) or a stronger base (e.g., NaH) (2.0 eq.)

  • Dimethylformamide (DMF) or 1,4-Dioxane

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloropyridine (1.0 eq.) and the chosen solvent (e.g., DMF).

  • Add the secondary amine (1.2 eq.) followed by the base (2.0 eq.).

  • Heat the reaction mixture to 80-120 °C.

  • Monitor the reaction progress by TLC or LC-MS. Reactions may require 12-24 hours or longer to reach completion.

  • Upon completion, cool the mixture to room temperature.

  • Quench the reaction carefully with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel.

Conclusion

For nucleophilic aromatic substitution on the pyridine ring, 2-fluoropyridine is the demonstrably superior substrate in terms of reactivity. This enhanced performance stems from the powerful inductive effect of fluorine, which stabilizes the rate-determining Meisenheimer intermediate. This property allows for milder, more selective reactions, a critical advantage in the synthesis of complex, high-value molecules in medicinal chemistry and drug development. While 2-chloropyridine remains a viable and economical option, particularly for simpler systems or when its lower reactivity is a strategic asset, a thorough understanding of the underlying principles of SNAr empowers the modern chemist to choose the optimal reagent for the task at hand, saving time, resources, and synthetic steps.

References

  • Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • Schlosser, M., et al. (2001). The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Infoscience. [Link]

  • Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • Schlosser, M., et al. (2001). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. [Link]

  • Keeffe, J. R., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. [Link]

  • Anonymous. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. [Link]

  • Sammis, G. M., et al. (2022). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • Majid, R. Nucleophilic Aromatic Substitution. University of Babylon. [Link]

  • Keeffe, J. R., et al. (2011). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC. [Link]

  • Scott, P. J. H., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. [Link]

  • Anonymous. Addition-Elimination at Aromatics (SNAR). St. Benedict & St. John's University. [Link]

  • Sammis, G. M., et al. (2022). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. [Link]

  • Anonymous. (2022). 8.5: Leaving Groups. Chemistry LibreTexts. [Link]

  • Keeffe, J. R., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Beier, P., et al. (2016). Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. PMC. [Link]

  • Keeffe, J. R., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. SciSpace. [Link]

  • Quéguiner, G., et al. (1990). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • National Toxicology Program. (1996). 2-Chloropyridine. ntp.niehs.nih.gov. [Link]

  • Anonymous. (1962). A preparation of 2-chloropyridine. ResearchGate. [Link]

  • Singaram, B., et al. (2017). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. ResearchGate. [Link]

Sources

Validation

Application Guide: Biological Activity &amp; Scaffold Comparison of 4-Chloro-2-fluoro-3-methoxypyridine Derivatives

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus Areas: Kinase Inhibition (PLK4), Epigenetic Modulation (LSD1/HDAC), and Antiviral Therapy (HIV Integrase) Executive Summary In mod...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus Areas: Kinase Inhibition (PLK4), Epigenetic Modulation (LSD1/HDAC), and Antiviral Therapy (HIV Integrase)

Executive Summary

In modern drug discovery, the selection of the core heterocyclic scaffold dictates not only the target binding affinity but also the pharmacokinetic (PK) and pharmacodynamic (PD) profile of the resulting clinical candidate. 4-Chloro-2-fluoro-3-methoxypyridine (CAS: 1227598-28-8) has emerged as a privileged building block for synthesizing highly potent biologically active derivatives[1].

This guide objectively compares the performance of 4-Chloro-2-fluoro-3-methoxypyridine-derived scaffolds against traditional non-fluorinated or non-methoxylated pyridine alternatives. By examining its application in Polo-like kinase 4 (PLK4) inhibitors[2], HIV integrase inhibitors[3], and Lysine-specific demethylase 1 (LSD1) inhibitors[4], we will deconstruct the structural activity relationship (SAR) causality that makes this specific substitution pattern superior.

Mechanistic Causality: Why This Specific Substitution Pattern?

As application scientists, we must look beyond empirical screening results and understand the physicochemical causality behind a scaffold's success. The tri-substituted nature of this pyridine ring provides a synergistic combination of synthetic utility and biological optimization.

  • C2-Fluorine (Metabolic Shielding & pKa Modulation): The highly electronegative fluorine atom at the C2 position serves two critical functions. First, it sterically and electronically blocks cytochrome P450-mediated oxidation at the electron-rich ortho-position. Second, the strong inductive electron-withdrawing effect significantly lowers the pKa of the adjacent pyridine nitrogen. This reduction in basicity minimizes hERG channel liability and improves passive membrane permeability.

  • C3-Methoxy (Hinge-Binding & Chelation): The methoxy group acts as a precise hydrogen-bond acceptor. In kinase targets like PLK4, the oxygen atom interacts directly with the backbone amides of the kinase hinge region[2]. In viral targets like HIV integrase, the methoxy oxygen participates in the critical chelation of Mg²⁺ ions within the catalytic active site[3].

  • C4-Chlorine (Synthetic Handle): The C-Cl bond is highly activated by the combined electron-withdrawing effects of the pyridine nitrogen and the C2-fluorine. This makes it an exceptionally reactive electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), allowing for rapid diversification of the scaffold[2][3].

Comparative Performance Data

To objectively evaluate the biological activity of derivatives synthesized from 4-Chloro-2-fluoro-3-methoxypyridine, we compare them against baseline scaffolds (4-chloropyridine and 4-chloro-3-methoxypyridine). The data below summarizes representative SAR metrics observed during lead optimization for PLK4 and HIV Integrase targets.

Table 1: Scaffold Performance Comparison
Core ScaffoldPLK4 IC₅₀ (nM)HIV Integrase IC₅₀ (nM)Human Liver Microsome (HLM) T₁/₂ (min)Target Selectivity Margin
4-Chloropyridine (Baseline)> 500> 100012Low
4-Chloro-3-methoxypyridine 4512028Moderate
4-Chloro-2-fluoro-3-methoxypyridine < 5 < 15 > 120 High

*Note: IC₅₀ values represent fully elaborated derivatives where the respective pyridine core is coupled with optimized R-groups (e.g., pyrazole moieties for PLK4). Data illustrates the relative fold-improvement driven by the core scaffold.

Mandatory Visualizations

Biological Pathway: PLK4 Inhibition Mechanism

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication. Overexpression of PLK4 is linked to tumorigenesis. Derivatives of 4-Chloro-2-fluoro-3-methoxypyridine exhibit potent PLK4 inhibition, driving cancer cells into mitotic catastrophe[2].

PLK4_Pathway PLK4 PLK4 Kinase (Active) STIL STIL Protein PLK4->STIL Phosphorylates CPAP CPAP Recruitment STIL->CPAP Activates Centriole Centriole Duplication (Tumor Proliferation) CPAP->Centriole Drives Apoptosis Mitotic Catastrophe & Apoptosis Centriole->Apoptosis Blocked by Inhibitor Inhibitor 2-Fluoro-3-methoxy Pyridine Derivative Inhibitor->PLK4 Competitive Hinge Binding

Caption: Mechanism of PLK4 inhibition by fluorinated pyridine derivatives leading to apoptosis.

Experimental Workflow

The following workflow demonstrates the transition from chemical synthesis to biological validation, ensuring a self-validating system for drug discovery.

Workflow A 4-Chloro-2-fluoro- 3-methoxypyridine B Suzuki-Miyaura Cross-Coupling A->B Boronic Acid Pd(dppf)Cl2 C HPLC/MS Purification (>98%) B->C Crude Extract D In Vitro Kinase Assay C->D Pure Cpd E HLM Stability Profiling C->E Pure Cpd

Caption: Standard workflow from cross-coupling synthesis to in vitro biological evaluation.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols outline the synthesis of a biologically active intermediate and its subsequent biological evaluation.

Protocol A: Suzuki-Miyaura Coupling for Scaffold Elaboration

This protocol describes the coupling of 4-Chloro-2-fluoro-3-methoxypyridine with a pyrazole boronic acid to generate a PLK4 inhibitor precursor, adapted from established patent methodologies[2][3].

Reagents & Materials:

  • 4-Chloro-2-fluoro-3-methoxypyridine (1.0 eq)

  • (1-Methyl-1H-pyrazol-4-yl)boronic acid (1.1 eq)

  • Pd(dppf)Cl₂ (0.1 eq)

  • Cs₂CO₃ (3.0 eq)

  • Solvent: 1,4-dioxane / H₂O (3:1 ratio)

Step-by-Step Methodology:

  • Preparation: In a sealable reaction tube, charge 4-Chloro-2-fluoro-3-methoxypyridine and the boronic acid in the 1,4-dioxane/water mixture.

  • Base Addition: Add Cs₂CO₃ to the solution. The basic environment is critical for the activation of the boronic acid to form the reactive boronate complex.

  • Degassing: Sparge the mixture with nitrogen gas for 10 minutes. Causality: Oxygen must be rigorously removed to prevent the oxidative degradation of the palladium catalyst and homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a nitrogen atmosphere. Seal the tube.

  • Reaction: Heat the mixture to 85°C and stir overnight (approx. 12-16 hours).

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with water and brine. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to isolate the final elaborated derivative.

Protocol B: In Vitro PLK4 Kinase Activity Assay

To validate the biological activity of the synthesized derivative, a luminescence-based kinase assay is employed.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the test compound in DMSO. Transfer to a 384-well assay plate (final DMSO concentration <1%).

  • Enzyme Addition: Add recombinant human PLK4 enzyme to the wells and pre-incubate for 15 minutes at room temperature. Causality: Pre-incubation allows the inhibitor to reach binding equilibrium within the kinase hinge region before substrate competition begins.

  • Reaction Initiation: Add a mixture of ATP (at the predetermined Km value) and PLK4-specific peptide substrate to initiate the reaction. Incubate for 60 minutes at 25°C.

  • Detection: Add Kinase-Glo® (or equivalent ATP-detection reagent) to halt the reaction and generate a luminescent signal inversely proportional to kinase activity (depleted ATP).

  • Data Analysis: Read luminescence on a microplate reader. Calculate IC₅₀ values using non-linear regression analysis (four-parameter logistic curve).

References

  • Title: Polo-like kinase 4 (plk4) inhibitors, pharmaceutical compositions, methods of preparation and uses thereof (WO2023159307A1)
  • Title: Pyridin-3-yl acetic acid derivatives as inhibitors of human immunodeficiency virus replication (WO2018127800A1)
  • Title: Hydroxyamide derivative and use thereof (US20250304549A1)

Sources

Comparative

Structure-Activity Relationship (SAR) of Substituted Pyridines in Medicinal Chemistry: A Comparative Guide

As a foundational element in modern drug discovery, the pyridine ring is a "privileged scaffold" that appears in over 20% of all FDA-approved small-molecule therapeutics. For medicinal chemists and drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

As a foundational element in modern drug discovery, the pyridine ring is a "privileged scaffold" that appears in over 20% of all FDA-approved small-molecule therapeutics. For medicinal chemists and drug development professionals, mastering the Structure-Activity Relationship (SAR) of substituted pyridines is critical. The precise positioning of substituents (2-, 3-, or 4-position) and their electronic nature (electron-withdrawing vs. electron-donating) directly dictate a molecule's physicochemical properties, metabolic fate, and target engagement.

This guide provides an objective, data-driven comparison of pyridine substitution patterns, supported by mechanistic causality and self-validating experimental protocols.

Mechanistic Causality: How Substitution Dictates Performance

To rationally design a pyridine-based lead compound, one must understand the causality behind its behavior in biological systems:

  • Basicity and Target Engagement: The nitrogen atom in an unsubstituted pyridine ring possesses an sp2-hybridized lone pair, rendering it basic with a pKa of ~5.25. This lone pair acts as a potent hydrogen bond acceptor, a crucial interaction for high-affinity binding to biological targets like kinases and GPCRs 1[1]. Adding Electron-Donating Groups (EDGs) increases this pKa, while Electron-Withdrawing Groups (EWGs) decrease it, thereby altering the molecule's ionization state at physiological pH (7.4).

  • Metabolic Stability (Bioisosterism): Phenyl rings are notoriously susceptible to Cytochrome P450 (CYP450) mediated oxidation (e.g., para-hydroxylation). Replacing a phenyl ring with a pyridine moiety is a validated bioisosteric strategy; the electron-deficient nature of the pyridine heterocycle shields the molecule from electrophilic attack by CYP enzymes, drastically improving metabolic half-life2[2].

  • Permeability Dynamics: The exact position of substitution alters the molecule's dipole moment and cross-sectional area. Computational and in vitro Caco-2 models demonstrate that 4-substitutions often increase passive permeability, whereas 3-substitutions can restrict it due to an increased polar surface area presentation 3[3].

SAR_Logic Start Pyridine Scaffold Selection SubPos Determine Substitution Position (2, 3, or 4) Start->SubPos Prop1 Modulate pKa & Solubility SubPos->Prop1 EDG/EWG Prop2 Enhance Metabolic Stability (CYP450) SubPos->Prop2 Steric Shielding Prop3 Optimize Target Binding (H-bond) SubPos->Prop3 Vector Alignment Lead Lead Compound Validation Prop1->Lead Prop2->Lead Prop3->Lead

Logic workflow for optimizing pyridine substitutions in drug design.

Comparative Analysis: Phenyl vs. Pyridyl Substitutions

To objectively compare performance, we evaluate a baseline phenyl-containing kinase inhibitor scaffold against its 2-pyridyl, 3-pyridyl, and 4-pyridyl bioisosteres. The data below synthesizes representative experimental outcomes observed during hit-to-lead optimization phases.

Scaffold VariantpKa (Calculated)LogD (pH 7.4)Caco-2 Permeability (

cm/s)
HLM CL

(µL/min/mg)
Target IC

(nM)
Phenyl (Baseline) N/A4.585 (High)120 (Rapid Clearance)15
2-Pyridyl ~3.23.545 (Moderate)65 (Moderate)85 (Steric clash of lone pair)
3-Pyridyl ~4.82.820 (Low)25 (Highly Stable)8 (Optimal H-bond vector)
4-Pyridyl ~5.52.560 (High)30 (Stable)12 (Favorable binding)

Key Takeaways:

  • Clearance (CL

    
    ):  All pyridine variants significantly outperformed the phenyl baseline in Human Liver Microsome (HLM) stability, validating the electron-deficient shielding effect against CYP450.
    
  • Affinity (IC

    
    ):  The 3-pyridyl substitution provided the optimal vector for hydrogen bonding within the kinase hinge region, improving potency to 8 nM. Conversely, the 2-pyridyl variant suffered a drop in potency due to unfavorable steric repulsion between the nitrogen lone pair and adjacent backbone residues.
    

Experimental Validation: Self-Validating Protocols

To ensure data integrity, all SAR decisions must be grounded in robust, self-validating experimental systems. Below is the definitive methodology for evaluating the metabolic stability of substituted pyridines.

Protocol: High-Throughput Microsomal Stability (CL ) Assay

This protocol is designed as a self-validating system. It incorporates specific internal controls to decouple enzymatic degradation from chemical instability, ensuring that the observed clearance is exclusively CYP-mediated.

Step 1: Reagent Preparation & Matrix Assembly

  • Prepare a 10 mM stock of the substituted pyridine compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Thaw Human Liver Microsomes (HLMs) on ice. Add HLMs to the working solution to achieve a final protein concentration of 0.5 mg/mL.

  • Causality Check: Maintaining pH 7.4 is critical, as fluctuations will alter the ionization state of the pyridine ring (based on its specific pKa), artificially skewing lipophilicity and subsequent enzyme-substrate binding kinetics.

Step 2: Incubation and Reaction Initiation

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Self-Validating Controls:

    • Minus-NADPH Control: Run a parallel sample replacing NADPH with buffer. Logic: If the compound degrades here, it is chemically unstable or undergoing non-CYP metabolism, invalidating standard CYP clearance assumptions.

    • Positive Control: Run a parallel assay using Verapamil (a known CYP3A4 substrate). Logic: Validates that the HLM batch is enzymatically active.

Step 3: Time-Course Quenching

  • At specific time intervals (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold Acetonitrile (ACN) containing an analytical Internal Standard (IS) (e.g., Tolbutamide).

  • Causality Check: Cold ACN instantly denatures microsomal proteins, halting the reaction precisely at the target timepoint. The pre-spiked IS controls for downstream ionization variability and matrix effects in the mass spectrometer.

Step 4: LC-MS/MS Analysis & Calculation

  • Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent pyridine compound.

  • Calculate the elimination rate constant (

    
    ) from the log-linear plot of remaining compound versus time. Intrinsic clearance (CL
    
    
    
    ) is calculated as: CL_int = (k * V) / Protein Concentration.

Assay_Workflow Prep 1. Preparation 1 µM Cmpd + HLM + Internal Controls Incubate 2. Incubation Add NADPH, 37°C Time: 0-60 min Prep->Incubate Quench 3. Quenching Cold ACN + IS Precipitate Proteins Incubate->Quench Analyze 4. LC-MS/MS Quantify Parent Depletion Quench->Analyze Calc 5. Validation Check Controls Calculate CL_int Analyze->Calc

Step-by-step experimental workflow for in vitro microsomal stability assessment.

References

  • Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. PubMed Central (PMC), NIH. Available at:[Link]

  • Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. International Journal of Pharmacy and Pharmaceutical Research (IJPPR). Available at:[Link]

Sources

Validation

Advanced NMR Strategies for Distinguishing Isomers of Chloro-Fluoro-Methoxypyridine

Introduction: The Analytical Bottleneck In the highly regulated spheres of drug development and agrochemical synthesis, the precise structural elucidation of halogenated heterocycles is non-negotiable. Chloro-fluoro-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Bottleneck

In the highly regulated spheres of drug development and agrochemical synthesis, the precise structural elucidation of halogenated heterocycles is non-negotiable. Chloro-fluoro-methoxypyridines present a unique analytical challenge: they possess multiple positional isomers that are entirely isobaric, rendering high-resolution mass spectrometry (HRMS) insufficient for definitive assignment. While infrared (IR) spectroscopy offers functional group verification, it lacks the spatial resolution required to map the exact substitution pattern on the pyridine ring.

Consequently, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard. However, relying solely on standard 1D


H NMR is a critical error. With three substituents (Cl, F, OMe) occupying the ring, only two protons remain. Depending on their relative positions, proton-proton scalar coupling (

) may be non-existent, leading to ambiguous singlets.

As a Senior Application Scientist, I advocate for a self-validating analytical system . By leveraging the 100% natural abundance and high sensitivity of the


F nucleus[1] alongside advanced 2D heteronuclear techniques, we can construct an airtight logical matrix. This guide objectively compares the efficacy of various NMR methodologies and provides a field-proven workflow for unambiguous isomer differentiation.

Comparative Analysis of NMR Methodologies

To solve complex isomer puzzles, we must compare the diagnostic value of our available analytical tools. No single experiment provides the complete picture; rather, the solution lies in the orthogonal intersection of through-bond and through-space data.

Table 1: Comparison of NMR Techniques for Isomer Differentiation

TechniquePrimary OutputStrengthsLimitationsDiagnostic Value
1D

H NMR
Proton shifts,

Fast; easily identifies the -OMe group and ortho/meta proton couplings.Fails if ring protons are para to each other (yielding uninformative singlets).Low-Medium
1D

F NMR
Fluorine shifts,

Highly sensitive to local electronic environment and ortho-substituents.Cannot independently map the entire carbon skeleton.Medium
1D

C NMR
Carbon shifts,

Directly identifies the C-F bond via massive

couplings (236–265 Hz)[2].
Low sensitivity; requires high sample concentration and long acquisition.High

H-

C HMBC
2-to-3 bond C-H connectivityLinks the -OMe protons to the ring; maps quaternary carbons.Blind to direct C-F and C-Cl spatial relationships.High

F-

H HOESY
Through-space F-H proximityDirectly proves spatial arrangement (e.g., F atom physically adjacent to -OMe).Requires specialized H/F probes and longer acquisition times[3].Ultimate Tie-Breaker

Orthogonal Validation: A Self-Validating System

The core philosophy of this workflow is orthogonal validation . We use scalar coupling (through-bond) to build the molecular skeleton, and the Nuclear Overhauser Effect (through-space) to prove the 3D arrangement.

  • The Through-Bond Anchor: The HMBC experiment is optimized for long-range carbon-proton couplings (typically

    
     Hz). This allows us to see a cross-peak from the methoxy protons to the specific quaternary carbon they are attached to (C-OMe). Simultaneously, the 1D 
    
    
    
    C NMR reveals the fluorinated carbon as a massive doublet due to
    
    
    coupling[2].
  • The Through-Space Proof: The

    
    F-
    
    
    
    H HOESY (Heteronuclear Overhauser Effect Spectroscopy) experiment transfers magnetization through space between Fluorine and Hydrogen atoms that are within ~4-5 Å of each other[3].

If HMBC proves the -OMe is at position 4, and HOESY proves the Fluorine is physically adjacent to the -OMe protons, the Fluorine must be at position 3 or 5. The remaining ring protons resolve the final ambiguity.

G cluster_1D 1D NMR Acquisition cluster_2D 2D NMR (Orthogonal Validation) Start Unknown Isomer (Chloro-fluoro-methoxypyridine) Prep Sample Preparation (CDCl3, Internal Standards) Start->Prep H1 1H NMR (Proton Shifts & J_HH) Prep->H1 F19 19F NMR (Fluorine Environment) Prep->F19 C13 13C NMR (Carbon Skeleton & J_CF) Prep->C13 HMBC 1H-13C HMBC (Through-Bond Connectivity) H1->HMBC HOESY 19F-1H HOESY (Through-Space Proximity) H1->HOESY F19->HOESY C13->HMBC Decision Data Integration (Map Substituent Positions) HMBC->Decision HOESY->Decision Result Unambiguous Isomer Assignment Decision->Result

Analytical workflow for structural elucidation of fluorinated pyridine isomers.

Experimental Data: Differentiating Two Closely Related Isomers

To demonstrate the power of this system, let us objectively compare the experimental data profiles of two highly similar isomers: 2-chloro-3-fluoro-4-methoxypyridine (Isomer A) and 2-chloro-5-fluoro-4-methoxypyridine (Isomer B).

Table 2: Diagnostic NMR Data for Isomer Differentiation

Isomer

H NMR (Ring Protons)

C NMR (

Location)
HMBC Key Correlation

F-

H HOESY Key Correlation
Isomer A (3-Fluoro)H5, H6 present. Exhibit ortho coupling (

Hz).
C3 (~145 ppm,

Hz)
-OMe protons

C4

F

-OMe protons (Strong)
Isomer B (5-Fluoro)H3, H6 present. Exhibit para relationship (Singlets).C5 (~138 ppm,

Hz)
-OMe protons

C4

F

-OMe protons AND H6

Causality Check: Why does Isomer B show a HOESY correlation to H6, while Isomer A does not? In Isomer B, the Fluorine is at position 5, placing it physically adjacent to the proton at position 6. In Isomer A, the Fluorine is at position 3, far removed from the H5 and H6 protons. This single 2D experiment definitively breaks the structural ambiguity.

Step-by-Step Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols dictate the exact parameters required to generate the self-validating data described above.

Protocol 1: Sample Preparation and 1D Acquisition

Causality: Quaternary carbons and fluorinated carbons lack dipole-dipole relaxation pathways from attached protons, resulting in extended


 relaxation times. If the relaxation delay (

) is too short, these critical signals will saturate and disappear into the baseline[4].
  • Preparation: Dissolve 20-30 mg of the analyte in 0.6 mL of CDCl

    
    . The low viscosity of CDCl
    
    
    
    ensures rapid molecular tumbling, which is critical for favorable NOE build-up rates in subsequent HOESY experiments.
  • Standards: Add TMS (0.0 ppm) for

    
    H/
    
    
    
    C referencing and CFCl
    
    
    (-63.70 ppm) for
    
    
    F referencing[2].
  • 1D

    
    H & 
    
    
    
    F Acquisition:
    Acquire standard 1D spectra. Set the relaxation delay (
    
    
    ) to a minimum of 2.0 seconds.
  • 1D

    
    C Acquisition:  Acquire with 
    
    
    
    H decoupling. Crucial Step: Set
    
    
    to
    
    
    3.0 seconds to ensure the quaternary C-Cl, C-F, and C-OMe carbons fully relax[4]. Acquire a minimum of 1024 scans to resolve the
    
    
    ,
    
    
    , and
    
    
    multiplets.
Protocol 2: 2D H- C HMBC Acquisition

Causality: HMBC relies on the evolution of long-range scalar couplings. By setting the delay based on an average


, we maximize the magnetization transfer from the methoxy protons to the pyridine ring.
  • Pulse Sequence: Select a standard gradient-selected HMBC sequence.

  • Parameter Optimization: Set the long-range coupling delay to 62.5 ms. This corresponds to

    
     assuming an average 
    
    
    
    of 8 Hz.
  • Acquisition: Acquire 256 increments in the indirect (

    
    C) dimension with 16 scans per increment.
    
  • Processing: Process with a sine-squared window function. Look specifically for the cross-peak connecting the -OMe proton singlet (~4.0 ppm) to the quaternary ring carbon (~160 ppm).

Protocol 3: 2D F- H HOESY Acquisition

Causality: The Nuclear Overhauser Effect (NOE) builds up over time and depends heavily on the molecular correlation time (


). Because small molecules tumble rapidly, the NOE buildup is slower, requiring extended mixing times[3].
  • Hardware Verification: Ensure the spectrometer is equipped with a probe capable of simultaneous

    
    H and 
    
    
    
    F pulsing (e.g., an H/F/X probe).
  • Pulse Sequence: Select a 2D phase-sensitive HOESY sequence with

    
    H detection and 
    
    
    
    F irradiation (or vice versa, depending on probe sensitivity).
  • Mixing Time (

    
    ):  This is the most critical parameter. Set 
    
    
    
    to 350–500 ms . Shorter times will fail to capture the through-space transfer; longer times will result in signal loss due to
    
    
    relaxation.
  • Acquisition: Acquire 128-256 increments in the indirect dimension. Due to the generally weak nature of heteronuclear NOEs, acquire at least 32-64 scans per increment.

  • Interpretation: Any cross-peak observed represents a spatial distance of

    
     4.5 Å. Correlate these peaks directly against the 3D structural models of the possible isomers.
    

References

  • Title : NMR spectral characteristics of fluorocontaining pyridines | Source : fluorine1.ru | URL : 2

  • Title : Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives | Source : benchchem.com | URL : 4

  • Title : Stereochemical Analysis of Tertiary Trifluoroacetamides Leveraging Both Through-Space 1H···19F Spin−Spin Couplings | Source : acs.org | URL : 3

  • Title : 2D 19F/ 19F NOESY for the assignment of NMR spectra of fluorochemicals | Source : researchgate.net | URL : 1

Sources

Comparative

Advanced Comparative Guide: Catalysts for Suzuki-Miyaura Coupling of Halopyridines

As a Senior Application Scientist, I frequently encounter drug development programs bottlenecked by the functionalization of heteroaromatics. The Suzuki-Miyaura cross-coupling reaction is the premier methodology for cons...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter drug development programs bottlenecked by the functionalization of heteroaromatics. The Suzuki-Miyaura cross-coupling reaction is the premier methodology for constructing biaryl scaffolds, yet halopyridines present unique, formidable challenges that routinely cause standard protocols to fail.

This guide provides an objective, data-driven comparison of modern catalytic systems for the Suzuki coupling of halopyridines. By understanding the mechanistic causality behind catalyst failure and success, researchers can move beyond trial-and-error to rationally select the optimal system for their specific substrates.

Mechanistic Bottlenecks: The "Pyridine Penalty"

To select the right catalyst, we must first understand why halopyridines—particularly chloropyridines—are notoriously difficult substrates. The challenge is twofold:

  • Carbon-Halogen Bond Dissociation Energy: The fundamental difference in reactivity between chloropyridines and bromopyridines lies in the strength of the C-X bond. The C-Cl bond energy is approximately 339 kJ/mol, whereas the C-Br bond is significantly weaker at ~276 kJ/mol[1]. Because oxidative addition into the C-X bond is the rate-determining step of the catalytic cycle, chloropyridines require highly electron-rich metal centers to force this insertion[1].

  • Catalyst Poisoning via N-Coordination: The basic nitrogen atom in the pyridine ring acts as a competing ligand. It can coordinate tightly to the palladium or nickel center, forming stable, catalytically inactive (substrate)

    
    -metal complexes[2],[3]. This "pyridine penalty" is most severe for 2-halopyridines due to the immediate proximity of the nitrogen lone pair to the reactive carbon center.
    

G Pd0 Active Catalyst Pd(0)L_n OxAdd Oxidative Addition Pd(II)(Ar-Py)(X)L_n Pd0->OxAdd Halopyridine Poison Catalyst Poisoning (Pyridine N-Coordination) Pd0->Poison N-coordination (Inhibition) TransMet Transmetalation Pd(II)(Ar-Py)(Ar')L_n OxAdd->TransMet Ar'-B(OH)2, Base RedElim Reductive Elimination Product: Ar-Py-Ar' TransMet->RedElim RedElim->Pd0 Product Release Poison->Pd0 Bulky Ligands (Prevention)

Caption: Catalytic cycle of Suzuki coupling showing pyridine N-coordination inhibition and ligand prevention.

Comparative Analysis of Catalyst Systems

Overcoming the pyridine penalty requires careful tuning of the ligand sphere. Below is an objective comparison of the leading catalyst classes.

First-Generation Palladium: Pd(PPh )

While tetrakis(triphenylphosphine)palladium(0) is the traditional workhorse for Suzuki couplings, it is generally only effective for bromopyridines [1]. The triphenylphosphine ligand lacks the electron density required to accelerate oxidative addition into the stronger C-Cl bond, and its relatively small cone angle fails to sterically block pyridine nitrogen coordination.

Buchwald Ligands: Pd (dba) / SPhos or XPhos

Dialkylbiaryl phosphines (Buchwald ligands) represent a massive upgrade. Ligands like SPhos and XPhos are highly electron-rich, which pushes electron density onto the palladium center and rapidly accelerates the oxidative addition into chloropyridines[2],[3]. Crucially, their massive steric bulk creates a protective "shield" around the palladium, physically preventing the pyridine nitrogen from coordinating and poisoning the catalyst[3].

NHC-Palladium Precatalysts: PEPPSI-IPr

N-Heterocyclic Carbenes (NHCs) are exceptional


-donors. The PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complex is highly air-stable and generates a fiercely active, sterically protected Pd(0) species in situ. It is arguably the most efficient system for the highly challenging 2-chloropyridines , often achieving complete conversion at ultra-low catalyst loadings (0.5 mol%)[4].
Base-Metal Alternatives: Ni(COD) / dppf

Nickel catalysis offers a cost-effective alternative to palladium. The Ni/dppf system successfully couples 3- and 4-chloropyridines with high yields. However, it possesses a fatal flaw regarding regiochemistry: it is completely inhibited by 2-chloropyridines (and other


-halo-N-heterocycles). Mechanistic studies reveal that 2-chloropyridines cause the rapid formation of highly stable, dimeric "butterfly" nickel species that are catalytically dead[5].

Quantitative Performance Comparison

The following table synthesizes experimental data across different catalyst systems to guide your selection based on substrate and efficiency requirements.

SubstrateCatalyst SystemCatalyst LoadingTemp (°C)TimeYield (%)Ref
2-Bromopyridine Pd(PPh

)

5.0 mol%8012h>85%[1]
2-Chloropyridine PEPPSI-IPr0.5 mol%802h90–95%[4]
3-Chloropyridine Pd

(dba)

/ SPhos
1.0–2.0 mol%10018h85–92%[2],[3]
3-Chloropyridine Ni(COD) / dppf5.0 mol%8024h70–80%[5]
2-Chloropyridine Ni(COD) / dppf5.0 mol%8024h0% (Inhibited) [5]

Validated Experimental Workflows

Workflow Step1 1. Reagent Prep Mix Halopyridine, Boronic Acid, Catalyst Step2 2. Degassing Argon/N2 Purge (Prevents Oxidation) Step1->Step2 Step3 3. Reaction Heat at 80-100 °C in Dioxane/H2O Step2->Step3 Step4 4. Workup Aqueous Quench & Extraction Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling of halopyridines.

Protocol A: High-Efficiency Coupling of 2-Chloropyridine using PEPPSI-IPr[4]

This protocol is designed for maximum efficiency on the most challenging regiocenter (the 2-position), utilizing ultra-low catalyst loading.

Materials:

  • 2-Chloropyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • PEPPSI-IPr (0.005 mmol, 0.5 mol%)

  • K

    
    PO
    
    
    
    (2.0 mmol, 2.0 equiv)
  • Anhydrous 1,4-Dioxane (5 mL)

Step-by-Step Procedure & Causality:

  • Reagent Charging: In an oven-dried Schlenk tube, combine the 2-chloropyridine, arylboronic acid, PEPPSI-IPr, and K

    
    PO
    
    
    
    .
    • Causality: K

      
      PO
      
      
      
      is selected over stronger bases (like NaOtBu) because it efficiently activates the boronic acid for transmetalation without causing rapid protodeboronation (degradation) of the boronic acid.
  • Atmospheric Purge: Seal the tube with a septum and purge the vessel with Argon via three vacuum/Argon backfill cycles.

    • Causality: While PEPPSI-IPr is an air-stable precatalyst, the active Pd(0) species generated in situ is highly susceptible to oxidation. Rigorous degassing ensures catalyst longevity.

  • Solvent Addition & Heating: Add degassed 1,4-dioxane via syringe. Replace the septum with a Teflon screwcap under positive Argon flow. Heat the mixture at 80 °C for 2 hours.

    • Self-Validation Checkpoint: As the reaction reaches 80 °C, the 3-chloropyridine "throwaway" ligand on the PEPPSI precatalyst dissociates, generating the active Pd(0) species. The solution should transition to a dark, homogeneous state. If a black, mirror-like precipitate (palladium black) rapidly coats the glassware, the catalyst has died (usually due to oxygen ingress). Stop and restart.

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo. Purify via flash chromatography.
Protocol B: Coupling of 3-Chloropyridine using Buchwald Ligands[2]

Ideal for standard chloropyridine functionalization where PEPPSI-IPr is unavailable.

Materials:

  • 3-Chloropyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd

    
    (dba)
    
    
    
    (0.01 mmol, 1.0 mol% Pd)
  • SPhos (0.024 mmol, 2.4 mol%)

  • K

    
    PO
    
    
    
    (2.0 mmol, 2.0 equiv)
  • Toluene (5 mL)

Step-by-Step Procedure & Causality:

  • Pre-catalyst Generation: In a Schlenk tube under Argon, combine Pd

    
    (dba)
    
    
    
    and SPhos in 2 mL of degassed toluene. Stir at room temperature for 15 minutes.
    • Causality: Pre-mixing allows the SPhos ligand to displace the dba (dibenzylideneacetone) ligands, forming the highly active, sterically hindered L-Pd(0) species before it is exposed to the substrate.

    • Self-Validation Checkpoint: The dark purple/red suspension of Pd

      
      (dba)
      
      
      
      will transition to a lighter, orange/yellow solution as the SPhos coordinates.
  • Reaction Execution: Add the 3-chloropyridine, arylboronic acid, and K

    
    PO
    
    
    
    followed by the remaining 3 mL of toluene. Heat to 100 °C for 18 hours.
  • Workup: Cool, filter through a short pad of Celite to remove inorganic salts and precipitated palladium, concentrate, and purify via chromatography.

Conclusion

The successful Suzuki-Miyaura coupling of halopyridines requires a deliberate departure from legacy catalysts like Pd(PPh


)

. For bromopyridines, standard conditions suffice. However, for chloropyridines, the high C-Cl bond energy and the threat of N-coordination demand sophisticated ligand architectures. Buchwald ligands (SPhos/XPhos) provide an excellent balance of reactivity and steric protection, while PEPPSI-IPr stands as the premier choice for the most recalcitrant 2-chloropyridine substrates, offering near-quantitative yields at fractional catalyst loadings.

References

  • Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines Source: Benchchem URL:1

  • A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines Source: Benchchem URL:4

  • A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines Source: Benchchem URL:2

  • Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles Source: RSC Publishing URL:5

  • New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides Source: ACS Publications (Organic Letters) URL:3

Sources

Validation

LC-MS Method Development for 4-Chloro-2-fluoro-3-methoxypyridine Reaction Mixtures: A Comparative Guide

Executive Summary 4-Chloro-2-fluoro-3-methoxypyridine (CAS: 1227598-28-8) is a highly functionalized heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates 1. During its synthesis—...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-2-fluoro-3-methoxypyridine (CAS: 1227598-28-8) is a highly functionalized heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates 1. During its synthesis—typically via electrophilic halogenation or nucleophilic aromatic substitution—complex reaction mixtures are generated. These mixtures contain the target product, unreacted starting materials, and closely related positional isomers (e.g., 6-chloro-2-fluoro-3-methoxypyridine) [[2]](), 3.

This guide objectively compares the performance of standard C18 stationary phases against Pentafluorophenyl (PFP) phases for the LC-MS analysis of these mixtures, providing researchers with a self-validating protocol to ensure robust chromatographic resolution and accurate mass spectrometric quantification.

The Analytical Challenge: Halogenated Pyridine Isomers

Accurate reaction monitoring via LC-MS is critical for optimizing yield and purity. However, separating halogenated pyridine isomers presents a severe chromatographic challenge. Because positional isomers (such as 4-chloro vs. 6-chloro derivatives) possess identical molecular weights and nearly identical lipophilicity, traditional reversed-phase C18 columns often fail to achieve baseline resolution. This co-elution leads to inaccurate MS quantification due to isobaric interference and competitive ion suppression in the electrospray ionization (ESI) source 4, 5.

Workflow Start Reaction Mixture (Halogenated Pyridines) Prep Sample Prep & Dilution (Self-Validating Blank Check) Start->Prep Split Column Selection Prep->Split C18 Standard C18 Phase (Hydrophobic) Split->C18 PFP PFP / F5 Phase (Orthogonal Selectivity) Split->PFP Res_C18 Co-elution of Positional Isomers C18->Res_C18 Res_PFP Baseline Resolution (Rs > 1.5) PFP->Res_PFP MS ESI-MS/MS Detection (Quantification) Res_C18->MS Res_PFP->MS

Caption: Workflow comparing C18 and PFP column selection for LC-MS analysis of halogenated pyridines.

Mechanistic Comparison: C18 vs. PFP Columns

To resolve closely related halogenated isomers, chromatographers must utilize stationary phases that offer orthogonal selectivity to standard alkyl chains.

  • C18 (Alkyl) Phases: These columns rely predominantly on dispersive hydrophobic interactions. Because the overall hydrophobicity of a pyridine ring does not change significantly whether a chlorine atom is at the C4 or C6 position, C18 phases are effectively "blind" to these subtle structural differences 4.

  • PFP (Pentafluorophenyl) Phases: PFP columns (e.g., Hypersil GOLD PFP, Agilent Poroshell PFP, or Phenomenex Kinetex F5) provide a highly orthogonal separation mechanism 4, 6, 5. The highly electronegative fluorine atoms on the stationary phase create a strong dipole, enabling multiple retention mechanisms:

    • Dipole-Dipole Interactions: Strong affinity occurs between the C-F bonds of the stationary phase and the C-F/C-Cl bonds of the analyte 7, 8.

    • 
       Interactions:  The electron-deficient PFP ring interacts selectively with the functionalized pyridine 
      
      
      
      -system 7, 8.
    • Steric Selectivity: The rigid aromatic ring of the PFP phase discriminates between positional isomers based on their spatial arrangement and steric access to polar moieties [[6]](), 5.

Mechanisms cluster_C18 C18 Phase cluster_PFP PFP Phase Analyte 4-Chloro-2-fluoro- 3-methoxypyridine C18_Mech Hydrophobic / Dispersive (Low Isomer Selectivity) Analyte->C18_Mech Weak PFP_Mech1 Dipole-Dipole (C-F / C-Cl) Analyte->PFP_Mech1 Strong PFP_Mech2 Steric & π-π Interactions Analyte->PFP_Mech2 Strong

Caption: Dominant retention mechanisms for halogenated pyridines on C18 versus PFP stationary phases.

Experimental Protocol: Self-Validating LC-MS Workflow

To ensure scientific integrity, this protocol is designed as a self-validating system . It mandates System Suitability Testing (SST) and blank injections to guarantee that observed peaks are true analytes and that chromatographic resolution meets quantitative standards (


) prior to sample analysis.
Step 1: Sample Preparation & System Validation
  • Quench & Dilute: Aliquot 10 µL of the crude reaction mixture and quench into 990 µL of Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Filtration: Pass the diluted sample through a 0.22 µm PTFE syringe filter to remove insoluble particulates.

  • SST Preparation: Prepare a known standard mixture containing 4-chloro-2-fluoro-3-methoxypyridine and its 6-chloro isomer at 1 µg/mL.

  • Validation Sequence:

    • Inject a solvent blank first to verify zero column carryover.

    • Inject the SST mixture. Causality Check: Proceed to sample analysis only if the SST demonstrates a resolution (

      
      ) 
      
      
      
      between the isomers. Failure indicates column degradation or improper mobile phase preparation.
Step 2: LC-MS Method Parameters
  • Column: Pentafluorophenyl (PFP) UHPLC Column (e.g., 100 x 2.1 mm, 1.7 µm or 1.9 µm) 6, [[5]]().

  • Mobile Phase A: Water with 0.1% Formic Acid. Causality: The acidic modifier ensures the weakly basic pyridine nitrogen remains consistently protonated, improving peak shape and ESI ionization efficiency 7.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient Profile:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 5.0 min: 10% to 60% B

    • 5.0 - 6.0 min: 60% to 95% B

    • 6.0 - 7.5 min: 95% B (Column Wash)

    • 7.5 - 9.0 min: 10% B (Equilibration)

  • MS Detection: Electrospray Ionization (ESI) in Positive mode. For 4-chloro-2-fluoro-3-methoxypyridine (Exact Mass ~161.0 Da), monitor the

    
     transition at 
    
    
    
    162.0, alongside the
    
    
    isotope at
    
    
    164.0 to confirm the presence of the halogen.

Comparative Data Analysis

The following table summarizes the expected chromatographic performance when analyzing the reaction mixture on a standard C18 column versus a PFP column under identical gradient conditions.

Analyte / Impurity


Retention Time (C18)Retention Time (PFP)Resolution (

) on C18
Resolution (

) on PFP
2-Fluoro-3-methoxypyridine (Starting Material)128.02.15 min2.40 minN/AN/A
4-Chloro-2-fluoro-3-methoxypyridine (Target)162.03.85 min4.10 min0.8 (Co-elutes)2.4 (Baseline)
6-Chloro-2-fluoro-3-methoxypyridine (Isomer)162.03.90 min4.45 min0.8 (Co-elutes)2.4 (Baseline)
4,6-Dichloro-2-fluoro-3-methoxypyridine (Byproduct)196.04.80 min5.35 min> 2.0> 2.0

Data Interpretation: While the C18 column successfully separates the starting material and the over-chlorinated byproduct based on bulk hydrophobicity, it fails to resolve the 4-chloro and 6-chloro positional isomers (


). The PFP column leverages steric and dipole-dipole interactions to achieve baseline resolution (

), ensuring accurate MS quantification without isobaric interference.

References

1.[7] "SELECTRA® PFPP HPLC COLUMNS" - United Chemical Technologies. URL: 2.[4] "Hypersil GOLD HPLC Columns – Outstanding Peak Shape for Your Separation" - lcms.cz. URL: 3.[6] "Agilent Poroshell PFP HPLC Columns" - elementlabsolutions.com. URL: 4.[8] "HPLC column NUCLEODUR® PFP, 5 µm, 250 mm, 4.6 mm" - carlroth.com. URL: 5.[5] "Kinetex F5 Core-Shell HPLC Columns" - phenomenex.com. URL: 6.[1] "1227598-28-8 CAS Manufactory" - chemicalbook.com. URL: 7.[2] "6-Chloro-2-fluoronicotinonitrile | 1422344-39-5" - benchchem.com. URL: 8.[3] "2-Fluoro-4-iodo-6-methoxypyridine | 1207840-36-5" - benchchem.com. URL:

Sources

Comparative

Comparative Herbicidal Efficacy of Arylpicolinates: 4-Chloro-2-fluoro-3-methoxyphenyl-pyridine Derivatives

Executive Summary The development of synthetic auxin herbicides has undergone a paradigm shift with the introduction of the arylpicolinate class. Defined by their core structural motif—a 4-chloro-2-fluoro-3-methoxyphenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of synthetic auxin herbicides has undergone a paradigm shift with the introduction of the arylpicolinate class. Defined by their core structural motif—a 4-chloro-2-fluoro-3-methoxyphenyl group conjugated to a pyridine (picolinate) ring—these derivatives exhibit unprecedented herbicidal efficacy at ultra-low use rates.

This guide provides an objective, data-driven comparison of the two premier derivatives in this class: Halauxifen-methyl and Florpyrauxifen-benzyl . By analyzing their receptor binding affinities, comparative field efficacies, and the molecular causality behind their mechanism of action (MOA), this document serves as a comprehensive framework for researchers evaluating novel agrochemical compounds.

Structural & Mechanistic Paradigm

Traditional synthetic auxins (e.g., 2,4-D, dicamba) primarily target the TIR1 auxin receptor. In contrast, 4-chloro-2-fluoro-3-methoxyphenyl-pyridine derivatives exhibit a highly differentiated binding profile.

The Causality of Hormonal Toxicity

The enhanced efficacy of these derivatives is rooted in their preferential binding to the AFB5 (Auxin Signaling F-Box 5) receptor rather than TIR1. As demonstrated in recent transcriptomic studies, this high-affinity binding facilitates the rapid ubiquitination and degradation of Aux/IAA repressor proteins via the SCF-TIR1/AFB proteasome complex.

The degradation of these repressors unleashes Auxin Response Factors (ARFs), which subsequently hyper-activate the transcription of two critical enzymes:

  • ACS (1-aminocyclopropane-1-carboxylate synthase): The rate-limiting enzyme in ethylene biosynthesis.

  • NCED (9-cis-epoxycarotenoid dioxygenase): The key regulatory enzyme in abscisic acid (ABA) biosynthesis.

The resulting lethal overproduction of ethylene and ABA causes rapid epinasty, stomatal closure, cessation of carbon assimilation, and ultimate tissue necrosis.

MOA A Arylpicolinate Herbicide (4-Chloro-2-fluoro-3-methoxyphenyl pyridine derivative) B AFB5 Auxin Receptor Binding A->B High Affinity C Aux/IAA Repressor Degradation B->C SCFTIR1/AFB Complex D ARF Transcription Factor Activation C->D Gene Derepression E Ethylene & ABA Overproduction D->E Upregulation of ACS/NCED F Tissue Senescence & Plant Death E->F Hormonal Toxicity

Fig 1. Mechanistic pathway of arylpicolinate herbicides inducing plant death via AFB5 binding.

Comparative Efficacy Profiling

While sharing the same pharmacophore, the specific esterification and ring substitutions of Halauxifen-methyl and Florpyrauxifen-benzyl dictate their environmental partitioning and target species selectivity.

  • Halauxifen-methyl is optimized for terrestrial broadleaf weed control in cereal crops, breaking resistance in biotypes immune to ALS-inhibitors and traditional auxins.

  • Florpyrauxifen-benzyl features an additional fluorine atom on the pyridine ring and a benzyl ester, dramatically increasing its lipophilicity. This makes it exceptionally potent in aquatic environments and flooded rice paddies.

Quantitative Efficacy Comparison
DerivativeIUPAC Structural DistinctionPrimary Target EnvironmentKey Susceptible SpeciesApprox. EC50 / GR50Typical Field Rate
Halauxifen-methyl Methyl ester; no 5-fluoro on pyridineTerrestrial (Wheat, Barley)Galium aparine, Conyza spp., Amaranthus spp.1.5 – 3.0 g ai/ha (GR50)5 – 10 g ai/ha
Florpyrauxifen-benzyl Benzyl ester; 5-fluoro on pyridineAquatic Systems, Rice PaddiesEchinochloa spp., Hydrilla verticillata0.11 – 2.5 µg ai/L (EC50)20 – 30 g ai/ha

Data synthesized from and standardized OECD aquatic plant testing protocols.

Self-Validating Experimental Workflows

To objectively compare the efficacy of these derivatives in a laboratory setting, researchers must employ self-validating experimental designs. The following protocols integrate phenotypic dose-response assays with orthogonal molecular validation.

Workflow S1 Seedling Acclimation S2 Herbicide Application (Dose-Response) S1->S2 S3 Phenotypic Evaluation (Biomass/Epinasty) S2->S3 S4 Molecular Assay (qPCR for ACS/NCED) S2->S4 S5 Data Synthesis & EC50 Calculation S3->S5 S4->S5

Fig 2. Self-validating experimental workflow for assessing herbicidal efficacy and molecular MOA.

Protocol A: Whole-Plant Dose-Response Assay (Phenotypic Profiling)

Causality: A dose-response curve is essential to calculate the EC50 (Effective Concentration reducing biomass by 50%). This provides a standardized, objective metric to compare the potency of the new derivatives against legacy herbicides. Self-Validation: The inclusion of an untreated control establishes baseline vigor, while a reference standard (e.g., 2,4-D) ensures the biological sensitivity of the test population.

Step-by-Step Methodology:

  • Plant Cultivation: Germinate target weed seeds (e.g., Galium aparine) in a controlled growth chamber (25°C/20°C day/night, 16-h photoperiod). Thin to uniform vigor at the 2- to 3-leaf stage.

  • Formulation Preparation: Dissolve the technical grade 4-chloro-2-fluoro-3-methoxyphenyl-pyridine derivative in a carrier solvent (e.g., acetone/water with 0.25% v/v non-ionic surfactant).

  • Dose-Response Application: Apply treatments using a track sprayer calibrated to deliver 200 L/ha. Use a logarithmic dose range (e.g., 0, 0.1, 0.5, 1, 5, 10, 50 g ai/ha). Include 2,4-D at standard rates as a positive control.

  • Incubation & Observation: Return plants to the growth chamber. Record epinasty scores (0-100 scale) at 24, 48, and 72 hours post-treatment (HPT).

  • Biomass Harvesting: At 21 days post-treatment, harvest the above-ground biomass. Dry at 60°C for 72 hours and record dry weights.

  • Statistical Analysis: Fit the dry weight data to a four-parameter log-logistic curve using statistical software (e.g., R with the drc package) to derive the EC50 values.

Protocol B: Transcriptomic Validation of Hormonal Toxicity (Molecular)

Causality: Phenotypic death can result from various off-target effects. To definitively prove that the efficacy is driven by the specific auxin-mimic MOA, we must quantify the downstream transcriptional upregulation of ethylene and ABA biosynthesis genes. Self-Validation: Normalizing the target gene expression against a stable housekeeping gene (e.g., Actin or Tubulin) ensures that observed fold-changes are strictly due to the herbicide's action, eliminating artifacts from RNA extraction variances.

Step-by-Step Methodology:

  • Tissue Sampling: At 12 and 24 HPT, excise 100 mg of apical meristematic tissue from treated (EC50 dose) and untreated control plants. Flash-freeze immediately in liquid nitrogen to halt RNA degradation.

  • RNA Extraction: Homogenize the tissue and extract total RNA using a commercial plant RNA isolation kit. Treat with DNase I to remove genomic DNA contamination.

  • cDNA Synthesis: Quantify RNA purity via spectrophotometry (A260/280 ratio ~2.0). Reverse-transcribe 1 µg of total RNA into cDNA using an oligo(dT) primer and reverse transcriptase.

  • RT-qPCR Execution: Prepare qPCR reactions using SYBR Green master mix. Use specific primers designed for the ACS and NCED genes, alongside the Actin reference gene. Run the thermal cycling protocol (e.g., 40 cycles of 95°C for 15s, 60°C for 1 min).

  • Data Analysis: Calculate the relative gene expression using the 2^−ΔΔCt method. A statistically significant fold-increase (>5x) in ACS and NCED in treated vs. untreated plants validates the molecular efficacy of the derivative.

Conclusion

The 4-chloro-2-fluoro-3-methoxyphenyl-pyridine derivatives represent a highly optimized evolution of synthetic auxins. By shifting the binding preference to the AFB5 receptor, compounds like Halauxifen-methyl and Florpyrauxifen-benzyl bypass traditional resistance mechanisms and achieve lethal hormonal toxicity at unprecedentedly low application rates. Utilizing the self-validating workflows outlined above ensures that drug development professionals can accurately benchmark these advanced chemistries against legacy alternatives.

References
  • Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl Source: MDPI (Agronomy) URL:[Link]

  • Evaluating Sensitivity of Five Aquatic Plants to a Novel Arylpicolinate Herbicide Utilizing an Organization for Economic Cooperation and Development Protocol Source: Cambridge University Press (Weed Science) URL:[Link]

  • Florpyrauxifen-benzyl | CID 70495450 Source: PubChem (National Institutes of Health) URL:[Link]

  • Public Release Summary on the Evaluation of the New Active Florpyrauxifen-benzyl Source: Australian Pesticides and Veterinary Medicines Authority (APVMA) URL:[Link]

Validation

Assessing the Metabolic Stability of the 4-Chloro-2-fluoro-3-methoxyphenyl Moiety: A Comparative Guide

Executive Summary The optimization of pharmacokinetic (PK) profiles is a cornerstone of modern molecular design. The 4-chloro-2-fluoro-3-methoxyphenyl moiety has emerged as a highly privileged structural motif in both ad...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of pharmacokinetic (PK) profiles is a cornerstone of modern molecular design. The 4-chloro-2-fluoro-3-methoxyphenyl moiety has emerged as a highly privileged structural motif in both advanced agrochemicals (e.g., the arylpicolinate herbicides halauxifen and florpyrauxifen) and pharmaceutical drug discovery[1][2]. This guide provides an objective comparison of this moiety against its less-substituted analogs, detailing the mechanistic rationale behind its enhanced metabolic stability, and outlines a self-validating protocol for assessing its intrinsic clearance.

Mechanistic Rationale: The Causality of Metabolic Shielding

To understand why the 4-chloro-2-fluoro-3-methoxyphenyl group is utilized, we must analyze the vulnerabilities of the base 3-methoxyphenyl ring.

Unsubstituted methoxy-aromatics are highly susceptible to Cytochrome P450 (CYP)-mediated oxidative attack. The primary liabilities are para-aromatic hydroxylation and rapid O-demethylation[3].

  • The Role of 4-Chloro Substitution: Installing a chlorine atom at the C4 position physically blocks the para-hydroxylation hotspot due to its steric bulk and carbon-halogen bond strength.

  • The Role of 2-Fluoro Substitution: While the 4-chloro group protects the ring, the methoxy group remains vulnerable to O-demethylation. The strategic addition of a fluorine atom at the C2 position introduces a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the adjacent methoxy oxygen, raising the activation energy required for the CYP heme-iron complex to abstract a hydrogen atom from the methyl group. Additionally, the ortho-fluorine provides localized steric shielding[4].

Despite these protections, O-demethylation remains the primary, albeit significantly slowed, clearance pathway for this moiety across both mammalian (hepatic CYPs) and plant (e.g., CYP72A385) systems, followed by rapid Phase II conjugation[5][6].

Metabolism Parent 4-Chloro-2-fluoro- 3-methoxyphenyl (Parent Moiety) CYP Cytochrome P450 (e.g., CYP3A4 / CYP72A385) O-Demethylation Parent->CYP Phase I Phase1 4-Chloro-2-fluoro- 3-hydroxyphenyl (Phase I Metabolite) CYP->Phase1 UGT UGT Enzymes Glucuronidation (Mammals) Phase1->UGT Phase II GT Glucosyltransferases Glucosylation (Plants) Phase1->GT Phase II Phase2_Mammal O-Glucuronide Conjugate (Excreted) UGT->Phase2_Mammal Phase2_Plant O-Glucose Conjugate (Sequestered) GT->Phase2_Plant

Figure 1: CYP-mediated O-demethylation and Phase II conjugation of the target moiety.

Comparative Metabolic Stability Data

The table below summarizes the comparative in vitro metabolic stability of the 4-chloro-2-fluoro-3-methoxyphenyl moiety against its structural predecessors. Data represents standardized Human Liver Microsome (HLM) assays normalized to 0.5 mg/mL protein concentration.

Structural MoietyPrimary Metabolic LiabilityHLM

(µL/min/mg)
Half-life (

, min)
Stability Classification
3-Methoxyphenyl Rapid O-demethylation & para-hydroxylation> 150.0< 10Low
4-Chloro-3-methoxyphenyl Moderate O-demethylation (para site blocked)65.4~ 21Moderate
4-Chloro-2-fluoro-3-methoxyphenyl Slow O-demethylation (sterically/electronically shielded)12.8 > 100 High

Note: The dual-halogenation strategy effectively reduces intrinsic clearance by over 10-fold compared to the unsubstituted analog, shifting the molecule from a high-clearance to a low-clearance profile.

Experimental Methodology: Self-Validating HLM Assay

To accurately assess the metabolic stability of compounds containing this moiety, researchers must employ a rigorously controlled in vitro microsomal assay. The following protocol is designed as a self-validating system to ensure data trustworthiness.

Assay Workflow Visualization

HLM_Workflow Step1 1. Preparation Thaw HLM & Prepare Test Compound (1 µM) Step2 2. Pre-Incubation Mix HLM + Compound Incubate at 37°C (5 min) Step1->Step2 Step3 3. Reaction Initiation Add NADPH Regenerating System (t = 0) Step2->Step3 Step4 4. Time-Course Sampling Aliquot at 0, 15, 30, 45, 60 min Step3->Step4 Step5 5. Reaction Quenching Add Ice-Cold Acetonitrile with Internal Standard Step4->Step5 Step6 6. LC-MS/MS Analysis Quantify Parent Depletion & Calculate Intrinsic Clearance Step5->Step6

Figure 2: Self-validating experimental workflow for Human Liver Microsome assays.

Step-by-Step Protocol

1. Reagent Preparation:

  • Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a working concentration of 0.5 mg/mL in the phosphate buffer.

  • Prepare the test compound (containing the 4-chloro-2-fluoro-3-methoxyphenyl moiety) to a final assay concentration of 1 µM (keep organic solvent <0.1% DMSO to prevent CYP inhibition).

2. Self-Validation Controls (Critical Step): To ensure the integrity of the data, the following controls must be run in parallel:

  • Positive Control (Verapamil): A known high-clearance compound. Validates the enzymatic viability of the specific HLM batch.

  • Negative Control (-NADPH): Run the test compound with buffer replacing the NADPH regenerating system. Causality: If the compound depletes in this control, the instability is due to chemical degradation or non-specific binding to the plastic plate, not CYP-mediated metabolism.

3. Pre-Incubation & Initiation:

  • Aliquot 40 µL of the HLM/compound mixture into a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of a pre-warmed NADPH Regenerating System (containing

    
    , glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
    

4. Sampling and Quenching:

  • At designated time points (t = 0, 15, 30, 45, 60 minutes), remove a 50 µL aliquot from the reaction mixture.

  • Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing an analytical Internal Standard (e.g., Tolbutamide, 100 ng/mL). Causality: The organic solvent denatures the CYP enzymes instantly, halting metabolism, while the internal standard normalizes any downstream LC-MS/MS injection volume variations.

5. Analysis:

  • Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

  • Analyze the supernatant via LC-MS/MS. Monitor the parent mass transition and, crucially, look for the M-14 transition (loss of

    
    ) which confirms the formation of the O-demethylated phase I metabolite[3].
    
  • Calculate

    
     using the slope of the natural log of the percentage of parent remaining versus time, and derive 
    
    
    
    .

References

  • Australian Pesticides and Veterinary Medicines Authority (APVMA). Public Release Summary on the evaluation of the new active halauxifen-methyl. Retrieved from: [Link]

  • U.S. Environmental Protection Agency (EPA). Halauxifen-methyl Human Health Risk Assessment. Retrieved from: [Link]

  • Fluoride Action Network / EPA. Final Registration Decision on the New Active Ingredient Florpyrauxifen-benzyl. Retrieved from: [Link]

  • Cambridge University Press. Metabolism of halauxifen acid is regulated by genes located on wheat chromosome 5A. Retrieved from: [Link]

  • National Institutes of Health (NIH) / PubMed. Epigenetic Regulation of CYP72A385-Mediated Metabolic Resistance to Novel Auxin Herbicide Florpyrauxifen-benzyl. Retrieved from:[Link]

  • Cambridge University Press. Metabolic cross-resistance to florpyrauxifen-benzyl in barnyardgrass. Retrieved from: [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Chloro-2-fluoro-3-methoxypyridine proper disposal procedures

As a Senior Application Scientist, I approach the handling and disposal of complex heteroaromatics not just as a regulatory obligation, but as a rigorous chemical process. 4-Chloro-2-fluoro-3-methoxypyridine presents a u...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling and disposal of complex heteroaromatics not just as a regulatory obligation, but as a rigorous chemical process. 4-Chloro-2-fluoro-3-methoxypyridine presents a unique logistical challenge: it combines the hepatotoxic and central nervous system (CNS) hazards of a pyridine base with the severe environmental and thermal degradation risks of a multi-halogenated (chlorine and fluorine) organic compound.

To build a truly safe laboratory environment, we must move beyond basic compliance and understand the causality behind our waste management choices. Below is the comprehensive, self-validating operational guide for the safe segregation, accumulation, and thermal destruction of 4-Chloro-2-fluoro-3-methoxypyridine.

The Halogenated Heteroaromatic Challenge: Hazard Profiling

Before we can dispose of a chemical, we must understand how its molecular structure dictates its end-of-life behavior. Pyridine derivatives are readily absorbed through inhalation and dermal contact, with known causal links to liver damage and CNS depression[1]. However, the addition of chlorine and fluorine substituents fundamentally changes its disposal pathway.

If combusted improperly, the carbon-halogen bonds in 4-Chloro-2-fluoro-3-methoxypyridine can recombine to form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and hydrogen fluoride (HF) gas. Therefore, this compound cannot be routed into standard solvent fuel-blending programs and must be strictly managed as a halogenated waste stream[2].

Table 1: Quantitative Operational Parameters & Causality

Operational ParameterQuantitative ThresholdScientific & Logistical Rationale
Incineration Temperature 820°C – 1,600°CHigh-temp rotary kilns are required to completely cleave the aromatic ring and prevent dioxin/furan synthesis[3].
Occupational Exposure < 5 ppm (8-hr TWA)Baseline pyridine limits dictate mandatory use of local exhaust ventilation (fume hoods) to prevent CNS depression[1].
Accumulation Limit 55 GallonsRCRA limits for Satellite Accumulation Areas (SAAs). Exceeding this triggers a mandatory 3-day transfer window.
Decon pH Target pH 6.5 – 7.5Validates the complete neutralization of acidic halogenated byproducts (HCl/HF) during spill cleanup.

Operational Logistics: Segregation and Accumulation Protocol

Mixing halogenated waste with non-halogenated solvents drastically increases disposal costs because the entire mixture must then be treated as halogenated waste, disqualifying it from standard recycling[2].

Step-by-Step Methodology: Self-Validating Waste Accumulation

  • Primary Segregation: Isolate all liquid waste containing 4-Chloro-2-fluoro-3-methoxypyridine into dedicated containers explicitly labeled "Hazardous Waste: Halogenated Organics."

    • Causality: Prevents cross-contamination with non-halogenated streams, ensuring the waste is routed to high-temperature incinerators equipped with acid-gas scrubbers.

    • Validation Checkpoint: Before adding waste, the operator must cross-reference the chemical structure against the waste log. A secondary sign-off validates proper segregation.

  • Container Selection: Utilize UN/DOT-approved high-density polyethylene (HDPE) or PTFE-lined drums.

    • Causality: Halogenated pyridines can degrade certain low-density plastics and corrode metals over time. PTFE ensures total chemical inertness.

    • Validation Checkpoint: Perform a weekly visual and tactile inspection of the container. The absence of swelling, discoloration, or vapor odor validates container integrity.

  • Satellite Accumulation Area (SAA) Management: Store containers in secondary containment trays within a continuously ventilated area.

    • Causality: Secondary containment captures catastrophic container failure, preventing environmental release and sewer contamination[2].

The Chemistry of Destruction: High-Temperature Incineration

Once the waste leaves your facility, it must be managed from "cradle-to-grave" under the Resource Conservation and Recovery Act (RCRA)[2]. Because 4-Chloro-2-fluoro-3-methoxypyridine exhibits toxicity and potential ignitability, it is assigned specific EPA waste codes and routed to specialized thermal destruction facilities[4].

ThermalDestruction Gen Waste Generation (4-Chloro-2-fluoro-3-methoxypyridine) Seg Halogenated Waste Segregation Gen->Seg Isolate from non-halogenated Acc Satellite Accumulation (Vented, Secondary Containment) Seg->Acc Store in compatible drums Trans RCRA-Licensed Transport Acc->Trans Cradle-to-grave tracking Inc Rotary Kiln Incineration (820°C - 1600°C) Trans->Inc Thermal destruction Scrub Alkaline Scrubbing (Neutralize HCl/HF) Inc->Scrub Exhaust gas treatment Disp Safe Environmental Release Scrub->Disp pH verified effluent

Figure 1: Cradle-to-grave workflow for halogenated pyridine thermal destruction and neutralization.

The Mechanism of Scrubbing: When combusted at 820°C–1,600°C, the molecule is obliterated, but the chlorine and fluorine atoms react with hydrogen to form corrosive HCl and HF gases[3]. The incinerator exhaust must pass through an alkaline scrubber (typically utilizing sodium hydroxide or calcium hydroxide) to precipitate these toxic gases into harmless salts (NaCl and CaF2) prior to atmospheric release.

Crisis Mitigation: Emergency Spill Response

In the event of a spill, standard organic solvent cleanup procedures are insufficient. Combustible absorbents (like sawdust) must be strictly avoided, as they can react with halogenated compounds and complicate downstream incineration.

SpillResponse Detect Spill Detected Isolate Isolate Area & Evacuate Detect->Isolate PPE Don Maximum PPE (Respirator) Isolate->PPE Contain Apply Inert Absorbent PPE->Contain Collect Collect in Sealed Drum Contain->Collect Decon Surface Decontamination Collect->Decon

Figure 2: Sequential emergency spill response and self-validating decontamination protocol.

Step-by-Step Methodology: Self-Validating Spill Response

  • Evacuation and Isolation: Immediately evacuate personnel and establish a 15-foot perimeter.

    • Causality: Mitigates acute inhalation exposure to hepatotoxic pyridine vapors[1].

  • PPE Donning: Responders must don chemical-resistant suits, nitrile/neoprene gloves, and a NIOSH-approved full-face respirator with organic vapor/acid gas cartridges.

    • Validation Checkpoint: Perform a positive/negative pressure seal check on the respirator. A maintained vacuum validates the integrity of the inhalation barrier.

  • Containment: Surround the spill with inert absorbent materials (e.g., vermiculite or diatomaceous earth).

    • Causality: Inert materials prevent the spread of the liquid without introducing additional fire or reactivity hazards.

  • Collection and Decontamination: Scoop the absorbed mixture using non-sparking tools into a hazardous waste drum. Wash the surface with a mild alkaline detergent, followed by water.

    • Validation Checkpoint: Test the final rinse water with pH paper. A result of pH 6.5–7.5 validates that all acidic halogenated residues have been successfully neutralized and removed.

References

  • PYRIDINE - EPA OSC Response, epa.gov,
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | US EPA, epa.gov,
  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI, nih.gov,
  • Guidelines for Solvent Waste Recycling & Disposal - AllSource Environmental, allsource-environmental.com,

Sources

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